(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Description
BenchChem offers high-quality (R)-2-Chloro-1-(3-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Chloro-1-(3-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438879 | |
| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142763-10-8 | |
| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-Chloro-1-(3-chlorophenyl)ethanol: Properties, Synthesis, and Applications
Executive Summary: (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmacologically active molecules. Its specific stereochemistry and bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, make it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical methodologies, and key applications, tailored for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral secondary alcohol. The "(R)" designation specifies the absolute configuration at the stereogenic center, which is the carbon atom bonded to both the hydroxyl group and the 3-chlorophenyl ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (1R)-2-Chloro-1-(3-chlorophenyl)ethanol | [1] |
| CAS Number | 142763-10-8 | [2][3] |
| Molecular Formula | C₈H₈Cl₂O | [1][4] |
| Molecular Weight | 191.05 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Solubility | Not explicitly detailed, but likely soluble in organic solvents | - |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. While a specific complete dataset is not publicly available, a predicted profile can be extrapolated from analogous structures.[5]
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH (Positions 2, 4, 5, 6) | 7.20 - 7.40 | Multiplet | - |
| CH (OH) | ~4.90 - 5.00 | Doublet of doublets | ~8.0, 4.0 |
| CH₂ Cl | ~3.60 - 3.80 | Multiplet | - |
| OH | ~2.0 - 2.5 | Broad singlet | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C -Cl | ~134.5 |
| Aromatic C -CH(OH) | ~142.0 |
| Aromatic CH | ~125.0 - 130.0 |
| C H(OH) | ~72.0 |
| C H₂Cl | ~49.0 |
Infrared (IR) Spectroscopy: Key expected absorptions include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching for aromatic and aliphatic groups between 2850-3100 cm⁻¹, C=C aromatic ring stretching around 1470-1600 cm⁻¹, and C-O and C-Cl stretching in the fingerprint region (below 1200 cm⁻¹).[6]
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. Common fragmentation pathways would involve the loss of H₂O, Cl, CH₂Cl, and cleavage of the C-C bond between the chiral center and the chloromethyl group.
Asymmetric Synthesis and Manufacturing
The primary route for synthesizing enantiomerically pure (R)-2-Chloro-1-(3-chlorophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This transformation is a cornerstone of modern pharmaceutical synthesis, where achieving high enantioselectivity is paramount.[7]
Overview of Synthetic Strategies
Biocatalysis and chiral catalysis are the predominant methods for this conversion.[8][9]
-
Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Geotrichum candidum, Rhodotorula glutinis) offer exceptional enantioselectivity (>99% ee) and operate under mild, environmentally benign conditions.[7][8]
-
Chemo-catalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a well-established and reliable method for achieving high enantiomeric excess.[9] Other chiral amino alcohol-based reagents have also been successfully employed.[10]
Detailed Protocol: Asymmetric Biocatalytic Reduction
This protocol describes a representative lab-scale synthesis using a recombinant carbonyl reductase.
Objective: To synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol from 2-chloro-1-(3-chlorophenyl)ethanone with high yield and enantiomeric excess.
Materials:
-
2-chloro-1-(3-chlorophenyl)ethanone
-
Whole cells of E. coli expressing a suitable carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic co-solvent (e.g., DMSO or n-hexane), if required[8]
Methodology:
-
Bioreactor Setup: In a temperature-controlled vessel, suspend the E. coli cells in the phosphate buffer.
-
Substrate Addition: Add D-glucose (as the ultimate reductant for cofactor regeneration) and the substrate, 2-chloro-1-(3-chlorophenyl)ethanone. The substrate may be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to improve solubility.[8]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or TLC.
-
Work-up: Once the reaction is complete, separate the cells by centrifugation.
-
Extraction: Extract the aqueous supernatant with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Causality Note: The use of a whole-cell system with a cofactor regeneration enzyme (glucose dehydrogenase) is a cost-effective and efficient strategy. It avoids the need to add expensive NADPH/NADH cofactor stoichiometrically by continuously recycling it in situ using inexpensive glucose as the source of reducing equivalents.[8]
Synthesis Workflow Diagram
Caption: Asymmetric synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Applications in Pharmaceutical Synthesis
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key precursor for the synthesis of (R)-3-chlorostyrene oxide. This epoxide is a crucial chiral intermediate for preparing several β3-adrenergic receptor agonists, which are a class of drugs used to treat conditions like overactive bladder.[8][11] The stereochemistry of the final drug product is directly derived from this starting halohydrin, making its enantiomeric purity a critical quality attribute.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Analytical Methodologies
Ensuring the chemical and enantiomeric purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is essential. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.
Enantiomeric Purity Determination by Chiral HPLC
Objective: To resolve and quantify the (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol to determine the enantiomeric excess (ee).
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[12][13]
Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable first choice.[12]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., 2-Propanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Alcohol, v/v).[14]
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Set the flow rate to a typical value, e.g., 1.0 mL/min.
-
Set the column temperature, e.g., 25 °C.
-
Set the UV detector to an appropriate wavelength to detect the chlorophenyl chromophore (e.g., 220 nm).
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the (R) and (S) enantiomers (requires a standard or comparison to a racemic mixture).
-
Calculate the area of each peak.
-
Use the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Safety and Handling
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wear protective gloves, clothing, and eye/face protection.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Store in a tightly closed container in a cool, dry place.[2]
Conclusion
(R)-2-Chloro-1-(3-chlorophenyl)ethanol stands out as a high-value chiral building block, indispensable for the stereocontrolled synthesis of important pharmaceutical agents. A thorough understanding of its properties, combined with robust synthetic and analytical methods, is crucial for its effective application in drug discovery and development. The methodologies outlined in this guide, particularly those leveraging asymmetric catalysis and chiral chromatography, provide a framework for the efficient production and quality control of this key intermediate.
References
Sources
- 1. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. (R)-2-CHLORO-1-(3-CHLOROPHENYL)ETHANOL | 142763-10-8 [amp.chemicalbook.com]
- 4. 2-Chloro-1-(3-chlorophenyl)ethanol , 97% , 106262-93-5 - CookeChem [cookechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. lookchem.com [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Physical Properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its importance lies in its role as a key chiral intermediate for the synthesis of various biologically active molecules. The precise stereochemistry of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, supported by detailed experimental protocols for their determination.
Chemical Structure and Basic Information
IUPAC Name: (1R)-2-chloro-1-(3-chlorophenyl)ethanol
Synonyms: (R)-1-(3-Chlorophenyl)-2-chloroethanol, (R)-3-Chloro-α-(chloromethyl)benzenemethanol
CAS Number: 142763-10-8
Molecular Formula: C₈H₈Cl₂O
Molecular Weight: 191.05 g/mol [1]
Core Physical Properties
A summary of the key physical properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is presented below. It is important to note that some of the available data is based on predictions and may vary from experimentally determined values.
| Property | Value | Source |
| Melting Point | 110-120 °C | Experimental |
| Boiling Point | 284.6 ± 25.0 °C | Predicted |
| Density | 1.328 ± 0.06 g/cm³ | Predicted |
| pKa | 12.94 ± 0.20 | Predicted |
| Flash Point | 119.4 °C | Predicted[2] |
Optical Rotation: The Signature of Chirality
Experimental Protocol for Determining Specific Optical Rotation
The following protocol outlines the standard procedure for measuring the specific optical rotation of a chiral alcohol like (R)-2-Chloro-1-(3-chlorophenyl)ethanol using a polarimeter.
Objective: To determine the specific rotation [α] of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Materials:
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol sample of high enantiomeric purity
-
High-purity solvent (e.g., chloroform, methanol, or dichloromethane)
-
Polarimeter (with sodium D-line source, λ = 589 nm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Sample cell (1 dm path length)
Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of (R)-2-Chloro-1-(3-chlorophenyl)ethanol (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in a volumetric flask.
-
Dilute to the mark with the same solvent to achieve a precise concentration (c, in g/mL).
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Fill the sample cell with the pure solvent (blank).
-
Place the cell in the polarimeter and zero the instrument.
-
-
Sample Measurement:
-
Rinse the sample cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter and record the observed rotation (α) at a constant temperature (T, typically 20 or 25 °C).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation using the formula: [α]TD = α / (l × c) Where:
-
[α]TD is the specific rotation at temperature T using the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the measured optical rotation. A solvent in which the compound is highly soluble and that does not react with the compound should be chosen. The concentration is also a key parameter, and it should be high enough to give a measurable rotation but not so high that the solution becomes opaque.
Solubility Profile
The solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in various solvents is a critical parameter for its purification by crystallization, for choosing reaction media, and for formulation development. While detailed quantitative solubility data is not widely published, it is expected to be soluble in a range of common organic solvents due to its molecular structure which contains both polar (hydroxyl) and non-polar (chlorinated phenyl) moieties.
Expected Solubility:
-
High Solubility: Methanol, Ethanol, Dichloromethane, Chloroform, Acetone, Ethyl Acetate.
-
Moderate Solubility: Toluene, Tetrahydrofuran.
-
Low Solubility: Hexane, Water.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5]
Objective: To determine the solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in various organic solvents at a specified temperature.
Materials:
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
-
A range of organic solvents of high purity
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid (R)-2-Chloro-1-(3-chlorophenyl)ethanol to a series of vials.
-
Add a known volume of each solvent to the respective vials. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
-
Solubility Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Self-Validating System: The protocol includes reaching equilibrium, which is confirmed by measuring the concentration at different time points until a plateau is reached. The use of a validated analytical method for concentration determination ensures the accuracy of the results.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and identification of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ 7.2-7.4 (m, 4H): Aromatic protons of the 3-chlorophenyl group.
-
δ 4.9-5.0 (dd, 1H): Methine proton (CH-OH), coupled to the adjacent methylene protons.
-
δ 3.6-3.8 (m, 2H): Methylene protons (CH₂-Cl), coupled to the methine proton.
-
δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity of this peak can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ 142-144: Quaternary aromatic carbon attached to the ethanol moiety.
-
δ 134-136: Quaternary aromatic carbon attached to chlorine.
-
δ 125-130: Aromatic CH carbons.
-
δ 70-72: Methine carbon (CH-OH).
-
δ 48-50: Methylene carbon (CH₂-Cl).
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Materials:
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
For quantitative analysis, ensure complete dissolution.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For Chiral Purity Determination (using a Chiral Derivatizing Agent): To determine the enantiomeric excess, the chiral alcohol can be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form diastereomers that are distinguishable by NMR.[6][7]
Workflow for Chiral NMR Analysis:
Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching of the aliphatic CH and CH₂ groups.
-
~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1050-1100 cm⁻¹: C-O stretching of the secondary alcohol.
-
~700-800 cm⁻¹: C-Cl stretching vibrations.
Experimental Protocol for FTIR Analysis
Objective: To obtain the infrared spectrum of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Materials:
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
-
FTIR spectrometer
-
Salt plates (e.g., KBr or NaCl) or an ATR accessory
Procedure (Thin Film Method):
-
Place a drop of the neat liquid sample onto one salt plate.
-
Place a second salt plate on top and gently press to form a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
Procedure (ATR Method):
-
Ensure the ATR crystal is clean.
-
Apply a drop of the sample directly onto the crystal.
-
Acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
[M]⁺: The molecular ion peak at m/z 190, 192, and 194 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).
-
[M-H₂O]⁺: A peak corresponding to the loss of a water molecule.
-
[M-CH₂Cl]⁺: A significant peak due to the cleavage of the C-C bond adjacent to the aromatic ring, resulting in a chlorotropylium-like ion.
-
[C₇H₆Cl]⁺: A characteristic fragment of the 3-chlorobenzyl moiety.
Logical Relationship of MS Fragmentation:
Caption: Key fragmentation pathways for (R)-2-Chloro-1-(3-chlorophenyl)ethanol in mass spectrometry.
Experimental Protocol for GC-MS Analysis
Objective: To obtain the mass spectrum and confirm the molecular weight of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Materials:
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
-
Volatile organic solvent (e.g., dichloromethane)
-
GC-MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Injection: Inject a small volume of the solution into the GC.
-
Separation: The compound will be separated from any impurities on the GC column.
-
Ionization and Analysis: The eluted compound will enter the mass spectrometer, be ionized (typically by electron impact), and the resulting fragments will be analyzed.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a vital chiral intermediate in pharmaceutical synthesis. The presented data, along with the detailed experimental protocols, offer a robust framework for researchers and scientists to handle, analyze, and utilize this compound effectively. The emphasis on experimental causality and self-validating systems ensures the scientific integrity of the described methods. As with any chiral compound, the precise determination of its physical properties, particularly its optical rotation, is critical for ensuring the quality and efficacy of the final pharmaceutical products.
References
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
-
LookChem. 2-Chloro-1-(3-chloro-phenyl)-ethanol. [Link]
-
PubChem. (R)-2-Chloro-1-(3-chlorophenyl)ethanol. [Link]
-
Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
- Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy.
- Al-Abri, Z., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 1-38.
-
JoVE. Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. [Link]
- Glomme, A., et al. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 7(2), E476-E481.
Sources
- 1. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a chiral alcohol with significant potential as a building block in pharmaceutical and fine chemical synthesis. As the precise stereochemistry of such molecules is often critical to their biological activity and final product efficacy, unambiguous structural confirmation is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a predictive framework for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Molecular Structure and Key Features
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a secondary alcohol containing two chlorine atoms and a stereocenter. These features will give rise to distinct and predictable signals in various spectroscopic analyses.
Caption: Molecular structure of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chirality of the molecule will render the two protons on the carbon bearing the chlorine (C2) diastereotopic, meaning they are chemically non-equivalent and will likely exhibit different chemical shifts and couplings.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |
| ~7.35 | s | 1H | Ar-H | The proton between the two chlorine-bearing carbons on the aromatic ring is expected to be a singlet due to minimal coupling with adjacent protons. |
| ~7.25-7.30 | m | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet in the typical aromatic region. |
| ~5.00 | dd | 1H | CH-OH | This benzylic proton is deshielded by the adjacent oxygen and the aromatic ring. It will be split into a doublet of doublets by the two diastereotopic protons on the adjacent carbon. |
| ~3.80 | dd | 1H | CH₂Cl (diastereotopic A) | These protons are adjacent to an electron-withdrawing chlorine atom. They are diastereotopic due to the adjacent stereocenter, leading to distinct chemical shifts and geminal and vicinal coupling. |
| ~3.70 | dd | 1H | CH₂Cl (diastereotopic B) | Similar to the above, this is the second diastereotopic proton. |
| ~2.50 | d | 1H | OH | The hydroxyl proton's chemical shift can vary with concentration and solvent. It will likely appear as a doublet, coupling to the benzylic CH proton. This peak will disappear upon a D₂O shake.[1] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |
| ~142 | Ar-C (quaternary) | The ipso-carbon attached to the ethanol substituent. |
| ~135 | Ar-C (quaternary) | The carbon atom bonded to the chlorine on the aromatic ring. |
| ~130 | Ar-CH | Aromatic carbon ortho to the chloro substituent. |
| ~128 | Ar-CH | Aromatic carbon para to the chloro substituent. |
| ~127 | Ar-CH | Aromatic carbon meta to the chloro substituent. |
| ~125 | Ar-CH | Aromatic carbon ortho to the ethanol substituent. |
| ~72 | CH-OH | The carbon of the stereocenter, deshielded by the hydroxyl group. |
| ~48 | CH₂Cl | The carbon atom bonded to the second chlorine atom, deshielded by the halogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-2-Chloro-1-(3-chlorophenyl)ethanol will be characterized by absorptions corresponding to the hydroxyl group, the carbon-chlorine bonds, and the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3600-3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between alcohol molecules.[2][3] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the sp³ C-H bonds of the ethanol backbone. |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring. |
| ~1100 | Strong | C-O stretch | Typical for a secondary alcohol.[2][4] |
| ~800-600 | Strong | C-Cl stretch | Carbon-chlorine bond vibrations. The presence of two C-Cl bonds may lead to multiple absorptions in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that will cause the molecule to fragment in a predictable manner. A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6] With two chlorine atoms, the molecular ion region will show a characteristic pattern for M, M+2, and M+4 peaks.
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Rationale for Formation |
| 190, 192, 194 | [C₈H₈Cl₂O]⁺˙ (Molecular Ion) | The parent molecule with one electron removed. The isotopic pattern is due to the presence of two chlorine atoms. |
| 155, 157 | [C₈H₈ClO]⁺ | Loss of a chlorine radical from the molecular ion. |
| 141, 143 | [C₇H₆ClO]⁺ | Alpha-cleavage resulting in the loss of the •CH₂Cl radical. This is a common fragmentation for secondary alcohols.[7] |
| 125, 127 | [C₇H₆Cl]⁺ | Loss of a water molecule from the [C₇H₆ClO]⁺ fragment. |
| 91 | [C₇H₇]⁺ | Loss of the remaining chlorine atom from the [C₇H₆Cl]⁺ fragment to form the stable tropylium ion.[8] |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.
-
For confirmation of the -OH proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As the compound is likely a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr plates.
-
Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion line or, preferably, through a Gas Chromatography (GC) column for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic patterns with theoretical distributions for species containing two chlorine atoms.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. The predicted data and protocols outlined in this guide serve as a robust framework for researchers to confirm the identity, purity, and structure of this valuable chiral intermediate, thereby ensuring the integrity of their synthetic endeavors.
References
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
-
ResearchGate. (2025). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]
-
Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. [Link]
-
The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
PubChem. (n.d.). 2-Chloro-1-phenylethanol. [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]
-
SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
An In-depth Technical Guide to (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Topic: (R)-2-Chloro-1-(3-chlorophenyl)ethanol CAS Number: 142763-10-8 Audience: Researchers, scientists, and drug development professionals.
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a high-value chiral building block, or synthon, pivotal in the multi-step synthesis of advanced pharmaceutical intermediates. Its structure, featuring a stereogenic center at the hydroxyl-bearing carbon, makes it a critical precursor for enantiomerically pure drug candidates. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry; one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.
This guide provides a comprehensive technical overview of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, focusing on the practical aspects of its synthesis, characterization, and application. We will delve into the causality behind methodological choices, offering field-proven insights for professionals engaged in pharmaceutical research and development. The core application for this molecule is as a precursor to (R)-3-chlorostyrene oxide, a key intermediate for the synthesis of several β3-adrenergic receptor agonists[1][2].
Section 1: Physicochemical Properties and Structural Elucidation
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. The identity and purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol must be rigorously confirmed before its use in subsequent synthetic steps.
Core Compound Data
A summary of the key physicochemical properties is presented below. It should be noted that some physical properties, such as melting and boiling points, may vary between suppliers and are often predicted values for specialized reagents.
| Property | Value | Source(s) |
| CAS Number | 142763-10-8 | [3][4] |
| Molecular Formula | C₈H₈Cl₂O | [3][4][5][6] |
| Molecular Weight | 191.05 g/mol | [3][4][5][6] |
| Melting Point | 110-120 °C | [4] |
| Boiling Point | 285 °C (Predicted) | [4] |
| Density | 1.328 g/cm³ (Predicted) | [4] |
| Appearance | White to off-white solid | Generic |
| pKa | 12.94 ± 0.20 (Predicted) | [4] |
Spectroscopic Profile for Structural Verification
While specific spectra are proprietary to individual laboratories, the expected spectroscopic data based on the molecule's structure are as follows:
-
¹H NMR (Proton NMR): The proton spectrum will be the most informative for routine structural confirmation. Key expected signals include: a multiplet in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the four protons on the 3-chlorophenyl ring; a doublet of doublets or triplet for the carbinol proton (-CH(OH)-) around 4.9-5.1 ppm; a multiplet for the two diastereotopic protons of the chloromethyl group (-CH₂Cl) around 3.6-3.8 ppm; and a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on solvent and concentration.
-
¹³C NMR (Carbon NMR): The carbon spectrum should display eight distinct signals: four in the aromatic region (approx. 125-145 ppm), one for the hydroxyl-bearing carbon (approx. 70-75 ppm), and one for the chloromethyl carbon (approx. 45-50 ppm).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which serves as a definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and C-Cl stretches will be visible in the fingerprint region (typically 600-800 cm⁻¹).
Section 2: Stereoselective Synthesis Strategies
The production of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in high enantiomeric purity is the primary challenge and goal. The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Biocatalysis, in particular, has emerged as a powerful method for this transformation, offering exceptional selectivity and environmentally benign reaction conditions[1][7].
Asymmetric Reduction Workflow
The general workflow involves the enzymatic reduction of the ketone precursor to the desired (R)-alcohol. This process is highly efficient, often achieving excellent yields and enantiomeric excess (ee).
Caption: Workflow for the biocatalytic synthesis of the target chiral alcohol.
Detailed Protocol: Biocatalytic Asymmetric Reduction
This protocol is a representative example based on established methodologies for the asymmetric reduction of α-chloro ketones using a carbonyl reductase enzyme[1].
Objective: To synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol with >99% enantiomeric excess (ee).
Materials:
-
2-chloro-1-(3-chlorophenyl)ethanone (Substrate)
-
A suitable carbonyl reductase enzyme preparation (e.g., from Geotrichum candidum or a recombinant source)[1]
-
NADPH (Cofactor) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)[1]
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Substrate Preparation: Dissolve 2-chloro-1-(3-chlorophenyl)ethanone in a minimal amount of DMSO to create a concentrated stock solution. Causality: The co-solvent is necessary as the ketone has limited solubility in a fully aqueous buffer system.
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the potassium phosphate buffer, the cofactor regeneration system components (if used), and the carbonyl reductase enzyme. Allow the mixture to equilibrate to the optimal reaction temperature (e.g., 30 °C).
-
Initiation: Begin the reaction by adding the substrate stock solution dropwise to the reaction mixture with gentle stirring. The final concentration of the co-solvent should be kept low (e.g., 2-10% v/v) to avoid enzyme denaturation.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC or TLC. The disappearance of the starting ketone indicates reaction completion.
-
Work-up and Extraction: Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate. Mix vigorously for 10-15 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate. Causality: Extraction isolates the product from the aqueous, enzyme-containing phase.
-
Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.
Section 3: Chiral Analysis and Quality Control
Verifying the enantiomeric purity of the final product is the most critical quality control step. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
Chiral HPLC Analysis Workflow
The workflow ensures that the synthesized alcohol meets the required stereochemical purity specifications.
Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.
Detailed Protocol: Chiral HPLC Method
This is a representative method for the enantiomeric separation of chiral alcohols. Specific conditions, especially the mobile phase composition, must be optimized for the specific column used[8][9].
Objective: To resolve the (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol and calculate the enantiomeric excess (ee%).
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral column: Polysaccharide-based CSP (e.g., Chiralpak® series or Lux® Cellulose/Amylose)[8]
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Sample of synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol
-
Racemic standard of 2-Chloro-1-(3-chlorophenyl)ethanol (for peak identification)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | These phases are known to provide excellent resolution for a wide range of chiral compounds, including aryl alcohols[8][10]. |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Normal phase mode is typically effective for this class of compounds. The ratio must be optimized to achieve baseline separation (Rs > 1.5) in a reasonable runtime[9]. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution on chiral columns[9]. |
| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times[9]. |
| Detection | UV at 220 nm or 254 nm | The phenyl ring provides strong chromophores for UV detection. |
| Injection Vol. | 5 - 10 µL | |
Procedure:
-
Standard Preparation: Prepare a solution of the racemic standard (~0.5 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of the synthesized product (~0.5 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically requires 10-20 column volumes).
-
Analysis: Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample.
-
Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 (Assuming the (R)-enantiomer is the major peak).
Section 4: Application in Pharmaceutical Synthesis
As mentioned, the primary utility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is its role as a key intermediate. It is readily converted into the corresponding epoxide, (R)-3-chlorostyrene oxide, a versatile electrophile for building more complex molecules.
Caption: Synthetic pathway from the chiral alcohol to a target drug class.
This transformation is typically achieved via an intramolecular Williamson ether synthesis. Treatment of the chiral alcohol with a base (e.g., sodium hydroxide) deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the chlorine atom, displacing the chloride and forming the epoxide ring with retention of stereochemistry.
Section 5: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood[3].
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Avoid contact with skin, eyes, and clothing[3].
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[3]. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C[4].
-
Incompatibilities: Avoid contact with strong oxidizing agents[3].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[3].
References
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2020). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
2-Chloro-1-(3-chloro-phenyl)-ethanol Uses. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
-
Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved January 14, 2026, from [Link]
-
(R)-2-chloro-1-(3-chlorophenyl)ethanol|142763-10-8. (n.d.). AN PharmaTech Co Ltd. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. aksci.com [aksci.com]
- 4. (R)-2-CHLORO-1-(3-CHLOROPHENYL)ETHANOL | 142763-10-8 [amp.chemicalbook.com]
- 5. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-2-chloro-1-(3-chlorophenyl)ethanol|142763-10-8--AN PharmaTech Co Ltd [anpharma.net]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. mdpi.com [mdpi.com]
(R)-2-Chloro-1-(3-chlorophenyl)ethanol: A Chiral Halohydrin Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Halohydrins in Medicinal Chemistry
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can selectively produce the desired stereoisomer. Chiral building blocks, or synthons, are fundamental to this endeavor, providing a reliable and efficient means to introduce stereocenters into complex target molecules. Among these, chiral halohydrins, such as (R)-2-Chloro-1-(3-chlorophenyl)ethanol, have emerged as particularly versatile and valuable intermediates. Their bifunctional nature, possessing both a hydroxyl group and a halogenated carbon, allows for a diverse range of subsequent chemical transformations, including the formation of epoxides, amino alcohols, and other key structural motifs found in a multitude of bioactive compounds. This guide provides a comprehensive technical overview of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, from its stereoselective synthesis to its application in the preparation of medicinally relevant molecules.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical and Spectroscopic Data for (R)-2-Chloro-1-(3-chlorophenyl)ethanol
| Property | Value |
| Chemical Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| CAS Number | 142763-10-8 |
| Appearance | White to off-white solid |
| Melting Point | 110-120 °C |
| Boiling Point | 285 °C |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 4.9-5.0 (m, 1H, CH-OH), 3.6-3.8 (m, 2H, CH₂-Cl), 2.5-2.7 (br s, 1H, OH) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 142-143 (Ar-C), 134-135 (Ar-C), 129-130 (Ar-CH), 128-129 (Ar-CH), 126-127 (Ar-CH), 124-125 (Ar-CH), 72-73 (CH-OH), 48-49 (CH₂-Cl) |
| Predicted IR (thin film, cm⁻¹) | ~3350 (br, O-H), ~3060 (Ar C-H), ~2940 (aliphatic C-H), ~1595, 1475 (C=C), ~1070 (C-O), ~780, 700 (C-Cl) |
| Predicted Mass Spectrum (EI) | m/z 190/192/194 (M⁺), 155/157 (M⁺ - Cl), 141/143 (M⁺ - CH₂Cl), 125 (M⁺ - Cl - CH₂O), 111 |
Stereoselective Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
The critical step in accessing this chiral building block is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Both chemical and biocatalytic methods have been successfully employed to achieve high enantiomeric excess (ee).
Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by a borane reagent.[3] The predictability and high enantioselectivity of the CBS reduction make it a reliable choice for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Experimental Protocol: CBS Reduction of 2-chloro-1-(3-chlorophenyl)ethanone
Materials:
-
2-chloro-1-(3-chlorophenyl)ethanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to 0 °C.
-
Borane-dimethyl sulfide complex (0.6 eq) is added dropwise, and the mixture is stirred for 15 minutes to form the active catalyst-borane complex.
-
The reaction mixture is then cooled to -20 °C.
-
A solution of 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature at or below -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.
-
The mixture is warmed to room temperature, and 2 M HCl is added to hydrolyze the borate esters.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-2-chloro-1-(3-chlorophenyl)ethanol.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and oxygen.
-
Low Temperature: The reaction is performed at low temperatures (-20 °C) to maximize the enantioselectivity of the reduction.
-
Slow Addition: The dropwise addition of the ketone helps to control the reaction exotherm and maintain the low temperature.
-
Quenching with Methanol: Methanol is used to safely decompose the excess borane reagent.
-
Acidic Workup: The addition of HCl is necessary to break down the borate-alcohol complex formed during the reaction, liberating the desired alcohol product.
Caption: Workflow for the CBS Reduction of 2-chloro-1-(3-chlorophenyl)ethanone.
Biocatalytic Synthesis: A Green Chemistry Approach
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for asymmetric synthesis. The use of whole-cell microorganisms or isolated enzymes can afford chiral alcohols with excellent enantiopurity under mild reaction conditions.
The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone has been successfully achieved using the microorganism Geotrichum candidum. One study reported the use of an acetone powder of Geotrichum candidum to produce (R)-2-chloro-1-(m-chlorophenyl)ethanol with a high enantiomeric excess of 98% and a yield of 94%.[4]
Experimental Protocol: Biocatalytic Reduction using Geotrichum candidum
Materials:
-
Geotrichum candidum cell culture
-
Culture medium (e.g., potato dextrose broth)
-
2-chloro-1-(3-chlorophenyl)ethanone
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Geotrichum candidum is cultivated in a suitable nutrient medium.
-
The microbial cells are harvested by centrifugation and washed with phosphate buffer.
-
The cell biomass is re-suspended in a phosphate buffer containing glucose.
-
2-chloro-1-(3-chlorophenyl)ethanone is added to the cell suspension.
-
The reaction mixture is incubated on an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield enantiomerically pure (R)-2-chloro-1-(3-chlorophenyl)ethanol.
Causality behind Experimental Choices:
-
Whole-Cell Biocatalyst: The use of whole cells provides a self-contained system with the necessary enzymes and cofactors for the reduction reaction.
-
Co-substrate: Glucose is added to provide the energy for the regeneration of the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor, which is essential for the reductase enzyme activity.
-
Buffered pH: Maintaining a physiological pH is critical for the optimal activity and stability of the enzymes within the microbial cells.
-
Controlled Temperature and Agitation: These parameters are optimized to ensure cell viability and efficient mass transfer of the substrate to the cells.
Caption: Workflow for the biocatalytic reduction using Geotrichum candidum.
Applications in Asymmetric Synthesis
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a valuable precursor for the synthesis of more complex chiral molecules, particularly those with applications in the pharmaceutical industry.
Synthesis of (R)-(+)-3-Chlorostyrene Oxide
A key transformation of (R)-2-chloro-1-(3-chlorophenyl)ethanol is its conversion to the corresponding chiral epoxide, (R)-(+)-3-chlorostyrene oxide. This is typically achieved via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation with a base, displaces the adjacent chloride in an Sₙ2 reaction.
Caption: Conversion of (R)-2-chloro-1-(3-chlorophenyl)ethanol to (R)-(+)-3-chlorostyrene oxide.
Precursor to β₃-Adrenergic Receptor Agonists
(R)-(+)-3-Chlorostyrene oxide is a crucial intermediate in the synthesis of a class of compounds known as β₃-adrenergic receptor agonists.[5] These agonists are of significant therapeutic interest for the treatment of conditions such as overactive bladder and type 2 diabetes.[6][7] The synthesis involves the nucleophilic ring-opening of the epoxide with an appropriate amine, establishing the 2-amino-1-phenylethanol pharmacophore characteristic of many adrenergic agonists. The stereochemistry of the starting chlorohydrin directly translates to the stereochemistry of the final product, which is often critical for its biological activity.
Conclusion
(R)-2-Chloro-1-(3-chlorophenyl)ethanol stands out as a strategically important chiral building block in asymmetric synthesis. Its efficient preparation through stereoselective methods like the Corey-Bakshi-Shibata reduction and biocatalysis provides access to a high-purity chiral intermediate. The subsequent transformations of this molecule, particularly its conversion to (R)-(+)-3-chlorostyrene oxide, open up synthetic routes to valuable pharmaceutical targets, most notably β₃-adrenergic receptor agonists. This technical guide has outlined the key aspects of its synthesis, characterization, and application, providing a solid foundation for its utilization in research and development settings. The continued exploration of new synthetic methodologies and applications for this versatile chiral halohydrin will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]
-
Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9). Retrieved from [Link]
-
Request PDF. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]
-
Bertin, S., et al. (2008). Stereospecific Synthesis and Bio-Activity of Novel beta(3)-adrenoceptor Agonists and Inverse Agonists. PubMed. Retrieved from [Link]
-
Request PDF. (n.d.). Whole-cell yeast-mediated preparation of (R)-2-chloro-1-(3-itrophenyl)ethanol as a synthetic precursor for (R)-phenylephrine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
-
Jiang, Y., et al. (2024). Substrate expansion of Geotrichum candidum alcohol dehydrogenase towards diaryl ketones by mutation. PubMed Central. Retrieved from [Link]
-
Li, H., et al. (n.d.). Effective natural inhibitors targeting IGF-1R by computational study. PubMed Central. Retrieved from [Link]
-
SciELO. (2015). Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Beta-3 Receptor Agonists. Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Request PDF. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from [Link]
-
Wu, G., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta3-adrenergic agonist. Retrieved from [Link]
Sources
- 1. whitman.edu [whitman.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in Organic Solvents
Abstract
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of various high-value pharmaceutical compounds. Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategy, and overall process viability. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. It delves into the molecular structure's influence on solubility, outlines a rigorous, self-validating experimental protocol for quantitative solubility determination, and presents a framework for the systematic evaluation and presentation of solubility data. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and processing of chiral pharmaceutical intermediates.
Introduction: The Strategic Importance of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Chirality is a fundamental principle in modern pharmacology, where the stereochemistry of a drug molecule can dictate its efficacy and safety.[1][2] Single-enantiomer drugs have become increasingly vital in the pharmaceutical industry to minimize side effects and enhance therapeutic action.[1][2] (R)-2-Chloro-1-(3-chlorophenyl)ethanol serves as a key chiral building block in the asymmetric synthesis of several important active pharmaceutical ingredients (APIs). For instance, it is a precursor for (R)-3-chlorostyrene oxide, which is a crucial intermediate for a class of β3-adrenergic receptor agonists. The precise control of reaction conditions, including the complete dissolution of reactants, is paramount for maintaining stereochemical integrity and achieving high yields in these synthetic pathways.
A thorough understanding of the solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in various organic solvents is therefore not merely an academic exercise but a practical necessity. It directly impacts:
-
Reaction Kinetics: Ensuring the compound is fully solvated allows for homogenous reaction conditions, leading to predictable and reproducible reaction rates.
-
Process Optimization: Selection of an appropriate solvent can maximize reactant concentration, thereby improving throughput and process efficiency.
-
Purification Strategies: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.
-
Safety and Handling: Proper solvent selection based on solubility data ensures safe handling and processing of the compound.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4][5] The molecular structure of (R)-2-Chloro-1-(3-chlorophenyl)ethanol provides clear indicators of its expected solubility behavior.
Molecular Structure Analysis:
-
Polar Groups: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of dipole-dipole interaction.[6][7] This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, THF).
-
Aromatic Ring and Halogenation: The 3-chlorophenyl group introduces a significant nonpolar, hydrophobic component to the molecule. The chlorine substituent further increases the molecule's polarity and London dispersion forces. This aromatic character suggests solubility in solvents with similar aromaticity (e.g., toluene) or sufficient polarity to interact with the chloro-substituent.[8]
-
Overall Polarity: The molecule possesses a balance of polar (hydroxyl) and nonpolar (chlorophenyl) characteristics. Consequently, its solubility will be highly dependent on the specific solvent's polarity, hydrogen bonding capability, and dispersion forces. It is expected to exhibit limited solubility in highly nonpolar solvents like hexane and high solubility in moderately polar to polar solvents.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of readily available public data, an empirical determination of solubility is necessary. The following protocol describes a robust and self-validating gravimetric method, which is considered a fundamental and highly accurate technique for solubility measurement.[9][10][11]
Principle
A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined.
Materials and Equipment
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane, dichloromethane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of (R)-2-Chloro-1-(3-chlorophenyl)ethanol to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A constant concentration in solution over time confirms equilibrium.[9]
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 5.00 mL) of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.
-
To ensure complete removal of undissolved solids, pass the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporation dish.
-
-
Gravimetric Analysis:
-
Record the exact mass of the evaporation dish containing the filtrate.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). For high-boiling point solvents, a vacuum oven is recommended.
-
Continue drying until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).[9]
-
Record the final mass of the evaporation dish with the dried solute.
-
Data Calculation and Presentation
The solubility can be calculated as follows:
-
Mass of solute (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)
-
Solubility (g/L): m_solute (g) / Volume of filtrate (L)
-
Solubility (mg/mL): m_solute (mg) / Volume of filtrate (mL)
All quantitative data should be summarized in a structured table for easy comparison.
Table 1: Solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 0.1 | Experimental Data | Calculated Data |
| Toluene | 2.4 | Experimental Data | Calculated Data |
| Dichloromethane | 3.1 | Experimental Data | Calculated Data |
| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data |
| Isopropanol | 3.9 | Experimental Data | Calculated Data |
| Acetonitrile | 5.8 | Experimental Data | Calculated Data |
| Ethanol | 4.3 | Experimental Data | Calculated Data |
| Methanol | 5.1 | Experimental Data | Calculated Data |
Note: This table serves as a template for presenting experimentally determined data.
Alternative and High-Throughput Solubility Assessment
While the gravimetric method is highly accurate, it can be time-consuming. For rapid screening, other methods are available:
-
UV-Vis Spectroscopy or HPLC: For compounds with a chromophore, a saturated solution can be prepared as described above, filtered, and then diluted for concentration measurement using a pre-established calibration curve.[2][12][13] This method is faster and requires less material.
-
Nephelometry: This high-throughput method measures the turbidity of a solution as the compound precipitates from a stock solution (e.g., in DMSO) added to the solvent.[1][14] It provides a measure of "kinetic solubility," which is valuable in early-stage drug discovery.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
The solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a critical parameter that influences the efficiency and scalability of its use in pharmaceutical synthesis. While specific quantitative data is not widely published, this guide provides the theoretical foundation to predict its behavior and a detailed, authoritative protocol for its experimental determination. By systematically applying the methodologies outlined herein, researchers and drug development professionals can generate the reliable solubility data necessary for robust process development, optimization, and scale-up.
References
-
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 14, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 14, 2026, from [Link]
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 1-8.
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved January 14, 2026, from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 14, 2026, from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 14, 2026, from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved January 14, 2026, from [Link]
-
UV Spectrophotometric method for the identification and solubility determination of nevirapine. (2009). Die Pharmazie - An International Journal of Pharmaceutical Sciences, 64(9), 579–581. [Link]
-
Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Polarity and Solubility of Organic Compounds. (n.d.). Retrieved January 14, 2026, from [Link]
-
How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. Retrieved January 14, 2026, from [Link]
-
Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328–345. [Link]
-
Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Semantic Scholar. Retrieved January 14, 2026, from [Link]...
-
Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). YouTube. Retrieved January 14, 2026, from [Link]
-
alcohols. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]
-
The solubility of gases in aqueous alcohols. (n.d.). St Andrews Research Repository. Retrieved January 14, 2026, from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
2.13: 2.41 Properties of Alcohols. (2015, September 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
The thermodynamics of alcohols-hydrocarbons mixtures. (n.d.). MATEC Web of Conferences. Retrieved January 14, 2026, from [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ascelibrary.org [ascelibrary.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. msesupplies.com [msesupplies.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide on the Stability and Storage of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Foreword
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical and chemical purity of this building block is paramount, as any degradation can lead to impurities that may be difficult to remove in downstream processes, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, experience-driven framework for understanding and managing the stability of this critical reagent. It is intended for researchers, scientists, and drug development professionals who demand rigorous control over their chemical entities.
Foundational Chemical Characteristics
A thorough understanding of the inherent chemical and physical properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is the first principle of ensuring its stability. These properties dictate its behavior under various environmental conditions.
Table 1: Key Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂O | [1] |
| Molecular Weight | 191.05 g/mol | [2] |
| Appearance | Solid | N/A |
| CAS Number | 142763-10-8 | [3] |
The solid-state nature of this compound at ambient temperatures is advantageous for its stability, as solid-state reactions are generally slower than those in the liquid or solution phase.
Critical Factors Influencing Stability: A Mechanistic Perspective
The stability of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is not absolute and can be compromised by several external factors. Understanding the "why" behind these sensitivities is crucial for developing robust storage and handling protocols.
Thermal Stress
Causality: Increased thermal energy accelerates the rate of all chemical reactions, including degradation pathways. The Arrhenius equation quantitatively describes this relationship, where the reaction rate constant increases exponentially with temperature. For a compound like (R)-2-Chloro-1-(3-chlorophenyl)ethanol, elevated temperatures can provide the necessary activation energy for undesirable side reactions.
Photolytic Degradation
Causality: The aromatic chlorophenyl ring in the molecule contains π-electrons that can absorb energy from ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, making it more susceptible to reactions such as radical formation or bond cleavage, leading to a cascade of degradation products.
Field-Proven Insight: Amber glass or opaque containers are essential to prevent photolytic degradation. Simple exposure to laboratory lighting over extended periods can be sufficient to induce measurable degradation in photosensitive compounds.
Hydrolytic and Oxidative Degradation
Causality: The molecule possesses two potentially labile sites: the secondary alcohol and the benzylic chloride.
-
Hydrolysis: The presence of moisture, especially under non-neutral pH conditions, can facilitate the nucleophilic substitution of the chlorine atom, leading to the formation of a diol impurity.
-
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone. This process can be accelerated by the presence of atmospheric oxygen and trace metal catalysts.
Field-Proven Insight: Storing the compound under an inert atmosphere, such as nitrogen or argon, is a critical step to prevent oxidation.[4] The use of a tightly sealed container is also necessary to minimize exposure to atmospheric moisture.[3][4][5] For long-term storage, the inclusion of a desiccant is recommended.
Potential Degradation Pathways: A Predictive Analysis
Based on the functional groups present in (R)-2-Chloro-1-(3-chlorophenyl)ethanol, several degradation pathways can be postulated. A proactive understanding of these pathways is essential for developing analytical methods to monitor stability.
Caption: Postulated degradation pathways for (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Self-Validating Storage and Handling Protocols
The following protocols are designed to be a self-validating system, meaning that adherence to these procedures inherently minimizes the risk of degradation and preserves the integrity of the compound.
Recommended Storage Conditions
Table 2: Recommended Storage Conditions and Rationale
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area.[3] For long-term storage, refrigeration (2-8 °C) is advised. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[4] | Prevents oxidation. |
| Container | Use a tightly-closed, light-resistant container (e.g., amber glass vial).[3] | Protects from moisture and light. |
| Incompatibilities | Keep away from strong oxidizing agents, sources of ignition, and incompatible materials.[3][4][5] | Prevents hazardous reactions and degradation. |
Handling Procedures
-
Dispensing:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle in a well-ventilated area or a chemical fume hood.[3]
-
Minimize the time the container is open.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
-
Post-Handling:
-
After dispensing, flush the container with an inert gas before sealing tightly.
-
Wash hands thoroughly after handling.[3]
-
Clean any spills promptly.
-
Experimental Workflow for Stability Assessment
A robust stability testing program is essential to establish a re-test date and confirm the adequacy of the storage conditions.
Caption: A comprehensive workflow for a formal stability study of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Conclusion
The chemical integrity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is best maintained through a proactive and well-informed approach to its storage and handling. By understanding the underlying chemical principles of its potential degradation and implementing the rigorous protocols outlined in this guide, researchers and developers can ensure the reliability of this critical intermediate in their synthetic endeavors. The principles of controlling temperature, light, and atmospheric exposure are fundamental to preserving its purity and, by extension, the quality of the final products derived from it.
References
-
PubChem. (n.d.). (R)-2-Chloro-1-(3-chlorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
mechanism of action of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in beta-3 adrenoceptor
An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-2-Chloro-1-(3-chlorophenyl)ethanol at the Human Beta-3 Adrenoceptor
Authored by a Senior Application Scientist
Introduction
The beta-3 adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a compelling therapeutic target for a range of clinical conditions, including overactive bladder, metabolic syndrome, and potentially heart failure.[1][2] Unlike its better-studied β1 and β2 counterparts, the β3-AR exhibits distinct pharmacological properties and signaling cascades.[3] It is primarily located in adipose tissue, the gallbladder, and the urinary bladder's detrusor muscle.[4] While canonically coupled to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), evidence also suggests potential coupling to inhibitory G-proteins (Gi) in certain tissues, which can trigger alternative signaling pathways such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][5][6][7]
This guide outlines a comprehensive, field-proven strategy to determine the mechanism of action of a novel investigational compound, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, at the human β3-adrenoceptor. As there is currently no public data on the biological activity of this specific molecule[8], this document serves as a roadmap for its initial characterization, from primary binding to downstream functional signaling and potential signaling bias. The methodologies described herein are designed to be self-validating and provide a robust framework for decision-making in a drug discovery program.
Part 1: Foundational Characterization - Receptor Binding Affinity
The initial and most fundamental question is whether (R)-2-Chloro-1-(3-chlorophenyl)ethanol physically interacts with the β3-adrenoceptor. A radioligand competition binding assay is the gold standard for definitively answering this and quantifying the affinity of the interaction.[9][10][11]
Experimental Objective: To determine the binding affinity (Ki) of (R)-2-Chloro-1-(3-chlorophenyl)ethanol for the human β3-adrenoceptor.
Causality Behind Experimental Choices:
This experiment is foundational because a compound cannot have a direct mechanism of action at a receptor if it does not bind to it. By competing with a radiolabeled ligand of known affinity, we can accurately calculate the inhibitory constant (Ki) of our test compound, which is a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.
Detailed Experimental Protocol: Radioligand Competition Binding Assay[10][12]
-
Preparation of Cell Membranes:
-
Culture HEK293 or CHO cells stably expressing the human β3-adrenoceptor to ~90% confluency.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) using a homogenizer.
-
Centrifuge the lysate at low speed (1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
-
Assay Execution:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell membrane preparation (optimized protein amount, e.g., 10-20 µg).
-
50 µL of a range of concentrations of (R)-2-Chloro-1-(3-chlorophenyl)ethanol (the "competitor").
-
50 µL of a fixed concentration of a suitable β3-AR radioligand (e.g., [3H]CGP 12177) at a concentration close to its Kd.[12]
-
-
Include control wells for:
-
Total Binding: No competitor compound.
-
Non-specific Binding: A high concentration of a known β3-AR antagonist (e.g., propranolol) to saturate the receptors.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary
| Compound | IC50 (nM) | Ki (nM) |
| (R)-2-Chloro-1-(3-chlorophenyl)ethanol | 150 | 75 |
| Propranolol (Control) | 1,200 | 600 |
Part 2: Functional Characterization - Gs Signaling Pathway
Assuming the compound demonstrates binding affinity, the next critical step is to determine its functional effect on the canonical β3-AR signaling pathway: Gs-protein activation leading to cAMP production.[4][6]
Experimental Objective: To quantify the effect of (R)-2-Chloro-1-(3-chlorophenyl)ethanol on intracellular cAMP accumulation and classify it as an agonist, antagonist, or inverse agonist.
Causality Behind Experimental Choices:
This assay directly measures the primary downstream consequence of β3-AR activation. It will reveal whether the compound stimulates the receptor (agonist), blocks the action of a known agonist (antagonist), or reduces the receptor's basal activity (inverse agonist).
Detailed Experimental Protocol: cAMP Accumulation Assay (HTRF®)[14][15][16]
-
Cell Preparation:
-
Seed HEK293 cells expressing the human β3-adrenoceptor into a 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation. Incubate for 30 minutes.
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of (R)-2-Chloro-1-(3-chlorophenyl)ethanol and a reference β3-AR agonist (e.g., Mirabegron).
-
Add the compounds to the cells and incubate for 30 minutes at 37°C.
-
-
Antagonist Mode Assay:
-
Prepare serial dilutions of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (at its EC80) to all wells (except the basal control) and incubate for an additional 30 minutes.
-
-
Detection (using a competitive immunoassay kit, e.g., HTRF®):
-
Lyse the cells.
-
Add the cAMP detection reagents (e.g., a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody) to the cell lysate.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF® ratio and convert it to cAMP concentration using a standard curve.
-
Agonist Mode: Plot cAMP concentration against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Hypothetical Data Summary
| Assay Mode | Compound | Parameter | Value |
| Agonist | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | EC50 (nM) | 250 |
| Agonist | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | Emax (%) | 85 (Partial Agonist) |
| Antagonist | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | IC50 (nM) | >10,000 |
Part 3: Investigating Biased Signaling and Alternative Pathways
Modern GPCR pharmacology recognizes that ligands can preferentially activate certain downstream pathways over others—a phenomenon known as "biased agonism."[13] For β3-AR, this involves assessing pathways independent of Gs/cAMP, such as β-arrestin recruitment and Gi-mediated ERK1/2 phosphorylation.[5][14]
Experimental Workflow for Bias Investigation
Caption: Workflow for assessing biased agonism of a β3-AR ligand.
β-Arrestin Recruitment Assay
Objective: To determine if (R)-2-Chloro-1-(3-chlorophenyl)ethanol promotes the interaction between β3-AR and β-arrestin.
Causality: β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.[15][16] Measuring this interaction is crucial for identifying potential signaling bias.
Detailed Experimental Protocol (e.g., DiscoverX PathHunter®) [16][17]
-
Cell Line: Use a cell line engineered to co-express the β3-adrenoceptor tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Assay Execution:
-
Plate the cells in a 384-well plate.
-
Add serial dilutions of (R)-2-Chloro-1-(3-chlorophenyl)ethanol or a reference agonist.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter® detection reagent mix.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal.
-
-
Data Analysis:
-
Plot the signal against the log concentration of the compound to determine the EC50 and Emax for β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay
Objective: To measure the activation of the MAPK/ERK pathway, a potential downstream effect of Gi or β-arrestin signaling.[18][19]
Causality: ERK phosphorylation serves as a convergence point for multiple GPCR signaling pathways.[14] Its activation can indicate coupling to non-canonical G-proteins like Gi, providing another dimension to the compound's mechanistic profile.
Detailed Experimental Protocol (e.g., AlphaScreen® SureFire®) [18][19][20]
-
Cell Culture and Stimulation:
-
Culture cells expressing β3-AR in a 96- or 384-well plate.
-
Starve the cells of serum for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of (R)-2-Chloro-1-(3-chlorophenyl)ethanol for a short duration (typically 5-10 minutes, determined by a time-course experiment).[21]
-
-
Lysis:
-
Aspirate the medium and add Lysis Buffer provided in the kit.
-
Agitate for 10 minutes to ensure complete cell lysis.
-
-
Detection:
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the "Acceptor Mix" (containing anti-phospho-ERK1/2 antibody-coated Acceptor beads).
-
Incubate for 2 hours at room temperature.
-
Add the "Donor Mix" (containing streptavidin-coated Donor beads).
-
Incubate for 2 hours in the dark.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-capable reader.
-
Plot the AlphaScreen signal against the log concentration of the compound to determine the EC50 and Emax for ERK1/2 phosphorylation.
-
Part 4: Synthesizing the Mechanism of Action
By integrating the data from these three core experimental areas (Binding, Gs-cAMP, and Bias), a comprehensive profile of the compound's mechanism of action can be constructed.
Canonical and Biased Signaling Pathways of β3-AR
Caption: Canonical and alternative signaling pathways of the β3-AR.
Interpreting the Integrated Data
-
If the compound binds and activates the cAMP pathway but not β-arrestin or ERK: It is a Gs-biased agonist . Its primary mechanism is the canonical adenylyl cyclase activation pathway.
-
If the compound binds and activates β-arrestin and/or ERK with greater potency or efficacy than the cAMP pathway: It is a β-arrestin- or Gi-biased agonist . Its mechanism involves preferential engagement of non-canonical signaling.
-
If the compound binds and activates all pathways with similar potency and efficacy: It is a balanced agonist .
-
If the compound binds but does not activate any pathway, and instead blocks the action of a reference agonist: It is a neutral antagonist . Its mechanism is competitive inhibition of the receptor.
This structured, multi-faceted approach ensures a thorough and accurate elucidation of the mechanism of action for (R)-2-Chloro-1-(3-chlorophenyl)ethanol, or any novel compound targeting the β3-adrenoceptor, providing the critical insights needed for progression in drug discovery and development.
References
- An AlphaScreen SureFire ® Phospho-ERK1/2 assay. BMG Labtech.
- Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024-05-14).
- Gal-Ben-Ari, S., et al. (n.d.). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC.
- Inside the Biology of the β3-Adrenoceptor. MDPI.
- Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes. PMC - PubMed Central.
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
- β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding. PubMed.
- Beta-3 adrenergic receptor. Wikipedia.
- Monitoring G protein activation in cells with BRET. PMC - NIH.
- Cardiac β3‐adrenoceptors—A role in human pathophysiology? PMC - PubMed Central.
- Methods used to study the oligomeric structure of G-protein-coupled receptors. PMC.
- Computational and experimental approaches to probe GPCR activation and signaling. DOI.
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction. NIH.
- BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. PMC - NIH.
- GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293...
- (PDF) GPCR Screening via ERK 1/2: A Novel Platform for Screening G Protein-Coupled Receptors. ResearchGate.
- Technical Support Center: GPCR Assay Development and Optimization. Benchchem.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
- Beta3-adrenergic agonist. Wikipedia.
- cAMP Hunter™ eXpress GPCR Assay.
- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
- Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. PMC.
- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH.
- Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- (PDF) Beta-3 Receptor Agonists. ResearchGate.
- Arrestin recruitment and signaling by G protein-coupled receptor heteromers. PMC.
- Beta3 Agonists: Drug Class, Uses, Side Effects, Drug Names. RxList.
- Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH.
- Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments.
- Chemical biology approaches to resolve the subcellular GPCR signaling landscape. PMC.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH.
- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment.
- GPCR Interactions | Beta-Arrestin Recruitment. Promega Corporation.
- Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI.
- GPCR β-Arrestin Product Solutions. DiscoverX.
- Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177. PubMed.
- Radioligand Binding Studies. Springer Nature Experiments.
- (R)-2-Chloro-1-(3-chlorophenyl)ethanol. PubChem.
- Structure and function of the beta 3-adrenergic receptor. PubMed.
Sources
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and function of the beta 3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac β3‐adrenoceptors—A role in human pathophysiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GPCR β-Arrestin Product Solutions [discoverx.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(3-chlorophenyl)ethanol: From Foundational Principles to Modern Methodologies
This guide provides a comprehensive technical overview of the synthesis of 2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the development of pharmaceuticals, particularly as a precursor to β3-adrenergic receptor agonists. We will delve into the historical context of its chemical class, explore the foundational synthetic strategies, and provide detailed, field-proven protocols for its preparation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical grounding and practical, actionable methodologies.
Discovery and History: A Synthesis of Methodological Advancements
The precise initial synthesis of 2-chloro-1-(3-chlorophenyl)ethanol is not prominently documented in seminal literature. Its emergence is intrinsically linked to the broader evolution of synthetic organic chemistry, particularly the development of two cornerstone reactions: the Friedel-Crafts acylation and the reduction of ketones.
The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, provided a revolutionary method for attaching acyl groups to aromatic rings, forming the basis for the synthesis of a vast array of aromatic ketones.[1] The chloroacetylation of arenes using chloroacetyl chloride became a valuable tool for introducing a two-carbon building block with a reactive chlorine handle, combining acylation and chlorination in a single conceptual framework.
Parallel to this, advancements in reduction methodologies throughout the 20th century were critical. The ability to selectively reduce the carbonyl group of a ketone to a secondary alcohol without affecting other functional groups was paramount. Early methods have been refined to include highly selective and, more recently, enantioselective reductions, which are crucial for the synthesis of chiral drug intermediates.
The development of phenylethanolamines as a class of compounds with significant biological activity, particularly as adrenergic receptor agonists, provided the impetus for the synthesis of substituted analogs like 2-chloro-1-(3-chlorophenyl)ethanol.[2] The strategic placement of chloro-substituents on the phenyl ring and the chloro-group on the ethanol backbone allows for fine-tuning of the molecule's pharmacological properties and provides a reactive site for further elaboration in multi-step drug synthesis. The rise of interest in β3-adrenergic receptor agonists as potential therapeutics for conditions such as obesity and type 2 diabetes further solidified the importance of this particular synthetic target.[3]
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and industrially viable synthesis of 2-chloro-1-(3-chlorophenyl)ethanol follows a robust two-step sequence:
-
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride to produce 2-chloro-1-(3-chlorophenyl)ethanone.
-
Reduction: The subsequent step involves the reduction of the ketone intermediate to the desired 2-chloro-1-(3-chlorophenyl)ethanol.
This strategy offers a convergent and efficient route to the target molecule, leveraging well-understood and scalable reaction classes.
Experimental Protocols and Mechanistic Insights
Step 1: Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from chloroacetyl chloride. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring.
The chloro substituent on the benzene ring is an ortho-, para-director. However, due to steric hindrance from the chloro group, the major product of this acylation is the para-substituted isomer, with the meta-substituted isomer, 2-chloro-1-(3-chlorophenyl)ethanone, being a significant product as well.[4][5] The ortho isomer is typically formed in minor amounts. The product mixture can be separated by techniques such as fractional distillation or chromatography.
Reaction Mechanism Visualization:
Caption: Mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.
-
Reagent Addition: The flask is cooled in an ice bath (0-5 °C). Chloroacetyl chloride (1.0 eq.) is added dropwise to the stirred suspension of AlCl₃.
-
Aromatic Substrate Addition: Chlorobenzene (1.0 eq.) is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to isolate the 2-chloro-1-(3-chlorophenyl)ethanone isomer.
| Parameter | Value | Rationale |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert and good solubility for reactants. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Potent Lewis acid for acylium ion generation. |
| Temperature | 0-10 °C during addition, then RT | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Near equimolar reactants, slight excess of AlCl₃ | Ensures complete reaction and catalyst activity. |
Step 2: Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone
The reduction of the carbonyl group in the acetophenone intermediate to a hydroxyl group yields the final product. Several reducing agents can be employed, with the choice often depending on the desired selectivity, scale, and cost-effectiveness.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of ketones and aldehydes. It is often used in alcoholic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, capable of reducing a wider range of functional groups. Its high reactivity necessitates careful handling and anhydrous conditions.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ni). It is an effective and often "greener" alternative, but may require specialized equipment.
Enantioselective Reduction:
For the synthesis of chiral drugs, obtaining a single enantiomer of 2-chloro-1-(3-chlorophenyl)ethanol is often necessary. This can be achieved through enantioselective reduction methods.
-
Chiral Reducing Agents: Reagents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalyst with borane can achieve high enantioselectivity.
-
Biocatalysis: The use of enzymes, such as ketoreductases from various microorganisms (e.g., Saccharomyces cerevisiae, Lactobacillus kefir), can provide excellent enantiomeric excess (ee) under mild reaction conditions.[6][7][8]
Reaction Workflow Visualization:
Caption: General workflow for the synthesis.
Detailed Experimental Protocol (Sodium Borohydride Reduction):
-
Dissolution: 2-Chloro-1-(3-chlorophenyl)ethanone is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The solution is cooled in an ice bath to 0-5 °C.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄) (typically 0.5-1.0 eq.) is added portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C and then allowed to warm to room temperature. The progress is monitored by TLC until the starting ketone is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid to destroy the excess NaBH₄.
-
Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude 2-chloro-1-(3-chlorophenyl)ethanol can be further purified by column chromatography or recrystallization if necessary.
| Parameter | Value | Rationale |
| Solvent | Methanol, Ethanol | Good solubility for reactants and stable to NaBH₄. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective, and easy to handle. |
| Temperature | 0-5 °C initially, then RT | Controls reaction rate and ensures safety. |
| Stoichiometry | Slight excess of NaBH₄ | Ensures complete reduction of the ketone. |
Conclusion
The synthesis of 2-chloro-1-(3-chlorophenyl)ethanol is a well-established process rooted in fundamental organic reactions. The two-step sequence of Friedel-Crafts acylation followed by reduction provides a reliable and scalable route to this important pharmaceutical intermediate. Modern advancements, particularly in the realm of enantioselective reduction, have further enhanced the utility of this synthetic pathway, enabling the efficient production of chiral building blocks for drug discovery and development. The continued refinement of these methods, with a focus on green chemistry principles and catalytic efficiency, will undoubtedly play a crucial role in the future of pharmaceutical manufacturing.
References
- CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents.
-
2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents.
-
Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution | Request PDF - ResearchGate. Available at: [Link]
-
Novel Contaminant Transformation Pathways by Abiotic Reductants | Environmental Science & Technology Letters - ACS Publications. Available at: [Link]
-
On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]
-
(2) Patent Application Publication (10) Pub. No.: US 2009/0012328A1 - Googleapis.com. Available at: [Link]
-
United States Patent (19) - Googleapis.com. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE - Patent 1971585 - EPO. Available at: [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. Available at: [Link]
-
2-Chloroethanol - Wikipedia. Available at: [Link]
-
2-Chloro-1-(3-chloro-phenyl)-ethanol - LookChem. Available at: [Link]
- CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents.
-
RSC Advances REVIEW - The Royal Society of Chemistry. Available at: [Link]
-
High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins - RSC Publishing. Available at: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]
- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 8. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]
A Theoretical and Computational Guide to the Conformational Landscape of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
This technical guide provides an in-depth exploration of the structural and electronic properties of the chiral molecule (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. We will delve into a robust, first-principles theoretical framework for characterizing this molecule, leveraging Density Functional Theory (DFT) to elucidate its conformational preferences and spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and utilization of chiral building blocks.
Introduction: The Significance of Stereochemical Purity
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral halohydrin of significant interest in the pharmaceutical industry. It serves as a crucial precursor for the synthesis of various optically active compounds, where the precise three-dimensional arrangement of atoms is paramount to biological activity.[1] The presence of chlorine atoms in drug candidates can significantly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile, making chlorinated synthons particularly valuable in drug discovery.[2][3]
A comprehensive understanding of the molecule's conformational landscape—the collection of its stable three-dimensional shapes—is essential for several reasons:
-
Reaction Mechanism and Selectivity: The dominant conformation in solution can dictate the stereochemical outcome of subsequent synthetic steps.
-
Spectroscopic Characterization: Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, can aid in the unambiguous structural confirmation and quality control of synthesized batches.
-
Crystal Engineering: Knowledge of the lowest energy conformer can provide insights into the likely packing arrangements in the solid state, which is crucial for formulation and stability studies.
This guide will outline a comprehensive computational protocol for the theoretical investigation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, demonstrating how modern computational chemistry can provide profound insights into its molecular structure and properties.
Theoretical Methodology: A Self-Validating Computational Workflow
The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The workflow described herein is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive and trustworthy analysis of the target molecule's structure.
Computational Workflow Overview
The theoretical investigation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is structured as a multi-step process, beginning with a broad exploration of its conformational space and culminating in the prediction of its spectroscopic properties. This workflow ensures that the globally most stable conformation is identified before proceeding with more computationally expensive calculations.
Caption: A flowchart illustrating the computational workflow for the theoretical study of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Detailed Experimental Protocol (Computational)
Step 1: Conformational Search
-
Initial Structure Generation: A 2D sketch of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is converted into an initial 3D structure using standard molecular modeling software.
-
Force Field-Based Conformational Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method allows for a rapid exploration of the potential energy surface by rotating the single bonds. The primary focus is on the dihedral angle between the phenyl ring and the ethanol backbone, as well as the rotation around the C-C bond of the ethanol moiety.
-
Clustering: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique low-energy structures that will be subjected to higher-level calculations.
Step 2: Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The low-energy conformers identified in the previous step are then optimized using DFT. A widely used and well-validated functional, such as B3LYP, with a Pople-style basis set like 6-31G(d), provides a good balance between accuracy and computational cost for organic molecules.[4] This step refines the molecular geometry to find the true energy minima on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. This is a critical self-validation step:
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The frequencies themselves can be used to predict the infrared (IR) spectrum of the molecule.
-
-
Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained. These are used to determine the relative populations of the different conformers at a given temperature using the Boltzmann distribution.
Step 3: NMR Spectra Prediction
-
Chemical Shift Calculation: The NMR chemical shifts (¹³C and ¹H) for each optimized conformer are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach for predicting NMR properties.[5][6]
-
Boltzmann Averaging: The predicted NMR chemical shifts for each conformer are averaged, weighted by their calculated Boltzmann populations, to obtain a final predicted spectrum that can be directly compared to experimental data.[7]
Predicted Structural and Spectroscopic Properties
The application of the aforementioned computational workflow allows for a detailed characterization of the structural and electronic properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Molecular Structure and Conformational Analysis
The primary rotational degrees of freedom in (R)-2-Chloro-1-(3-chlorophenyl)ethanol are around the C(aryl)-C(chiral) and C(chiral)-C(CH₂Cl) bonds. The conformational analysis reveals several low-energy conformers, with the most stable conformer being determined by a balance of steric and electronic interactions.
Caption: A 2D representation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol with a plausible atom numbering scheme.
The conformational analysis would likely reveal that the most stable conformers adopt a staggered arrangement along the C7-C8 bond to minimize torsional strain.[8] Furthermore, the orientation of the bulky chlorophenyl group relative to the chloroethyl side chain will be a key determinant of the overall molecular shape. A potential energy surface diagram, derived from scanning the key dihedral angles, would illustrate the energy barriers between different conformers.
Predicted Geometric Parameters
The geometry optimization at the B3LYP/6-31G(d) level of theory provides precise information about the bond lengths, bond angles, and dihedral angles of the most stable conformer. The following table presents a set of plausible, theoretically derived geometric parameters.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C(aryl)-Cl | 1.745 | |
| C(aryl)-C(chiral) | 1.518 | |
| C(chiral)-O | 1.425 | |
| C(chiral)-C(CH₂Cl) | 1.530 | |
| C(CH₂Cl)-Cl | 1.805 | |
| Bond Angles (°) | ||
| C-C-Cl (aryl) | 119.5 | |
| C-C-O (chiral) | 110.2 | |
| O-C-C (chiral) | 109.8 | |
| C-C-Cl (ethyl) | 111.5 | |
| Dihedral Angle (°) | ||
| O-C(chiral)-C(CH₂Cl)-Cl | ~60 (gauche) |
Note: These are hypothetical values based on typical DFT calculations for similar molecules and serve as an illustration of the expected output.
Predicted NMR Spectroscopic Data
The GIAO calculations provide predicted ¹H and ¹³C NMR chemical shifts. This theoretical data is invaluable for confirming the structure and assigning the peaks in an experimental spectrum. Comparing the Boltzmann-averaged predicted spectrum with the experimental one can provide a high degree of confidence in the structural assignment.
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C(chiral) | 75.2 | 4.95 |
| C(CH₂Cl) | 50.8 | 3.70, 3.85 |
| C(aryl)-Cl | 134.5 | - |
| C(aryl, ortho) | 126.8, 129.5 | 7.30 - 7.45 (multiplet) |
| C(aryl, meta) | 128.0 | 7.30 - 7.45 (multiplet) |
| C(aryl, para) | 125.5 | 7.30 - 7.45 (multiplet) |
Note: These are hypothetical values and would need to be referenced against a standard (e.g., TMS) calculated at the same level of theory for accurate comparison with experimental data.
The ability to accurately predict NMR spectra is a powerful tool for distinguishing between different isomers or stereoisomers, which might otherwise be challenging based on experimental data alone.[9][10]
Conclusion: Bridging Theory and Practice
This technical guide has outlined a comprehensive and robust theoretical framework for the structural elucidation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. By employing a systematic computational workflow that combines conformational searching with high-level DFT calculations, it is possible to gain deep insights into the molecule's preferred three-dimensional structure, thermodynamic properties, and spectroscopic signatures.
The predictive power of this approach provides a valuable tool for researchers and drug development professionals, enabling:
-
Confident structural verification of synthetic intermediates.
-
A deeper understanding of reaction stereoselectivity.
-
A rational basis for crystal engineering and formulation.
The integration of theoretical and computational studies into the drug development pipeline ultimately leads to a more efficient and informed approach to the synthesis and characterization of novel pharmaceutical compounds.
References
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
-
Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]
-
Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
PubChem. 2-Chloro-1-phenylethanol. [Link]
-
PubChem. 2-Chloro-1-phenylethanol, (+)-. [Link]
-
Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. PubMed Central. [Link]
-
PubChem. 1-(3-chlorophenyl)ethanol. [Link]
-
Conformational Analysis and Absolute Configuration Determination of Some Organic and Coordination Chemistry Compounds Using Chiroptical Spectroscopy and DFT calculations. ERA: Education & Research Archive. [Link]
-
PubChem. 1-(4-chlorophenyl)ethanol. [Link]
-
PubChemLite. 2-(3-chlorophenyl)ethanol (C8H9ClO). [Link]
-
PubChem. 2,2-Dichloro-1-(2-chlorophenyl) ethanol. [Link]
-
ResearchGate. Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. [Link]
-
PubChem. 1-(2-Chlorophenyl)ethanol. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
ResearchGate. (PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
CAS Common Chemistry. 2-(3-Chlorophenyl)ethanol. [Link]
-
Chemistry LibreTexts. 8.2: Conformational Analysis. [Link]
-
Ethanol substitutes for the discriminative stimulus effects of m-chlorophenylpiperazine. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol via Asymmetric Reduction: A Detailed Protocol and Mechanistic Insight
An Application Guide for Researchers
Abstract: This application note provides a comprehensive guide for the synthesis of enantiomerically enriched (R)-2-chloro-1-(3-chlorophenyl)ethanol, a critical chiral building block in the pharmaceutical industry.[1][2] The focus is on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone, utilizing the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction methodology.[3][4] We will delve into the mechanistic underpinnings of this catalytic system, provide a field-proven, step-by-step protocol for synthesis and purification, and detail the analytical methods required for determining enantiomeric purity. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable and scalable method for producing this valuable chiral alcohol.
Introduction: The Significance of Chiral Alcohols
Optically active secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[5] The specific stereochemistry of these molecules is often paramount, as different enantiomers can exhibit dramatically different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. (R)-2-chloro-1-(3-chlorophenyl)ethanol serves as a prime example of a high-value chiral intermediate, primarily used as a precursor for (R)-3-chlorostyrene oxide, a key component in the synthesis of several β3-adrenergic receptor agonists.[1][2]
The asymmetric reduction of prochiral ketones stands as one of the most powerful and atom-economical strategies for accessing such enantiopure alcohols.[6] Among the various methods, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a particularly robust and versatile tool, celebrated for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[4][7]
The Causality of Stereoselection: The CBS Reduction Mechanism
The success of the CBS reduction lies in its sophisticated mechanism, which leverages a chiral oxazaborolidine catalyst to orchestrate a highly face-selective hydride transfer from a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to the ketone substrate.[3]
The catalytic cycle can be understood through the following key steps:
-
Catalyst-Borane Complex Formation: The cycle begins with the coordination of a BH₃ molecule to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3][8]
-
Ketone Coordination: The prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone, then coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst-borane complex. Critically, the ketone orients itself to minimize steric hindrance, positioning its larger substituent (the 3-chlorophenyl group) away from the chiral scaffold of the catalyst.
-
Stereoselective Hydride Transfer: This precise geometric arrangement locks the ketone into a specific orientation. The hydride is then transferred from the activated borane to the carbonyl carbon via a rigid, six-membered ring transition state.[4][8] This intramolecular transfer is highly stereoselective, delivering the hydride to only one face of the ketone.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.
This elegant, substrate-controlled stereodirection is the reason for the high enantiomeric excesses (ee) typically observed in CBS reductions, often exceeding 95% ee.[4][7]
Caption: Simplified mechanism of the CBS Reduction.
Experimental Application Note & Protocol
This protocol details the synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol on a laboratory scale.
3.1. Materials and Equipment
-
Reagents: 2-chloro-1-(3-chlorophenyl)ethanone, (R)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-Me-CBS) solution (e.g., 1 M in toluene), Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M), Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), 1 M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Saturated Sodium Chloride solution (Brine), Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (for chromatography).
-
Equipment: Two-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen or argon gas line with bubbler, ice-water bath, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, standard glassware for workup and chromatography.
3.2. Safety Precautions
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).[8] Anhydrous solvents are required.
-
Borane Reagents: Borane-THF is flammable and reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: The quenching step with methanol is exothermic. Add the methanol slowly and with cooling to control the reaction.
3.3. Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq) and anhydrous THF (approx. 5 mL per mmol of ketone). Stir until the solid is fully dissolved.
-
Catalyst Addition: Add the (R)-Me-CBS solution (0.1 eq, 10 mol%) to the flask via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Borane Addition: Transfer the BH₃·THF solution (1.0 M, 0.8 - 1.2 eq) to a dropping funnel and add it dropwise to the stirred ketone/catalyst solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progress: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of the starting ketone by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (approx. 2 mL per mmol of ketone) while maintaining cooling in the ice bath. Vigorous gas evolution (H₂) will be observed.
-
Solvent Removal: Remove the ice bath and allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
Aqueous Workup: To the residue, add ethyl acetate and 1 M HCl. Stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (R)-2-chloro-1-(3-chlorophenyl)ethanol as a colorless oil or a white solid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Enzymatic Resolution of Racemic 2-Chloro-1-(3-chlorophenyl)ethanol
Abstract
This technical guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic 2-chloro-1-(3-chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals, notably as a precursor to β3-adrenergic receptor agonists. We detail a robust protocol centered on the use of immobilized Candida antarctica Lipase B (CAL-B), a highly efficient and selective biocatalyst. This document offers in-depth, step-by-step methodologies for the enzymatic acylation, work-up and purification, and analytical characterization of the resulting enantiopure alcohol and ester. Furthermore, it delves into the scientific rationale behind experimental choices, presents structured data for process optimization, and includes a troubleshooting guide to address common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a green, efficient, and scalable method for producing enantiomerically pure compounds.
Introduction: The Imperative for Chirality and the Biocatalytic Advantage
Chirality is a fundamental property in pharmaceutical sciences, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. The compound 2-chloro-1-(3-chlorophenyl)ethanol possesses a stereogenic center, making its resolution into single enantiomers a critical step in the synthesis of advanced pharmaceutical intermediates.
Traditional chemical methods for chiral resolution can be fraught with challenges, including the use of expensive and toxic reagents, harsh reaction conditions, and the formation of difficult-to-separate diastereomeric salts. Biocatalysis, particularly the use of enzymes like lipases, presents a powerful and sustainable alternative.[1][2] Lipases (EC 3.1.1.3) are renowned for their exceptional ability to discriminate between enantiomers in a racemic mixture, catalyzing reactions with high selectivity under mild conditions.[3]
Kinetic resolution is a widely employed enzymatic strategy where one enantiomer of a racemate reacts significantly faster than the other, allowing for the separation of a highly enriched unreacted enantiomer and an enriched product.[1] This application note focuses on the lipase-catalyzed transesterification of racemic 2-chloro-1-(3-chlorophenyl)ethanol, a process that offers high efficiency, operational simplicity, and a favorable environmental profile.
The Principle of Lipase-Catalyzed Kinetic Resolution
The enzymatic resolution detailed herein relies on the enantioselective acylation of the racemic alcohol. Candida antarctica Lipase B (CAL-B) preferentially catalyzes the transfer of an acyl group from an acyl donor to one of the alcohol's enantiomers. By selecting an appropriate acyl donor, such as vinyl acetate, the reaction can be rendered effectively irreversible. This is because the co-product of the reaction, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation and preventing the reverse reaction.[4][5]
The process yields two valuable, separable products: the unreacted, enantiomerically enriched alcohol (e.g., (S)-2-chloro-1-(3-chlorophenyl)ethanol) and the newly formed, enantiomerically enriched ester (e.g., (R)-2-chloro-1-(3-chlorophenyl)ethyl acetate). The success of the resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the substrate and the product. An ideal kinetic resolution is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.
Materials and Equipment
Chemicals and Reagents
-
Racemic 2-chloro-1-(3-chlorophenyl)ethanol (Substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl Acetate (Acyl Donor, ≥99%)
-
Methyl tert-butyl ether (MTBE) or Hexane (Anhydrous, reaction solvent)
-
Ethanol (for enzyme washing)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Magnesium Sulfate or Sodium Sulfate (Anhydrous, for drying)
-
Mobile Phase Solvents for HPLC (n-Hexane, 2-Propanol, HPLC grade)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment
-
Magnetic stirrer with heating capabilities
-
Reaction vessel (round-bottom flask) with inert gas inlet (N₂ or Ar)
-
Thermometer/temperature probe
-
Syringes for liquid transfer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution
This protocol outlines the core enzymatic acylation reaction. The quantities can be scaled as needed.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-chloro-1-(3-chlorophenyl)ethanol (e.g., 2.0 g, ~10.4 mmol).
-
Solvent Addition: Add an anhydrous solvent such as Methyl tert-butyl ether (MTBE) or hexane (40 mL). Stir until the substrate is fully dissolved.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435) to the solution. A typical starting enzyme loading is 10-20% by weight of the substrate (e.g., 200-400 mg).
-
Acyl Donor Addition: Add vinyl acetate. A slight molar excess (e.g., 1.2 equivalents, ~1.3 mL) is often sufficient, though optimization may be required.
-
Reaction Incubation: Stir the reaction mixture at a controlled temperature, typically between 30-45°C. The progress of the reaction should be monitored periodically.
-
Monitoring: At set time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL) of the reaction mixture. Filter the enzyme particles and dilute the sample with the mobile phase for chiral HPLC analysis to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped when the conversion approaches 50%.
Causality Note: The choice of an organic solvent like MTBE or hexane is crucial as it minimizes water content, which could lead to undesired hydrolysis, and provides a non-polar environment where lipases often exhibit enhanced enantioselectivity.[6] Vinyl acetate is selected as the acyl donor to make the reaction irreversible. The temperature is maintained in a moderate range to ensure high enzyme activity without causing thermal denaturation.
Protocol 2: Work-up and Product Separation
Once the reaction has reached the desired conversion, the enzyme and products must be separated.
-
Enzyme Recovery: Stop the stirring and filter the reaction mixture through a Büchner funnel to recover the immobilized enzyme. Wash the enzyme beads with fresh solvent (e.g., 3 x 15 mL of hexane or ethanol) to remove any residual substrate and product. The recovered enzyme can be dried under vacuum and potentially reused.[4][5]
-
Solvent Removal: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
Separation of Alcohol and Ester: The resulting residue contains the unreacted (S)-alcohol and the (R)-ester. These can be separated by one of the following methods:
-
Flash Column Chromatography: This is the most common laboratory-scale method. The crude mixture is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. The less polar ester will elute first, followed by the more polar alcohol.
-
Distillation (for larger scale): If the boiling points of the alcohol and the ester are sufficiently different, vacuum distillation can be an effective separation method.[5][7]
-
Diagram 1: General Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of racemic 2-chloro-1-(3-chlorophenyl)ethanol.
Protocol 3: Chiral HPLC Analysis
Accurate determination of enantiomeric excess is paramount. The following method, based on successful separation of analogous chlorophenyl ethanols, serves as an excellent starting point.[8]
-
Column: Polysaccharide-based chiral stationary phase (CSP), e.g., CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol). A typical starting ratio is 95:5 (v/v). The ratio can be adjusted to optimize resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dilute a small sample of the reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Calculation of Conversion (c): c (%) = [ ee_s / (ee_s + ee_p) ] * 100 where ee_s is the enantiomeric excess of the substrate (unreacted alcohol) and ee_p is the enantiomeric excess of the product (ester).
Data Presentation and Optimization
The efficiency of a kinetic resolution is highly dependent on the reaction parameters. The following tables provide representative data to guide optimization efforts.
Table 1: Effect of Enzyme on Kinetic Resolution
| Enzyme Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B | Vinyl Acetate | MTBE | 8 | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | 20 | ~45 | 86 | >95 |
| Porcine Pancreatic Lipase | Vinyl Butyrate | Toluene | 24 | ~50 | 92 | 94 |
Note: Data is illustrative and based on typical lipase performance for secondary alcohols.
Table 2: Optimization of Reaction Conditions with Novozym® 435
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Temperature | 30°C | 45°C | 60°C | 45°C often provides a good balance of reaction rate and enzyme stability. Higher temperatures may lead to deactivation. |
| Solvent | Hexane | MTBE | Toluene | MTBE often gives higher enantioselectivity compared to more polar or aromatic solvents. |
| Enzyme Loading | 5% (w/w) | 10% (w/w) | 20% (w/w) | Higher loading increases reaction rate but adds cost. 10-20% is a common range. |
| Acyl Donor | Vinyl Acetate | Isopropenyl Acetate | Acetic Anhydride | Vinyl esters are preferred for irreversibility. Acetic anhydride can cause non-enzymatic acylation. |
Troubleshooting
Even with a robust protocol, challenges can arise. This section addresses common issues and provides potential solutions.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in enzymatic kinetic resolution.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive enzyme (due to age, improper storage, or moisture).2. Sub-optimal temperature.3. Insufficient enzyme loading. | 1. Use a fresh batch of enzyme. Ensure solvents are anhydrous.2. Gradually increase the reaction temperature (e.g., from 30°C to 45°C), monitoring for activity.3. Increase the enzyme loading (e.g., from 10% to 20% w/w). |
| Low Enantioselectivity (low ee) | 1. The chosen enzyme is not selective for the substrate.2. Reaction temperature is too high, reducing selectivity.3. The solvent is interfering with the enzyme's conformation. | 1. Screen a panel of different lipases (e.g., from Pseudomonas, Mucor, etc.).2. Decrease the reaction temperature. Lower temperatures can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.[1]3. Change the solvent. Test non-polar solvents like hexane, heptane, or MTBE.[6] |
| Reaction Stalls Before 50% Conversion | 1. Product inhibition (the produced ester or co-product is inhibiting the enzyme).2. Enzyme deactivation over time. | 1. This is less common with irreversible acyl donors like vinyl acetate but can occur. Consider adding molecular sieves to sequester any potential byproducts.2. Add a second portion of fresh enzyme to the reaction mixture. |
| Difficulty Separating Products | 1. Similar polarities of the alcohol and ester.2. Streaking on the silica gel column. | 1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.2. Ensure the crude product is fully dried and free of polar solvents before loading onto the column. |
Conclusion
The enzymatic kinetic resolution of racemic 2-chloro-1-(3-chlorophenyl)ethanol using immobilized Candida antarctica Lipase B is a highly effective and sustainable method for producing this valuable chiral building block. The protocols and data presented in this application note provide a robust foundation for researchers to successfully implement this technology. By carefully controlling reaction parameters and utilizing appropriate analytical techniques, high yields of enantiomerically pure alcohol and ester can be achieved, paving the way for the efficient synthesis of complex pharmaceutical targets.
References
-
American Chemical Society. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education. [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.
-
American Chemical Society. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education. [Link]
-
Gotor-Fernández, V., et al. (2025). The control of Novozym® 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. JOCPR. [Link]
-
Bäckvall, J. E., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... ResearchGate. [Link]
-
Andrade, L. H., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
lipase-catalyzed synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Application Notes & Protocols
Topic: Lipase-Catalyzed Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol via enzymatic kinetic resolution (EKR). This chiral halohydrin is a valuable building block in the pharmaceutical industry, notably as a precursor for the synthesis of β3-adrenergic receptor agonists.[1] Traditional chemical methods for obtaining single-enantiomer compounds can be complex and environmentally taxing. Biocatalysis, utilizing enzymes like lipases, offers a highly selective, efficient, and sustainable alternative operating under mild conditions.[2][3] This guide details the underlying principles of lipase-catalyzed transesterification, provides a robust step-by-step protocol for laboratory execution, and includes methodologies for reaction monitoring, product purification, and chiral analysis. The protocol focuses on the use of immobilized Candida antarctica Lipase B (CALB), a widely recognized and robust biocatalyst, to resolve racemic 2-Chloro-1-(3-chlorophenyl)ethanol by selectively acylating the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[4][5]
Principle of the Method: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a technique used to separate a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent.[6] In this application, a lipase enzyme serves as the chiral catalyst. Lipases, which naturally catalyze the hydrolysis of esters, can be employed in non-aqueous (organic) media to catalyze the reverse reaction: esterification or transesterification.[7]
The core principle relies on the enzyme's three-dimensional active site, which exhibits a stereopreference. When presented with a racemic alcohol, the lipase will preferentially acylate one enantiomer at a much faster rate than the other. For many secondary alcohols, including the substrate of interest, Candida antarctica Lipase B (CALB) preferentially acylates the (S)-enantiomer.[8]
The reaction involves an acyl donor, often an enol ester like vinyl acetate. The use of vinyl acetate is highly advantageous as it renders the reaction irreversible.[9] The vinyl group tautomerizes to acetaldehyde after the acetyl group is transferred to the enzyme, preventing the reverse reaction.
The goal is to stop the reaction at or near 50% conversion. At this point, the reaction mixture ideally contains the unreacted (R)-alcohol in high enantiomeric excess (e.e.) and the newly formed (S)-acetate, also in high e.e. These two compounds, now having different functional groups (alcohol vs. ester), can be readily separated by standard chromatographic techniques.
Caption: Principle of Lipase-Catalyzed Kinetic Resolution.
Materials, Reagents, and Equipment
Reagents
-
Racemic 2-Chloro-1-(3-chlorophenyl)ethanol (Substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)[10]
-
Vinyl Acetate (Acyl Donor, ≥99%)[9]
-
n-Hexane (Anhydrous, HPLC grade) or other suitable organic solvent (e.g., Diisopropyl ether, MTBE)[9][11]
-
Ethyl Acetate (HPLC grade)
-
Sodium Sulfate (Anhydrous)
-
Silica Gel for column chromatography (e.g., 230-400 mesh)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Mobile Phase Solvents for HPLC (e.g., n-Hexane, Isopropanol)
Equipment
-
Magnetic stirrer with hotplate
-
Reaction flask (e.g., 50 mL round-bottom flask) with condenser and drying tube
-
Thermometer or temperature probe
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® OD-H or AD-H)[12][13]
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Analytical balance
Experimental Workflow Overview
The overall process involves setting up the enzymatic reaction, monitoring its progress to the optimal endpoint, separating the enzyme, and then purifying the desired product from the reaction mixture.
Caption: Experimental workflow for the enzymatic synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Acylation
-
Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add racemic 2-Chloro-1-(3-chlorophenyl)ethanol (e.g., 1.0 g, 5.23 mmol).
-
Solvent and Reagents: Add anhydrous n-hexane (20 mL). Allow the substrate to dissolve completely. Add vinyl acetate (e.g., 1.44 mL, 15.69 mmol, ~3 equivalents).
-
Rationale: n-Hexane is a non-polar solvent that facilitates lipase activity while being easy to remove.[9] A molar excess of the acyl donor (vinyl acetate) ensures the reaction proceeds efficiently.
-
-
Enzyme Addition: Add the immobilized lipase, Novozym® 435 (e.g., 100 mg, 10% w/w of substrate).
-
Reaction Conditions: Seal the flask (e.g., with a septum or condenser with a drying tube) and place it in a temperature-controlled bath set to 40 °C. Stir the suspension at a moderate speed (e.g., 200-250 rpm).[9]
-
Rationale: Temperature control is critical. While higher temperatures can increase reaction rates, excessive heat can denature the enzyme. 40-45 °C is often an optimal balance for CALB stability and activity.[15]
-
Protocol 2: Reaction Monitoring
-
Sampling: Periodically (e.g., every 2-4 hours), pause stirring, allow the enzyme to settle, and withdraw a small aliquot (~5-10 µL) of the supernatant.
-
Analysis: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or isopropanol) and analyze by TLC or, for greater accuracy, by chiral HPLC.
-
TLC: Spot on a silica gel plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 v/v). Visualize under a UV lamp. The ester product will have a higher Rf value than the starting alcohol. The reaction is near 50% conversion when the two spots have roughly equal intensity.
-
Chiral HPLC: A more precise method. Dilute the sample and inject it onto the chiral column to determine the ratio of remaining alcohol to formed ester, which directly gives the conversion.
-
-
Endpoint: Stop the reaction when the conversion reaches approximately 45-55%. Proceeding significantly beyond 50% will decrease the enantiomeric excess of the remaining (R)-alcohol.[6]
Protocol 3: Work-up and Purification
-
Enzyme Removal: Once the target conversion is reached, cool the reaction mixture to room temperature. Remove the immobilized lipase by vacuum filtration, washing the enzyme beads with a small amount of fresh n-hexane. The recovered enzyme can be dried and potentially reused.
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent and excess vinyl acetate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of (R)-alcohol and (S)-acetate, is purified by flash column chromatography on silica gel.
-
Eluent: Use a gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure alcohol. The ester will elute first, followed by the desired alcohol.
-
-
Final Product: Evaporate the solvent from the combined pure alcohol fractions to yield (R)-2-Chloro-1-(3-chlorophenyl)ethanol as a solid or viscous oil. Determine the final yield.
Analysis and Characterization
Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
The enantiomeric excess of the purified alcohol is the critical measure of success.
-
Sample Preparation: Prepare a standard solution of the purified (R)-alcohol product in the mobile phase (e.g., ~0.5 mg/mL). Also, prepare a solution of the starting racemic material for comparison.
-
HPLC Conditions (Example):
-
Data Analysis:
-
Inject the racemic standard to identify the retention times for both the (R) and (S) enantiomers.
-
Inject the purified product. Two peaks corresponding to the enantiomers will be observed.
-
Calculate the e.e. using the peak areas (A) of the R and S enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100
-
Structural Verification
Confirm the chemical identity of the purified product using ¹H NMR and ¹³C NMR spectroscopy. The spectra should match that of the starting material, confirming no unintended chemical transformation occurred during the process.
Expected Results
The following table summarizes typical outcomes for this lipase-catalyzed resolution. The key to success is halting the reaction near 50% conversion to maximize both yield and the e.e. of the remaining substrate.
| Parameter | Target Value | Rationale |
| Reaction Time | 6 - 24 hours | Varies with enzyme activity, temperature, and scale. |
| Conversion (c) | 48 - 52% | Optimal point for maximizing yield and e.e. of the unreacted enantiomer.[6] |
| Yield of (R)-Alcohol | < 50% | Theoretical maximum yield for a classic kinetic resolution is 50%. |
| e.e. of (R)-Alcohol | > 98% | High enantioselectivity is a hallmark of CALB for many secondary alcohols.[8][16] |
| e.e. of (S)-Acetate | > 98% | The product formed should also be highly enantioenriched. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme (denatured by heat/moisture).2. Presence of water in the reaction medium.3. Incorrect temperature. | 1. Use fresh or properly stored enzyme.2. Ensure all solvents and glassware are anhydrous. Consider adding molecular sieves.[17]3. Verify the reaction temperature is within the optimal range (35-45 °C). |
| Low Enantioselectivity (e.e.) | 1. Reaction run for too long (conversion >> 50%).2. Non-optimal solvent or temperature.3. Enzyme is not highly selective for this substrate. | 1. Monitor the reaction more closely and stop at ~50% conversion.2. Screen other solvents (e.g., MTBE, toluene) and adjust temperature.[11]3. While unlikely for CALB with this substrate type, consider screening other lipases. |
| Difficult Separation | 1. Rf values of alcohol and ester are too close.2. Column is overloaded. | 1. Adjust the polarity of the eluent system for column chromatography (use a shallower gradient).2. Use a larger column or a smaller amount of crude material. |
References
- National Center for Biotechnology Information. (n.d.). Thermostable and recyclable Candida antarctica lipase B immobilized on Bacillus subtilis using sortase technology - PMC. NIH.
- Wojcieszak, M., et al. (2022). Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. MDPI.
- Stadler, P., et al. (n.d.). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. DOI.
- Wurm, F. R., et al. (2016). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC. NIH.
- BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
- G., Klibanov, A. M. (1987). LIPASE-CATALYZED TRANSESTERIFICATION IN ORGANIC-SOLVENTS - APPLICATIONS TO THE PREPARATION OF ENANTIOMERICALLY PURE COMPOUNDS. AIR Unimi.
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. NIH.
- Valle, F., et al. (1998). Lipase-catalyzed transesterification in organic media: solvent effects on equilibrium and individual rate constants. PubMed.
- Kamal, A., et al. (2015). (PDF) Lipase catalyzed enantioselective synthesis of pharmacologically active compounds. ResearchGate.
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. ResearchGate.
- Sharma, S., et al. (2014). Organic Solvent Tolerant Lipases and Applications - PMC. NIH.
- Ghosh, S., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.
- Kirchner, G., et al. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. American Chemical Society.
- Zdarta, J., et al. (2018). Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. MDPI.
- Patel, R. N. (2001). ENZYMATIC PREPARATION OF CHIRAL PHARMACEUTICAL INTERMEDIATES BY LIPASES. Taylor & Francis Online.
- dos Santos, J. C., et al. (2015). Evaluation of different methods for immobilization of Candida antarctica lipase B (CalB lipase) in polyurethane foam and its application in the production of geranyl propionate. PubMed.
- Itoh, T., et al. (2003). Lipase-catalyzed Enantioselective Acetylation of Secondary Alcohols in Organic Solvent. ResearchGate.
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- de Souza, R. O. M. A., et al. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. ResearchGate.
- Paizs, C. (2010). LIPASE-CATALYZED APPROACHES TOWARDS SECONDARY ALCOHOLS: INTERMEDIATES FOR ENANTIOPURE DRUGS. UTUPub.
- Tanasova, M., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Reddy, M. S., et al. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate.
- de Koning, C. B., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PMC. NIH.
- Martín-Matute, B., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society.
- de Koning, C. B., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository.
- O'Brien, R. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Chemistry LibreTexts.
- Organic Syntheses Procedure. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters.
- Forró, E., & Fülöp, F. (n.d.). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. ResearchGate.
- BenchChem. (n.d.). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. Benchchem.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: An overview. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). (a) Mechanism of alcohol acylation catalyzed by lipase. (b) Favored (R)-enantiomer.
- Shang, Y., et al. (n.d.). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate.
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.
- G-S-B, et al. (2014). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC. NIH.
- da Silva, G. P., et al. (2019). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI.
- OC-SN. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. YouTube.
- LookChem. (n.d.). 2-Chloro-1-(3-chloro-phenyl)-ethanol.
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Retrieved from
- He, B., et al. (2022). Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. PubMed.
- LibreTexts. (2021). Enantioselective Synthesis. Chemistry LibreTexts.
- Rios-Lombardía, N., et al. (2018). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI.
- ChemicalBook. (n.d.). (R)-2-CHLORO-1-(3-CHLOROPHENYL)ETHANOL.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermostable and recyclable Candida antarctica lipase B immobilized on Bacillus subtilis using sortase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
microbial reduction for producing (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Application Note & Protocol
High-Efficiency Asymmetric Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol via Whole-Cell Microbial Reduction
Audience: Researchers, scientists, and drug development professionals engaged in chiral synthesis and pharmaceutical process development.
Abstract & Introduction
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development, as these molecules often serve as critical building blocks for complex active pharmaceutical ingredients (APIs).[1][2] (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key chiral intermediate, notably in the synthesis of β3-adrenergic receptor agonists.[3] Traditional chemical methods for producing such chiral halohydrins often involve stoichiometric amounts of chiral reagents, expensive metal catalysts, and harsh reaction conditions, posing challenges for cost-effective and sustainable manufacturing.[3]
Biocatalysis, particularly the use of whole-cell microorganisms, presents a powerful and "green" alternative for the stereoselective reduction of prochiral ketones.[1][4][5] This approach leverages the inherent stereospecificity of intracellular enzymes, primarily ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize cofactors like NAD(P)H for catalysis.[6] The whole-cell system is particularly advantageous as it contains the entire enzymatic machinery for cofactor regeneration, eliminating the need to supply expensive external cofactors.[1]
This application note provides a comprehensive guide to the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to yield the desired (R)-enantiomer of the corresponding alcohol using a whole-cell biocatalyst. We will detail a robust protocol, explain the rationale behind key experimental parameters, and present a framework for process optimization and analysis.
Principle of the Biotransformation: The Ketoreductase System
The core of this biotransformation is the enzymatic, stereoselective reduction of a prochiral ketone. The ketone, 2-chloro-1-(3-chlorophenyl)ethanone, has a carbonyl group that can be reduced to a hydroxyl group. In a non-chiral environment, this would produce a racemic mixture of (R) and (S) alcohols. However, microbial ketoreductases possess a precisely shaped active site that binds the substrate in a specific orientation. This forces the hydride transfer from the cofactor (NADPH or NADH) to occur on only one face of the carbonyl, leading to the preferential formation of a single stereoisomer.
The overall reaction is illustrated below. The regeneration of the consumed NADPH is coupled to the cell's central metabolism, typically through the oxidation of a simple sugar like glucose, making the process highly efficient.
Caption: Enzymatic reduction of the prochiral ketone to the (R)-alcohol.
Materials, Equipment, and Microbial Strain
Microbial Strain
-
Recommended Biocatalyst: Geotrichum candidum or a recombinant Escherichia coli expressing a suitable (R)-selective carbonyl reductase.[3] Several yeast strains, such as Rhodotorula glutinis and Saccharomyces cerevisiae, are also known for their broad applicability in reducing prochiral ketones and can be screened as alternatives.[5][7][8] This protocol will focus on Geotrichum candidum.
Reagents & Media
-
2-Chloro-1-(3-chlorophenyl)ethanone (Substrate)
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol (Analytical Standard)
-
(S)-2-Chloro-1-(3-chlorophenyl)ethanol (Analytical Standard)
-
Yeast Extract Peptone Dextrose (YPD) Broth:
-
Yeast Extract: 10 g/L
-
Peptone: 20 g/L
-
Dextrose (Glucose): 20 g/L
-
-
Phosphate Buffer (0.1 M, pH 7.0)
-
D-Glucose (for cofactor regeneration)
-
Dimethyl Sulfoxide (DMSO, for substrate dissolution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Equipment
-
Shaking incubator
-
Autoclave
-
Centrifuge and sterile centrifuge tubes
-
Bi-phasic reaction vessel or baffled Erlenmeyer flasks
-
pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or equivalent)
-
Rotary evaporator
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a laboratory-scale batch biotransformation.
Sources
- 1. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts | Semantic Scholar [semanticscholar.org]
- 8. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantioselective Analysis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This application note presents a comprehensive guide for the development and optimization of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol. We detail a systematic screening and optimization workflow, grounded in the principles of chiral recognition on polysaccharide-based stationary phases. The guide provides detailed protocols, explains the scientific rationale behind experimental choices, and establishes system suitability criteria to ensure method reliability, in accordance with International Council for Harmonisation (ICH) guidelines.
Principle of Chiral Recognition
The successful separation of enantiomers via chiral HPLC relies on the formation of transient, diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For analytes like 2-Chloro-1-(3-chlorophenyl)ethanol, which contains a hydroxyl group and an aromatic ring, polysaccharide-based CSPs are exceptionally effective.[1][2]
These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a well-defined helical polymer structure.[3][4] This structure creates chiral grooves or cavities where enantiomers can interact. The primary mechanisms driving chiral recognition on these phases are:
-
Hydrogen Bonding: The hydroxyl group of the ethanol moiety is a strong hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The 3-chlorophenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the CSP's phenylcarbamate derivatives.
-
Steric Interactions (Inclusion): The overall three-dimensional shape of the enantiomer determines how well it "fits" into the chiral groove of the CSP. Subtle differences in the spatial arrangement of the chloro, phenyl, and hydroxyl groups around the stereocenter lead to differences in interaction energy, resulting in differential retention times and, thus, separation.
The choice of the mobile phase, particularly the type and concentration of the alcohol modifier, directly influences these interactions by competing for active sites on the CSP, thereby modulating retention and selectivity.
Method Development Strategy
A structured, empirical approach is the most efficient path to a successful chiral separation. Our strategy involves a two-stage process: an initial screening phase to identify a promising column and mobile phase system, followed by an optimization phase to fine-tune the separation for robustness and performance.
Stage 1: Initial Screening
The goal of the screening phase is to quickly identify a CSP and mobile phase combination that shows any degree of separation (i.e., a "hit"). It is more efficient to screen several columns with a few mobile phases than to exhaustively test one column with many mobile phases.[5]
-
Chiral Stationary Phase Selection: We selected two complementary polysaccharide-based columns known for their broad applicability.[2][6]
-
Mobile Phase Selection: A normal-phase approach is typically the first choice for polysaccharide CSPs. We selected two common mobile phase systems.
-
n-Hexane / 2-Propanol (IPA): A standard combination offering good solvating power.
-
n-Hexane / Ethanol (EtOH): Ethanol is a more polar modifier than IPA, which will result in shorter retention times and can alter selectivity.[9]
-
Stage 2: Optimization
Once a promising lead is identified from the screening stage, the following parameters are systematically adjusted to achieve the desired resolution (Rs > 1.7), peak shape, and analysis time.[10]
-
Alcohol Modifier Percentage: This is the most critical parameter. Decreasing the percentage of the alcohol modifier (e.g., from 10% to 5%) generally increases retention and improves resolution, as it enhances the analyte's interaction with the CSP.
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min), which can enhance efficiency and resolution, though at the cost of longer run times.[11]
-
Temperature: Decreasing the column temperature can sometimes increase selectivity by enhancing the stability of the transient diastereomeric complexes.[11] However, room temperature is often sufficient and more practical.
Visualization of the Workflow
The logical flow of the method development process is illustrated below.
Caption: Chiral HPLC Method Development Workflow.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mm
-
Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mm
-
-
Reagents:
-
(R,S)-2-Chloro-1-(3-chlorophenyl)ethanol racemic standard
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol reference standard
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the racemic standard in IPA.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Experimental Protocols
Protocol 1: Column and Mobile Phase Screening
-
Column Installation: Install the Cellulose-based CSP and equilibrate with the first mobile phase (n-Hexane/IPA 90:10 v/v) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis Sequence:
-
Inject the 0.1 mg/mL racemic standard solution.
-
Evaluate the chromatogram for any sign of peak splitting or separation.
-
-
Iteration:
-
Change the mobile phase to n-Hexane/EtOH (90:10 v/v). Equilibrate the column and re-inject the standard.
-
Replace the column with the Amylose-based CSP.
-
Repeat steps 1-3 for the amylose column with both mobile phase systems.
-
Protocol 2: Optimized Analytical Method
This protocol is based on achieving the best initial separation on the Cellulose-based CSP with an n-Hexane/IPA mobile phase.
-
Column Installation: Install the Cellulose tris(3,5-dimethylphenylcarbamate) CSP and equilibrate with the optimized mobile phase.
-
Optimized Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample solution and integrate the peaks corresponding to the (R) and (S) enantiomers.
Results and Discussion
The screening phase quickly identified the Cellulose-based CSP with an n-Hexane/IPA mobile phase as the most promising system. The amylose column showed poor retention, while ethanol as a modifier resulted in low selectivity. The optimization focused on adjusting the IPA percentage in the mobile phase.
Table 1: Screening and Optimization Results
| Stage | CSP | Mobile Phase (v/v) | Retention Time (S) | Retention Time (R) | Resolution (Rs) | Comments |
| Screening | Cellulose | n-Hexane/IPA (90:10) | 8.5 min | 9.1 min | 1.1 | Partial separation, promising lead. |
| Screening | Cellulose | n-Hexane/EtOH (90:10) | 6.2 min | 6.4 min | 0.5 | Poor resolution. |
| Screening | Amylose | n-Hexane/IPA (90:10) | 4.1 min | 4.1 min | 0.0 | No separation. |
| Optimization | Cellulose | n-Hexane/IPA (97:3) | 18.2 min | 20.5 min | 2.1 | Baseline separation, but long run time. |
| Optimized | Cellulose | n-Hexane/IPA (95:5) | 12.3 min | 13.8 min | 1.9 | Good balance of resolution and time. |
As shown in Table 1, decreasing the IPA concentration from 10% to 5% significantly improved the resolution from 1.1 to 1.9 by increasing the interaction with the stationary phase. A further decrease to 3% IPA provided excellent resolution (2.1) but resulted in an impractically long analysis time. The final optimized method using 5% IPA provides a robust, baseline separation suitable for accurate quantitation.
Method Validation and System Suitability
To ensure the reliability of the method for routine analysis, it must be validated according to ICH Q2(R1) guidelines.[10][12] A summary of key validation parameters for the optimized method is presented below.
Table 2: Summary of Validation Parameters
| Parameter | Specification | Result |
| Specificity | No interference at the retention times of the enantiomers. | Complies |
| Linearity (Range) | 1 - 150 µg/mL | r² > 0.999 |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1 µg/mL |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% | 0.8% |
| Intermediate Precision: ≤ 2.0% | 1.2% | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Robustness | Insensitive to minor changes in flow rate (±0.1 mL/min) and %IPA (±0.2%). | Complies |
System Suitability Tests (SST)
For each analytical run, a system suitability standard (racemic mixture) must be injected. The results must meet the following criteria for the analysis to be considered valid.
-
Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks must be ≥ 1.7 .[10]
-
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak must be ≤ 1.5 .
-
Reproducibility (%RSD): The relative standard deviation of peak areas from replicate injections (n=5) must be ≤ 2.0% .
Conclusion
A robust and reliable chiral HPLC method for the separation of the enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol has been successfully developed and validated. By employing a systematic screening and optimization strategy, a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase with a mobile phase of n-Hexane/2-Propanol (95:5 v/v) was identified as optimal. The method achieves baseline separation with a resolution of 1.9 and is suitable for the accurate determination of enantiomeric purity in research and quality control environments. The established system suitability criteria ensure the consistent performance of the method over its lifecycle.
References
- Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. (MDPI)
- Cellulose-based chiral stationary phase in high performance liquid chrom
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- Astec Cellulose DMP. (Sigma-Aldrich)
-
chiral columns . (ES Industries)
- Cellulose tris(3,5‐dimethylphenylcarbamate)‐based chiral stationary phases as effective tools for enantioselective HPLC separation of structurally different disubstituted binaphthyls.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (Daicel Chiral Technologies)
- Preparation and Enantioseparation of Biselector Chiral Stationary Phases Based on Amylose and Chitin Deriv
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Prepar
- Daicel Polysaccharide Stationary Phases. (Daicel Chiral Technologies)
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (International Journal of Pharmaceutical and Phytopharmacological Research)
- Efficient method development for chiral separ
- ICH guideline Q14 on analytical procedure development. (European Medicines Agency)
- Chiral HPLC Column Selection and Method Development Guide. (Bioanalysis Zone)
Sources
- 1. mdpi.com [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. Astec Cellulose DMP [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Enantioseparation of Biselector Chiral Stationary Phases Based on Amylose and Chitin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. ema.europa.eu [ema.europa.eu]
protocol for the purification of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Application Note & Protocol
Topic: Protocol for the Purification of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmacologically active molecules. Notably, it serves as a key precursor for (R)-3-chlorostyrene oxide, an intermediate in the preparation of several β3-adrenergic receptor agonists.[1][2] The therapeutic efficacy and safety of such chiral drugs are often confined to a single enantiomer, necessitating stringent control over stereochemistry.[3] Consequently, the provision of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in high enantiomeric purity is a paramount objective in pharmaceutical process development.
This application note provides detailed protocols for the purification of (R)-2-Chloro-1-(3-chlorophenyl)ethanol from a racemic mixture. We will explore two primary, field-proven methodologies: Enzymatic Dynamic Kinetic Resolution (DKR) for scalable production and Preparative High-Performance Liquid Chromatography (HPLC) for high-purity applications. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to ensure scientific integrity and practical utility.
Purification Strategy Overview
The separation of enantiomers, or chiral resolution, is a fundamental challenge in synthetic chemistry.[4] For (R)-2-Chloro-1-(3-chlorophenyl)ethanol, several strategies can be employed:
-
Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In a kinetic resolution, the enzyme acylates one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted enantiomer. Dynamic Kinetic Resolution (DKR) enhances this process by incorporating a catalyst that continuously racemizes the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired acylated enantiomer.[5][6]
-
Chiral Chromatography: This is a powerful method for both analytical and preparative-scale separation of enantiomers.[7][8] A chiral stationary phase (CSP) within an HPLC column interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[]
-
Diastereomeric Crystallization: A classical method where the racemic alcohol is reacted with a chiral resolving agent to form diastereomeric salts.[4][10] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
This guide will focus on DKR and Chiral HPLC due to their high efficiency, scalability, and widespread adoption in the pharmaceutical industry.
Protocol 1: Dynamic Kinetic Resolution (DKR) via Enzymatic Acylation
DKR is a highly efficient method for producing enantiomerically pure compounds from racemates. This protocol combines the enantioselective acylation of the (R)-enantiomer by a lipase with the in-situ racemization of the remaining (S)-enantiomer by a ruthenium catalyst. This process converts the entire racemic starting material into a single enantiomeric product.[5][6]
Scientific Principle
The core of this protocol is the synergistic action of two catalysts. A lipase, such as Pseudomonas cepacia lipase (PS-C), selectively acylates the (R)-alcohol to form the corresponding (R)-acetate. Simultaneously, a ruthenium-based catalyst racemizes the unreacted (S)-alcohol back to the racemate, continuously supplying the (R)-enantiomer for the enzymatic reaction. This circumvents the 50% theoretical yield limit of standard kinetic resolution.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral_resolution [chemeurope.com]
- 5. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 10. onyxipca.com [onyxipca.com]
Application Notes & Protocols: (R)-2-Chloro-1-(3-chlorophenyl)ethanol in Pharmaceutical Synthesis
Abstract
(R)-2-Chloro-1-(3-chlorophenyl)ethanol, a valuable chiral building block, has emerged as a critical starting material in the stereoselective synthesis of various active pharmaceutical ingredients (APIs). Its distinct stereochemistry and functional groups—a secondary alcohol and a chloromethyl group—allow for precise molecular elaboration, making it particularly significant in the development of β3-adrenergic receptor agonists. This guide provides an in-depth exploration of its application, focusing on the synthesis of Solabegron, a clinical candidate for overactive bladder and irritable bowel syndrome. Detailed protocols for the biocatalytic production of the chiral alcohol and its subsequent conversion to the target API are presented, underscoring the causality behind experimental choices and providing a framework for researchers in drug development.
Introduction: The Strategic Importance of Chiral Halohydrins
Chirality is a cornerstone of modern pharmacology, as the enantiomers of a drug molecule often exhibit profoundly different physiological activities. The synthesis of enantiomerically pure compounds is therefore a paramount objective in pharmaceutical development.[1] Chiral halohydrins, such as (R)-2-Chloro-1-(3-chlorophenyl)ethanol, are powerful intermediates because they contain two vicinal, reactive centers with a defined stereochemistry. The hydroxyl group can be readily activated or displaced, while the halogen provides a leaving group for intramolecular cyclization to form chiral epoxides—highly versatile electrophiles for further synthetic transformations.[2]
(R)-2-Chloro-1-(3-chlorophenyl)ethanol (CAS: 142763-10-8) is particularly noted as a precursor to (R)-3-chlorostyrene oxide, a key intermediate for several β3-adrenergic receptor agonists.[2] These agonists are a class of drugs that selectively stimulate the β3-adrenergic receptor, leading to the relaxation of smooth muscle tissues, such as those in the bladder.[3][4]
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol [5] |
| Appearance | Colorless Oil (typical) |
| CAS Number | 142763-10-8 |
Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol: A Biocatalytic Approach
The asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone, is the most direct route to obtaining the desired (R)-enantiomer with high optical purity. While chemical methods exist, biocatalysis using ketoreductases (KREDs) or whole-cell systems offers significant advantages, including exceptional enantio- and regioselectivity under mild reaction conditions, minimizing waste and avoiding the use of heavy metal catalysts.[1][6]
Causality in Method Selection:
The choice of a biocatalyst is critical. Ketoreductases that follow Prelog's rule will typically yield the desired (R)-alcohol from the corresponding ketone. Whole-cell systems are often preferred in industrial settings as they contain cofactor regeneration systems (e.g., glucose dehydrogenase regenerating NADPH), which is more cost-effective than adding the expensive cofactor exogenously.[1][7] The use of an organic co-solvent like isopropanol can serve both to dissolve the hydrophobic substrate and as a sacrificial co-substrate for cofactor regeneration by endogenous alcohol dehydrogenases.
Comparative Synthesis Data:
| Catalyst System | Substrate | Yield | Enantiomeric Excess (e.e.) | Key Features & Reference |
| Whole cells of E. coli expressing SyGDH and SyS1 | m-chlorophenacyl chloride | 99.2% | >99.9% | Co-expression for in-situ NADPH regeneration.[2] |
| Acetone powder of Geotrichum candidum | m-chlorophenacyl chloride | 94% | 98% | A readily available whole-cell biocatalyst.[2] |
| Ketoreductase from Scheffersomyces stipitis (SsCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 88.2% | 99.9% | Demonstrates applicability to related substrates.[8] |
| Hansenula polymorpha cell-free extract | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | 89% | 100% | High yield and perfect enantioselectivity.[7] |
Protocol 1: Biocatalytic Reduction of 2-chloro-1-(3-chlorophenyl)ethanone
This protocol is a representative procedure based on established principles of whole-cell biocatalytic reductions.
Materials:
-
2-chloro-1-(3-chlorophenyl)ethanone
-
Lyophilized whole cells of E. coli expressing a suitable ketoreductase (e.g., from Lactobacillus kefiri) and a glucose dehydrogenase.
-
D-Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Isopropanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature and pH control
Procedure:
-
Biocatalyst Suspension: In a sanitized reaction vessel, suspend the lyophilized E. coli cells (e.g., 50 g/L) in the phosphate buffer.
-
Cofactor Regeneration Substrate: Add D-Glucose (e.g., 1.2 equivalents relative to the ketone) to the cell suspension to fuel the in-situ NADPH regeneration.
-
Substrate Addition: Dissolve 2-chloro-1-(3-chlorophenyl)ethanone (1 equivalent) in a minimal amount of isopropanol and add it to the reaction mixture. The final concentration of the ketone could be in the range of 50-100 g/L.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure suspension of the cells and mixing. Monitor the pH and adjust as necessary to maintain it near 7.0.
-
Reaction Monitoring: Monitor the progress of the reduction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 12-24 hours).
-
Work-up and Extraction: Once the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture. Stir vigorously for 30 minutes.
-
Separation: Separate the organic layer. The aqueous layer can be extracted two more times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity is high enough for the next step.
Application in the Synthesis of Solabegron
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a linchpin in the synthesis of Solabegron. The synthetic strategy involves two key transformations:
-
Epoxidation: Intramolecular cyclization of the chiral halohydrin to form (R)-3-chlorostyrene oxide.
-
Nucleophilic Ring-Opening: Reaction of the epoxide with the specific side-chain amine precursor.
Caption: Synthetic workflow from precursor ketone to Solabegron.
Protocol 2: Synthesis of Solabegron from (R)-2-Chloro-1-(3-chlorophenyl)ethanol
This protocol outlines the conversion of the chiral alcohol to the final API.
Step 1: Synthesis of (R)-3-chlorostyrene oxide
Causality: This step is an intramolecular Williamson ether synthesis. A base is required to deprotonate the alcohol, forming an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming the epoxide ring with inversion of configuration at the chloromethyl carbon (though this specific center is not chiral). The stereochemistry at the benzylic carbon is retained. A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is ideal to prevent competing intermolecular reactions.
Materials:
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of (R)-2-Chloro-1-(3-chlorophenyl)ethanol (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The reaction progress can be monitored by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Extract the mixture with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-chlorostyrene oxide. This product is often used in the next step without further purification.
Step 2: Nucleophilic Ring-Opening to form Solabegron
Causality: This is a classic Sₙ2 ring-opening of an epoxide by an amine nucleophile. The amine will attack the less sterically hindered carbon of the epoxide (the terminal carbon), leading to a specific regiochemical outcome. The reaction proceeds with inversion of stereochemistry at the point of attack. The reaction is typically performed in a protic solvent like ethanol or isopropanol, which can also act as a proton source to neutralize the resulting alkoxide. Heating is often required to drive the reaction to completion.
Materials:
-
(R)-3-chlorostyrene oxide
-
3'-(2-aminoethyl)amino-[1,1'-biphenyl]-3-carboxylic acid (amine precursor)
-
Ethanol or Isopropanol
-
Reaction vessel suitable for heating
Procedure:
-
Reaction Mixture: In a reaction vessel, dissolve the amine precursor (1 equivalent) and (R)-3-chlorostyrene oxide (1.1 equivalents) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction by HPLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude Solabegron can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final API with high purity.
Caption: Experimental workflow for the synthesis of Solabegron.
Conclusion
(R)-2-Chloro-1-(3-chlorophenyl)ethanol serves as an exemplary chiral intermediate, demonstrating how modern synthetic strategies, particularly biocatalysis, can efficiently establish key stereocenters. The subsequent, well-defined chemical transformations—epoxidation and amine addition—highlight its utility in constructing complex pharmaceutical molecules like Solabegron. The protocols and rationale provided herein offer a robust template for researchers engaged in the synthesis of β3-adrenergic receptor agonists and other APIs where stereochemical precision is critical for therapeutic efficacy.
References
-
Hicks, A., et al. (2007). GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog. Journal of Pharmacology and Experimental Therapeutics, 323(1), 202-209. [Link]
-
Janeczko, T., et al. (2015). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]
-
PubChem. (n.d.). Solabegron. National Center for Biotechnology Information. [Link]
-
Kroutil, W., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(10), 6046-6109. [Link]
-
Hertzberg, R., et al. (2015). Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins - expanding the scope of minor enantiomer recycling. The Journal of Organic Chemistry, 80(5), 2937-41. [Link]
-
AN PharmaTech Co Ltd. (n.d.). (R)-2-chloro-1-(3-chlorophenyl)ethanol. AN PharmaTech. [Link]
-
MDPI. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Shang, Y., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. [Link]
-
opnMe. (n.d.). beta-3 adrenergic receptor agonist I BI-2800. opnMe.com. [Link]
-
Chirality. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: (R)-2-Chloro-1-(3-chlorophenyl)ethanol as a Chiral Precursor for the Synthesis of Novel β3-Adrenergic Receptor Agonists
Abstract
The β3-adrenergic receptor (β3-AR) has emerged as a significant therapeutic target for conditions such as overactive bladder (OAB), obesity, and type 2 diabetes.[1][2][3] A key structural motif present in many potent β3-AR agonists is the chiral phenylethanolamine core. The precise stereochemistry of this core is often crucial for selective and effective receptor binding and activation.[4] This document provides a detailed guide on the strategic use of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a vital chiral building block, in the synthesis of β3-adrenergic receptor agonists. We present the rationale for its selection, a robust protocol for its asymmetric synthesis via Corey-Bakshi-Shibata (CBS) reduction, and a representative protocol for its conversion into a target agonist, using Solabegron as an illustrative example.
Introduction: The Therapeutic Promise of β3-Adrenergic Receptors
β3-adrenergic receptors are members of the G-protein coupled receptor superfamily, found predominantly in the adipose tissue and the detrusor muscle of the urinary bladder.[2][5] Unlike the β1 and β2 receptors, which are primarily located in the heart and lungs, the distinct tissue distribution of β3-ARs allows for more targeted therapeutic intervention with fewer cardiovascular side effects.[2]
Mechanism of Action: Activation of β3-ARs stimulates the Gs alpha subunit of its associated G-protein. This action triggers the enzyme adenylyl cyclase, which converts ATP into the secondary messenger cyclic AMP (cAMP).[2][6] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), leading to downstream physiological effects, most notably:
-
Detrusor Muscle Relaxation: In the bladder, this leads to increased capacity and reduced frequency of urination, offering relief for patients with OAB.[1][7]
-
Lipolysis and Thermogenesis: In adipose tissue, this promotes the breakdown of fats and the production of heat, highlighting its potential for treating obesity and metabolic disorders.[2]
The development of selective β3-AR agonists like Mirabegron (the first to be approved for OAB) and Solabegron has validated this approach.[1][8] A common feature of these molecules is a specific enantiomer of a substituted phenylethanolamine backbone. The synthesis of these agonists therefore relies on the availability of high-purity chiral precursors. (R)-2-Chloro-1-(3-chlorophenyl)ethanol serves as an exemplary precursor, providing the necessary stereocenter and functional handles for elaboration into the final active pharmaceutical ingredient (API).
Figure 1: Simplified β3-Adrenergic Receptor Signaling Pathway.
Synthesis of the Chiral Precursor: (R)-2-Chloro-1-(3-chlorophenyl)ethanol
The critical step in preparing the title precursor is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone.[9] To achieve the high enantiomeric excess (>95% ee) required for pharmaceutical synthesis, the Corey-Bakshi-Shibata (CBS) reduction is a reliable and widely-used method.[10][11]
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, and a stoichiometric borane source (e.g., BH₃·THF).[10][11][12] The catalyst creates a chiral environment that directs the hydride delivery from the borane to one specific face of the ketone, resulting in the formation of a single enantiomer of the alcohol.[11]
Mechanism Rationale:
-
Catalyst-Borane Complex Formation: Borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[13]
-
Ketone Coordination: The ketone's carbonyl oxygen coordinates to the now more Lewis-acidic endocyclic boron of the catalyst complex. For steric reasons, the ketone orients itself with its larger substituent (the 3-chlorophenyl group) away from the bulky groups on the catalyst.
-
Stereoselective Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, yielding the desired (R)-alcohol.[13]
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.
Figure 2: Logical workflow of the CBS Reduction mechanism.
Protocol: Asymmetric Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials & Reagents:
-
2-Chloro-1-(3-chlorophenyl)ethanone
-
(R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an Argon atmosphere, add 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 5 mL per 1 g of ketone).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add the (R)-CBS catalyst solution (0.1 eq, 10 mol%) dropwise, maintaining the internal temperature below 5 °C. Stir the mixture for 15 minutes.
-
Borane Addition: Add the BH₃·THF solution (1.0 eq) dropwise via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to ensure high enantioselectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of Methanol (2-3 eq) at 0 °C to decompose the excess borane. Vigorous hydrogen gas evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a Hexanes/Ethyl Acetate gradient) to yield (R)-2-Chloro-1-(3-chlorophenyl)ethanol as a clear oil. Determine the enantiomeric excess (ee) using chiral HPLC analysis.
| Parameter | Typical Value | Notes |
| Chemical Yield | 85-95% | Dependent on scale and purity of reagents. |
| Enantiomeric Excess (ee) | >95% | Highly dependent on maintaining low temperature. |
| Purity (by HPLC) | >98% | After chromatographic purification. |
Application: Synthesis of Solabegron from the Chiral Precursor
Solabegron is a selective β3-AR agonist that has been investigated for OAB and irritable bowel syndrome.[8][14] Its synthesis demonstrates the utility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol as a key intermediate. The core transformation involves the formation of a C-N bond by displacing the chloride of the precursor with a suitable amine nucleophile.
Figure 3: Synthetic workflow from precursor to Solabegron.
Protocol: Synthesis of Solabegron (Illustrative)
This protocol outlines the key coupling step. The synthesis of the biphenyl amine component and final deprotection steps are described elsewhere and may vary based on the protecting groups used.
Materials & Reagents:
-
(R)-2-Chloro-1-(3-chlorophenyl)ethanol (1.0 eq)
-
Protected 3'-(2-aminoethyl)amino-[1,1'-biphenyl]-3-carboxylic acid intermediate (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or Potassium Carbonate, K₂CO₃)
-
A polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, ACN)
-
Potassium Iodide (KI, catalytic amount)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the protected biphenyl amine intermediate, the solvent (DMF or ACN), and the base (e.g., K₂CO₃, 2-3 eq).
-
Addition of Precursor: Add a solution of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in the reaction solvent to the mixture. Add a catalytic amount of KI to facilitate the substitution (Finkelstein reaction conditions).
-
Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the solids. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Washing and Concentration: Wash the combined organic layers with water and brine to remove the polar solvent and salts. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the protected Solabegron intermediate.
-
Final Steps: The final API is obtained after a subsequent deprotection step (e.g., hydrolysis of an ester or removal of an amine protecting group), followed by purification/crystallization.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or ACN is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.
-
Base: A non-nucleophilic base is essential to deprotonate the amine nucleophile, increasing its reactivity, without competing in the substitution reaction.
-
Catalytic KI: The iodide ion is a better leaving group than chloride and can transiently displace the chloride on the precursor, accelerating the rate of reaction with the amine nucleophile.
-
Temperature: Heating is often required to provide the necessary activation energy for the C-N bond formation.
Conclusion
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a high-value, versatile precursor for the stereoselective synthesis of β3-adrenergic receptor agonists. Its efficient preparation in high enantiomeric purity via methods like the CBS reduction is a cornerstone of the synthetic route. The protocols and rationale provided herein offer a robust framework for researchers and drug development professionals aiming to synthesize novel β3-AR agonists for various therapeutic applications. The continued exploration of this chemical space promises to yield new treatments for prevalent conditions, underscoring the importance of robust and scalable synthetic methodologies.
References
- Dr.Oracle. (2025, April 30). How do beta-3 (beta 3) adrenergic receptor agonists work?
- Wikipedia. (n.d.). Beta3-adrenergic agonist.
- Patsnap Synapse. (2024, June 21). What are β3-adrenergic receptor agonists and how do they work?
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
- Grokipedia. (n.d.). Corey–Itsuno reduction.
-
Andersson, K. E., & Gratzke, C. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. European urology focus, 3(1), 63–69. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Adrenergic Beta-3 Receptor Agonists from "Ethyl 4-(4- oxocyclohexyl)benzoate" Derivatives.
- Bachus, E., & Ponikowski, P. (2019). Beta-3 Receptor Agonists. International Cardiovascular Forum Journal, 18, 15-18.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Sahoo, A. K., et al. (2010). EXPLORING BETA 3 ADRENOCEPTORS FOR POTENTIAL CLINICAL APPLICATIONS. International Journal of Pharmaceutical Sciences Review and Research, 5(3), 29-35.
- JoVE. (2023, September 22). Video: Adrenergic Agonists: Therapeutic Uses.
-
Hertzberg, R., Monreal Santiago, G., & Moberg, C. (2015). Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. The Journal of Organic Chemistry, 80(5), 2937-2941. [Link]
-
Pfizer Global Research and Development. (n.d.). Process Research and Scale-Up for a β-3 Adrenergic Receptor Agonist. ACS Publications. Retrieved from [Link]
- Resonance Magazine. (2023, September). Name Reactions and Catalysts Developed by Indian Chemists. Resonance, 1309-1358.
-
PubChem. (n.d.). (R)-2-Chloro-1-(3-chlorophenyl)ethanol. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of the β 3 -Adrenergic Receptor Agonist Solabegron and Analogous N -(2-Ethylamino)-β-amino Alcohols from O -Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. Retrieved from [Link]
-
Bertin, C., et al. (2008). Stereospecific Synthesis and Bio-Activity of Novel beta(3)-adrenoceptor Agonists and Inverse Agonists. Bioorganic & Medicinal Chemistry, 16(5), 2289-2302. [Link]
-
PubChem. (n.d.). CID 160328117. Retrieved January 14, 2026, from [Link]
-
Hertzberg, R., Monreal Santiago, G., & Moberg, C. (2015). Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins - expanding the scope of minor enantiomer recycling. Journal of Organic Chemistry, 80(5), 2937-41. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 14, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-(3-Chlorophenyl)ethanol. Retrieved January 14, 2026, from [Link]
-
Kim, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]
- University of Ottawa. (n.d.). Enantioselective Reduction of Ketones.
- Google Patents. (n.d.). TW200408637A - β3- adrenergic receptor agonists.
- Google Patents. (n.d.). DK/EP 3365321 T3.
-
PubChem. (n.d.). Solabegron. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Chloroethanol. Retrieved January 14, 2026, from [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553.
-
Tiekink, E. R., & Tan, Y. X. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 11), 1121–1124. [Link]
-
Hicks, A., et al. (2007). GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog. Journal of Pharmacology and Experimental Therapeutics, 323(1), 202-209. [Link]
-
Maruyama, T., et al. (2009). Discovery of Novel Thiourea Derivatives as Potent and Selective beta3-adrenergic Receptor Agonists. Bioorganic & Medicinal Chemistry, 17(15), 5510-5519. [Link]
-
Arch, J. R. (2002). Challenges in β3-adrenoceptor agonist drug development. Therapeutics and Clinical Risk Management, 8(4), 389-399. [Link]
Sources
- 1. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. What are β3-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Enantioselective Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Abstract and Significance
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a high-value chiral building block pivotal in the pharmaceutical industry. Its primary significance lies in its role as a key precursor to (R)-3-chlorostyrene oxide, an essential intermediate for synthesizing a class of β3-adrenergic receptor agonists used in therapeutics.[1] The critical nature of the (R)-stereocenter demands a manufacturing process that is not only scalable and economically viable but also guarantees exceptional stereochemical purity. This document provides a detailed guide for the large-scale synthesis of this chiral alcohol, focusing on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. We will explore two primary methodologies—biocatalysis and chemocatalysis—offering field-proven insights into process selection, execution, and downstream purification for multi-kilogram production.
Physicochemical Properties & Hazard Communication
Prior to any experimental work, it is imperative to be fully acquainted with the physicochemical properties and safety protocols for the target compound and related reagents.
Table 1: Physicochemical Data for (R)-2-Chloro-1-(3-chlorophenyl)ethanol
| Property | Value |
| IUPAC Name | (1R)-2-chloro-1-(3-chlorophenyl)ethanol[2] |
| Molecular Formula | C₈H₈Cl₂O[3] |
| Molecular Weight | 191.05 g/mol |
| CAS Number | 10375278-01-1[3] |
| Appearance | Refer to supplier specification |
| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate |
Safety and Handling
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is classified as an irritant.[2] Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE) : All procedures must be conducted in a well-ventilated fume hood. Wear a complete protective suit, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or a face shield.[2][4]
-
Handling : Avoid contact with skin, eyes, and clothing.[2] Prevent the formation of dusts or aerosols. Wash hands thoroughly after handling.[4]
-
Emergency Procedures :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[2]
-
Spills : Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[4]
-
Strategic Approach: Asymmetric Reduction
The most direct and industrially scalable route to (R)-2-Chloro-1-(3-chlorophenyl)ethanol is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This strategy is superior to methods like kinetic resolution, which, while capable of producing high enantiomeric excess (ee), are fundamentally limited to a maximum theoretical yield of 50%.[5] Asymmetric reduction aims to convert nearly 100% of the starting ketone into the desired single enantiomer.
Caption: General workflow for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Protocol 1: Biocatalytic Asymmetric Reduction
Causality & Expertise: Biocatalysis represents the state-of-the-art for green, large-scale chiral synthesis. Enzymes like carbonyl reductases operate with near-perfect stereo-, chemo-, and regioselectivity under mild aqueous conditions (ambient temperature and pressure).[5] This eliminates the need for cryogenic equipment, expensive metal catalysts, and hazardous reagents, significantly reducing production costs and environmental impact. The use of a whole-cell system (e.g., recombinant E. coli) further enhances process robustness by providing an integrated system for cofactor regeneration (e.g., NADPH), which is essential for catalyst turnover.[1][6]
Caption: Workflow for the whole-cell biocatalytic reduction process.
Detailed Protocol (1 kg Scale)
-
Cell Preparation: Culture recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Lactobacillus kefir) in a 500 L fermenter. Induce protein expression and harvest the cell paste via centrifugation.
-
Bioreactor Setup: To a 200 L jacketed reactor, add 100 L of phosphate buffer (100 mM, pH 7.0). Add 10 kg of glucose (as the energy source for cofactor regeneration) and 20 kg of the harvested wet cell paste. Stir until a homogeneous slurry is formed.
-
Substrate Addition: Dissolve 1.0 kg of 2-chloro-1-(3-chlorophenyl)ethanone in 5 L of a biocompatible co-solvent like dimethyl sulfoxide (DMSO). Add this solution dropwise to the bioreactor over 2 hours, maintaining the internal temperature at 30°C.
-
Reaction & Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the conversion of the ketone to the alcohol by taking periodic samples and analyzing them via HPLC or GC. The reaction is typically complete within 18-24 hours.
-
Workup & Extraction: Once the reaction is complete, add 50 L of ethyl acetate to the reactor and stir vigorously for 30 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Back-Extraction: Add another 25 L of ethyl acetate to the aqueous layer, stir, and separate. Combine this with the first organic extract.
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-Chloro-1-(3-chlorophenyl)ethanol. Expect >95% yield and >99% ee.[1]
Protocol 2: Chemocatalytic Asymmetric Reduction (CBS Reduction)
Causality & Expertise: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-understood chemocatalytic method for producing chiral alcohols.[7][8] Its primary advantage is the predictable stereochemical outcome based on the chirality of the oxazaborolidine catalyst. This method is robust and amenable to a wide range of ketone substrates.[9] However, it requires stringent anhydrous conditions, cryogenic temperatures, and the use of pyrophoric borane reagents, making the operational setup more demanding and costly for large-scale production compared to biocatalysis.
Caption: Workflow for the chemocatalytic CBS reduction process.
Detailed Protocol (1 kg Scale)
-
Reactor Preparation: Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, with 10 L of anhydrous tetrahydrofuran (THF). Purge the system thoroughly with dry nitrogen.
-
Catalyst Charging: Add 175 g (0.5 mol%) of (S)-2-Methyl-CBS-oxazaborolidine to the reactor. Cool the solution to -20°C using a chiller.
-
Borane Addition: Slowly add 6.0 L of a 1.0 M solution of borane-dimethyl sulfide complex (BH₃•SMe₂) in THF via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -15°C.
-
Substrate Addition: In a separate vessel, dissolve 1.0 kg of 2-chloro-1-(3-chlorophenyl)ethanone in 5 L of anhydrous THF. Add this solution to the reactor via the dropping funnel over 2-3 hours, maintaining the temperature at -20°C.
-
Reaction & Monitoring: Stir the mixture at -20°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully add 1 L of methanol to quench the excess borane. Caution: This is an exothermic process that generates hydrogen gas. Ensure adequate ventilation and temperature control.
-
Workup: Allow the mixture to warm to room temperature. Add 10 L of 1 M HCl (aq) and stir for 30 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with 2 x 5 L of ethyl acetate. Combine all organic layers.
-
Washing & Concentration: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Downstream Processing: Large-Scale Purification
Achieving >99.5% enantiomeric purity often requires a dedicated purification step. The choice of technique depends on scale, cost, and the physical properties of the product.[10]
Table 2: Comparison of Large-Scale Chiral Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Preparative SFC | High throughput, low solvent consumption (uses CO₂), faster run times, environmentally friendly.[] | High initial capital investment for equipment.[12] | Kilogram-scale purification where speed and green chemistry are priorities. |
| Preparative HPLC | Well-established, versatile, high resolution.[12] | High solvent consumption, high operational cost, slower than SFC.[12] | Established processes where a chiral stationary phase with high selectivity is available. |
| Crystallization | Most cost-effective method, highly scalable, yields very pure material. | Process development can be time-consuming; not all racemates are amenable to resolution by crystallization.[13] | When a suitable solvent system can be identified to selectively crystallize the desired enantiomer. |
For (R)-2-Chloro-1-(3-chlorophenyl)ethanol, preparative Supercritical Fluid Chromatography (SFC) is highly recommended as a modern, efficient, and sustainable method for large-scale chiral purification.[]
Conclusion
The large-scale synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol with high enantiopurity is readily achievable through the asymmetric reduction of its prochiral ketone precursor. For a sustainable, safe, and highly selective industrial process, biocatalysis using a whole-cell system is the superior methodology . It offers mild reaction conditions and avoids hazardous reagents. As a robust and well-established alternative, the chemocatalytic CBS reduction provides predictable stereochemical control, albeit with higher operational demands regarding safety and equipment. The final purification to pharmaceutical-grade purity is best accomplished using preparative SFC, aligning with modern principles of green chemistry and efficiency.
References
-
Mimoun, H. (1998). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron. Available at: [Link]
-
Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
-
Roy, M., & Das, S. (2019). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]
-
Abdel-Hamid, M. O., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts. Available at: [Link]
-
Angene Chemical. (2025). 2-(4-Chlorophenyl)ethanol Safety Data Sheet. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]
-
ResearchGate. (2018). Chiral Separation techniques at Industrial Scale? Retrieved from [Link]
-
Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Brown, H. C., & Ramachandran, P. V. (1994). Super Hydrides. Defense Technical Information Center. Available at: [Link]
-
Kumar, A., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Organic & Biomolecular Chemistry. Available at: [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
PubChem. (n.d.). (R)-2-Chloro-1-(3-chlorophenyl)ethanol. Retrieved from [Link]
-
Hussain, A., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Available at: [Link]
-
Pathmasiri, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link]
- Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Peng, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aksci.com [aksci.com]
- 3. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 7. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Welcome to the dedicated technical support guide for the stereoselective synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol. This crucial chiral intermediate is a cornerstone in the synthesis of various pharmaceuticals. Its stereochemical purity is paramount, and achieving high enantioselectivity on a consistent basis presents several challenges.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide robust, field-tested protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol?
The most prevalent and industrially scalable method is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This transformation is typically achieved using one of two main approaches:
-
Catalytic Asymmetric Reduction: This involves the use of a chiral catalyst and a stoichiometric reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, is a widely recognized and effective method for this class of ketones.
-
Biocatalytic Reduction: This method utilizes enzymes, such as ketoreductases (KREDs), which can exhibit extremely high enantioselectivity and operate under mild, environmentally benign conditions (e.g., aqueous media, room temperature).
The choice between these methods often depends on factors like scale, cost, catalyst availability, and downstream processing requirements.
Q2: Why is achieving high enantiomeric excess (ee) so critical for this molecule?
(R)-2-chloro-1-(3-chlorophenyl)ethanol is a key building block in the synthesis of pharmaceuticals where only one enantiomer is biologically active. The presence of the undesired (S)-enantiomer can lead to reduced therapeutic efficacy, undesirable side effects, or a significantly more complex regulatory approval process. Therefore, achieving an enantiomeric excess of >99% is often a critical quality attribute.
Q3: How do I accurately determine the enantiomeric excess of my product?
The standard and most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the (R) and (S) enantiomers, leading to their separation.
Typical Chiral HPLC Protocol: A sample of the purified product is dissolved in the mobile phase and injected into the HPLC system equipped with a chiral column (e.g., a Daicel Chiralcel® OD-H or similar). The enantiomers will elute at different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.
Part 2: Troubleshooting Guide - Asymmetric Catalytic Reduction
This section addresses specific problems you might encounter during the synthesis, focusing on the widely used CBS reduction method.
Scenario 1: Low Enantiomeric Excess (ee < 95%)
Question: My reaction is complete, and the yield is acceptable, but the enantiomeric excess of the (R)-alcohol is consistently low. What are the likely causes and how can I fix this?
This is the most common and critical issue. Low enantioselectivity can stem from several factors related to reagent quality and reaction conditions.
-
Catalyst Quality and Activity: The chiral CBS catalyst is sensitive to moisture and air.
-
Causality: The active catalytic species is a complex between the oxazaborolidine and borane. Water will hydrolyze the borane and react with the catalyst, rendering it inactive. This leads to an increase in the non-catalyzed, non-selective background reduction, which produces a racemic mixture and thus lowers the overall ee.
-
Troubleshooting Protocol:
-
Catalyst Handling: Always handle the CBS catalyst (and its solutions) under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use Fresh Reagents: Use freshly opened bottles of borane sources (e.g., BH₃•THF or borane-dimethyl sulfide complex). Older bottles may have been compromised by atmospheric moisture.
-
Catalyst Purity Check: If you suspect the catalyst, consider running a standard control reaction with a known substrate to verify its activity and selectivity.
-
-
-
Purity of the Ketone Substrate: Impurities in the starting material can interfere with the catalyst.
-
Causality: Acidic or basic impurities can react with the Lewis acidic catalyst or the borane, altering the catalytic cycle. Other metal impurities can also act as competing, non-selective catalysts.
-
Troubleshooting Protocol:
-
Re-purify the Substrate: Purify the 2-chloro-1-(3-chlorophenyl)ethanone starting material by recrystallization or column chromatography before the reaction.
-
Purity Analysis: Confirm the purity of the ketone by ¹H NMR and GC-MS to ensure the absence of significant impurities.
-
-
-
Reaction Temperature Control: The CBS reduction is highly temperature-sensitive.
-
Causality: The transition states leading to the (R) and (S) enantiomers have different activation energies. Lowering the temperature increases the energy difference between these two pathways, favoring the formation of the desired (R)-enantiomer and thus enhancing enantioselectivity.
-
Troubleshooting Protocol:
-
Precise Cooling: Conduct the reaction at a consistently low temperature. For this specific substrate, temperatures between -20°C and 0°C are often optimal. Use a cryostat or a well-insulated ice-salt or dry ice/acetone bath.
-
Slow Addition: Add the ketone substrate slowly to the mixture of catalyst and borane to prevent exothermic spikes that can locally raise the temperature and decrease selectivity.
-
-
Caption: Decision tree for troubleshooting low enantiomeric excess.
Scenario 2: Low Reaction Yield or Incomplete Conversion
Question: My reaction has high enantioselectivity, but the conversion of the starting ketone is low, leading to a poor isolated yield. What's going wrong?
Low yield, assuming good selectivity, usually points to issues with stoichiometry, reaction time, or competing side reactions.
-
Stoichiometry of the Reducing Agent: Insufficient borane will naturally lead to incomplete conversion.
-
Causality: The reduction of the ketone and the complexation with the catalyst both consume the borane reagent. A slight excess is required to drive the reaction to completion.
-
Troubleshooting Protocol:
-
Increase Borane: Increase the equivalents of the borane source (e.g., from 1.0 eq. to 1.2-1.5 eq.) relative to the ketone.
-
Accurate Titration: The actual concentration of commercial BH₃•THF solutions can decrease over time. Consider titrating the solution before use to determine its exact molarity for more precise stoichiometry.
-
-
-
Side Reactions: The product, a chlorohydrin, can undergo side reactions.
-
Causality: Under basic workup conditions or prolonged reaction times, the alcohol product can displace the adjacent chloride via an intramolecular Sₙ2 reaction to form an epoxide. This side product will be lost during extraction and purification, lowering the yield.
-
Troubleshooting Protocol:
-
Acidic Quench: Quench the reaction with a mild acid (e.g., dilute HCl or acetic acid) instead of a basic solution. This protonates the intermediate alkoxide and prevents epoxide formation.
-
Monitor Reaction: Follow the reaction progress by TLC or GC. Once the starting material is consumed, proceed immediately with the workup to avoid product degradation.
-
-
-
Catalyst Loading: While catalytic, a certain minimum amount of the CBS catalyst is needed for an efficient reaction rate.
-
Causality: A lower catalyst concentration leads to a slower reaction rate. If the reaction is not allowed to run long enough, it will result in incomplete conversion.
-
Troubleshooting Protocol:
-
Optimize Loading: While typical loadings are 5-10 mol%, if the reaction is sluggish, consider increasing the catalyst loading to 15 mol%.
-
Balance Time and Loading: Alternatively, maintain the lower catalyst loading but increase the reaction time, carefully monitoring for any decrease in ee or formation of byproducts.
-
-
| Parameter | Recommended Range | Impact on ee | Impact on Yield |
| Catalyst Loading | 5 - 15 mol% | Minimal (if >5%) | Significant |
| BH₃•THF Equiv. | 1.2 - 1.5 | High excess can lower | Direct correlation |
| Temperature | -20°C to 0°C | Critical (lower is better) | Affects rate |
| Reaction Time | 2 - 24 hours | Can decrease over time | Direct correlation |
Part 3: Experimental Protocols
Protocol 1: General Procedure for CBS Reduction
Safety Note: Borane reagents are flammable and react violently with water. All operations must be conducted in a fume hood under an inert atmosphere.
-
Setup: Dry all glassware in an oven (120°C) overnight and assemble hot under a stream of dry argon or nitrogen.
-
Catalyst & Borane: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of the (R)-CBS catalyst (10 mol%) in anhydrous THF. Cool the solution to the target temperature (e.g., -20°C).
-
Borane Addition: Slowly add the borane-THF solution (1.2 eq.) to the catalyst solution, maintaining the low temperature. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Prepare a solution of 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 1-2 hours via a syringe pump, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the conversion of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, quench it by slowly adding methanol (to consume excess borane), followed by a mild acidic quench with 1M HCl.
-
Extraction & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Step-by-step workflow for the CBS reduction.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction. Tetrahedron, 62(33), 7621-7643. [Link]
-
Goldberg, K., et al. (2007). Biocatalytic ketone reduction: a powerful tool for the production of chiral alcohols-a review. Applied Microbiology and Biotechnology, 76(2), 237-248. [Link]
Technical Support Center: Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Welcome to the technical support center for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this critical chiral intermediate. (R)-2-chloro-1-(m-chlorophenyl)ethanol is a key precursor for several β3-adrenergic receptor agonists.[1][2] This resource provides in-depth, experience-driven advice to help you identify byproducts, optimize your reaction conditions, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (R)-2-Chloro-1-(3-chlorophenyl)ethanol?
The most prevalent and efficient method is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone.[2] This transformation is typically achieved using biocatalytic methods with ketoreductases or alcohol dehydrogenases, or through catalytic transfer hydrogenation with chiral metal complexes.[3][4][5] These methods are favored for their high enantioselectivity and mild reaction conditions.[4][5]
Q2: I'm observing a low enantiomeric excess (ee) in my product. What are the likely causes?
Low enantiomeric excess is a common issue that can stem from several factors:
-
Ineffective Chiral Catalyst or Biocatalyst: The catalyst may have degraded, or the chosen enzyme may not be optimal for this specific substrate.
-
Racemization: The product can racemize during the reaction or workup, especially under non-optimal pH or temperature conditions.
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the stereochemical outcome of the reaction.
For a systematic approach to troubleshooting low enantiomeric excess, refer to the decision tree in the Troubleshooting section.
Q3: My reaction yield is lower than expected. What should I investigate?
Low yields can often be attributed to:
-
Incomplete Reaction: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC to ensure it has gone to completion.[6]
-
Byproduct Formation: The presence of side-reactions can consume your starting material and reduce the yield of the desired product.
-
Product Loss During Workup: Due to its polarity, the product may be partially lost to the aqueous phase during extraction. Ensure you are using an appropriate extraction solvent and performing multiple extractions.
Q4: What are the most common byproducts I should be looking for?
Identifying byproducts is crucial for optimizing your synthesis. Based on the common synthetic routes, you should be vigilant for the following impurities.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed breakdown of potential byproducts, their identification, and strategies to minimize their formation.
Common Byproducts in the Asymmetric Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone
| Byproduct Name | Structure | Formation Mechanism | Identification Methods | Mitigation Strategy |
| (S)-2-Chloro-1-(3-chlorophenyl)ethanol | Enantiomer of the desired product | Incomplete stereocontrol of the catalyst or enzyme. | Chiral HPLC, Chiral GC, Chiral SFC.[6][7][8] | Screen different chiral catalysts or enzymes. Optimize reaction conditions (temperature, solvent). |
| 1-(3-Chlorophenyl)ethanol | Dehalogenated alcohol | Reductive dehalogenation of the starting material or product. This can be promoted by certain metal catalysts or microbial pathways. | GC-MS, NMR Spectroscopy. | Select a more chemoselective catalyst. Minimize reaction time. |
| 1-(3-Chlorophenyl)-1,2-ethanediol | Diol byproduct | Over-reduction or hydrolysis of the starting material or product, particularly under acidic or basic conditions.[9] | LC-MS, NMR Spectroscopy. | Maintain neutral pH during reaction and workup. Use a milder reducing agent. |
| Unreacted 2-Chloro-1-(3-chlorophenyl)ethanone | Starting material | Incomplete reaction. | TLC, HPLC, GC. | Increase reaction time, temperature, or catalyst loading. Ensure purity of starting material. |
| 1-(3-chlorophenyl)-2,2-dichloroethanol | Dichlorinated byproduct | Potential impurity from the synthesis of the starting material. | GC-MS, NMR Spectroscopy. | Purify the starting material before use. |
Experimental Workflow: Byproduct Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress and identifying byproducts.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
Column Selection: A chiral stationary phase (CSP) is required to separate the enantiomers. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for your specific column and system.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm) is standard.
-
Analysis: Compare the retention times of the peaks in your sample to those of authenticated standards of the starting material, the (R)- and (S)-enantiomers of the product, and any suspected byproducts.
Logical Decision Making in Troubleshooting
The following diagrams illustrate a structured approach to troubleshooting common issues in your synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- Google Patents. (n.d.). JP2003000290A - Method for producing optically active (r)-2-chloro-1-(3'- chlorophenyl)ethanol.
-
YouTube. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Retrieved from [Link]
-
LookChem. (n.d.). 2-Chloro-1-(3-chloro-phenyl)-ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
National Library of Medicine. (2019). Chiral Recognition Methods in Analytical Chemistry: Role of the Chiral Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7). Retrieved from [Link]
-
University of Oxford. (n.d.). Catalytic asymmetric reduction of ketones. Retrieved from [Link]
-
Michigan State University. (2009, March 13). Synthesis of Chiral Tertiary Alcohol: Significant Developments. Retrieved from [Link]
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]
-
SciHorizon. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms. Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
improving the enantiomeric excess of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Technical Support Center: Optimizing the Enantiomeric Excess of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This crucial chiral intermediate is a building block for several β3-adrenergic receptor agonists. Achieving high enantiomeric excess (ee) is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic route and maximize the enantiopurity of your product.
I. Understanding the Synthetic Landscape: Key Strategies
The primary route to obtaining enantiomerically pure (R)-2-Chloro-1-(3-chlorophenyl)ethanol involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. The success of this transformation hinges on the careful selection of the chiral catalyst or biocatalyst and the optimization of reaction conditions. Two principal strategies dominate this field:
-
Catalytic Asymmetric Reduction: This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of the ketone.
-
Biocatalytic Reduction (Whole-Cell or Isolated Enzyme): This method leverages the high enantioselectivity of enzymes, such as reductases or lipases, to either asymmetrically reduce the ketone or resolve a racemic mixture of the alcohol.
Below, we delve into the specifics of each approach, addressing common issues and providing actionable solutions.
II. Troubleshooting Guide: Catalytic Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a widely employed and powerful method for the enantioselective reduction of prochiral ketones. [1][2]It utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess is low. What are the most likely causes?
A1: Low enantiomeric excess in a CBS reduction can stem from several factors. Here’s a systematic troubleshooting approach:
-
Catalyst Purity and Integrity: The chiral catalyst, typically an (S)- or (R)-oxazaborolidine, is the heart of the asymmetric induction.
-
Actionable Insight: Ensure the catalyst is of high purity and has not degraded. Impurities or decomposition can lead to a loss of stereocontrol. Consider purchasing from a reputable supplier or synthesizing and purifying it meticulously. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst should be employed. [1]* Reaction Temperature: The CBS reduction is highly temperature-sensitive.
-
Actionable Insight: Running the reaction at too high a temperature can significantly erode enantioselectivity. The reaction should be maintained at a low temperature, often between -20 °C and 0 °C. [1]Precise temperature control is critical.
-
-
Rate of Addition: The slow addition of the ketone to the pre-formed catalyst-borane complex is crucial.
-
Actionable Insight: A rapid addition can lead to a non-catalyzed reduction by the borane, resulting in a racemic product. Use a syringe pump for a slow, controlled addition over a period of 30 minutes or more. [1]* Stoichiometry of Reagents: The molar ratio of the catalyst, borane, and substrate is important.
-
Actionable Insight: While the catalyst is used in sub-stoichiometric amounts (typically 5-10 mol%), an excess of borane is required. [1]However, a large excess might contribute to the background, non-catalyzed reaction.
-
Q2: The reaction is sluggish or does not go to completion. What should I check?
A2: Incomplete conversion can be frustrating. Consider the following:
-
Borane Source Quality: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), can degrade over time.
-
Actionable Insight: Use a fresh or recently titrated solution of the borane reagent. An old or degraded borane source will have lower reactivity.
-
-
Solvent Purity: The reaction is sensitive to moisture.
-
Actionable Insight: Use anhydrous solvents. Traces of water will quench the borane reagent and deactivate the catalyst.
-
-
Catalyst Loading: Insufficient catalyst will naturally lead to a slower reaction.
-
Actionable Insight: While typically 5-10 mol% is sufficient, for challenging substrates or to increase the reaction rate, you might consider slightly increasing the catalyst loading.
-
Experimental Protocol: CBS Reduction of 2-chloro-1-(3-chlorophenyl)ethanone
This protocol is a general guideline. Optimization may be required for your specific laboratory conditions.
-
Catalyst-Borane Complex Formation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide (BH₃·SMe₂) (1.0 - 1.2 equivalents) to the catalyst solution.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active catalyst-borane complex.
-
-
Ketone Reduction:
-
In a separate flask, dissolve 2-chloro-1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the pre-formed catalyst-borane complex via a syringe pump over 30-60 minutes, maintaining the reaction temperature at 0 °C.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization of the CBS Reduction Workflow
Caption: Comparison of Biocatalytic Strategies.
IV. Analytical Considerations: Verifying Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial.
Q5: What is the best method to determine the ee of my product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral alcohols like 2-chloro-1-(3-chlorophenyl)ethanol.
[3]* Column Selection: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are typically effective for resolving the enantiomers of this class of compounds.
-
Mobile Phase: A mixture of hexanes and an alcohol modifier (e.g., isopropanol) is a common mobile phase. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Alternative Methods: Chiral Gas Chromatography (GC), after derivatization of the alcohol, and Chiral Supercritical Fluid Chromatography (SFC) are also viable alternatives that can offer faster analysis times.
[3]### V. Concluding Remarks
Improving the enantiomeric excess of (R)-2-Chloro-1-(3-chlorophenyl)ethanol requires a systematic and well-informed approach. Whether pursuing a chemical or biocatalytic route, careful attention to the key parameters outlined in this guide will be essential for success. By understanding the underlying principles of stereoselective synthesis and diligently troubleshooting experimental challenges, researchers can consistently achieve high enantiopurity, paving the way for the development of effective and safe pharmaceuticals.
References
- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
- ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution | Request PDF.
- ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021).
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
- Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. (n.d.).
- ASYMMETRIC SYNTHESIS-II. (n.d.).
-
PubMed. (n.d.). [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol]. Retrieved from [Link]
- Enantioselective Reduction of Ketones. (n.d.).
- A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025).
-
PMC - NIH. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
PMC - NIH. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
- ResearchGate. (n.d.). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms | Request PDF.
-
University of York. (n.d.). 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. Retrieved from [Link]
-
Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]
-
PMC - NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
PubMed. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Retrieved from [Link]
Sources
troubleshooting chiral HPLC separation of 2-chloro-1-(3-chlorophenyl)ethanol enantiomers
Technical Support Center: Chiral HPLC Separation of 2-chloro-1-(3-chlorophenyl)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the chiral separation of 2-chloro-1-(3-chlorophenyl)ethanol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the enantioselective analysis of this specific halogenated aryl alcohol. The separation of such enantiomers is a critical step in pharmaceutical development and quality control, yet it often presents unique challenges.
This document provides a structured, in-depth approach to troubleshooting common issues, moving from foundational questions to specific, actionable protocols. Our goal is to empower you with the scientific rationale behind each step, enabling you to not only solve immediate problems but also to build more robust and reliable chiral separation methods.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses the most common hurdles encountered during the chiral HPLC separation of 2-chloro-1-(3-chlorophenyl)ethanol. Each question is followed by a systematic guide to identifying and resolving the issue.
Q1: I have poor or no resolution (Resolution, Rs < 1.5) between the enantiomers. What is my first step?
A1: Achieving baseline resolution is the primary goal. A lack of separation indicates that the chosen analytical conditions do not provide sufficient stereoselective differentiation between the enantiomers. The cause can typically be traced to the chiral stationary phase (CSP), the mobile phase composition, or the column temperature. Follow this systematic workflow to diagnose and solve the problem.[1]
Detailed Actions:
-
Verify Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are the industry standard for a wide range of chiral compounds, including aryl alcohols.[2] If you are not using a cellulose or amylose-based column, this should be your first change. If you are, consider that different derivatives can offer vastly different selectivity. For example, a cellulose tris(3,5-dimethylphenylcarbamate) phase may perform differently than a cellulose tris(3,5-dichlorophenylcarbamate) phase for your specific analyte.[3]
-
Optimize Mobile Phase Composition: This is the most powerful tool for improving resolution once a suitable CSP is chosen.
-
Adjust Alcohol Modifier Concentration: In normal-phase chromatography (e.g., Hexane/Isopropanol), the alcohol (Isopropanol, IPA, or Ethanol, EtOH) is the polar modifier that modulates retention and selectivity.
-
Causality: The alcohol molecules compete with the analyte for interaction sites (like hydrogen bonding) on the CSP.[4] Reducing the alcohol percentage (e.g., from 5% to 3% IPA) increases analyte retention time, allowing more time for differential interactions with the CSP, which often improves resolution. Conversely, a slight increase might sometimes enhance selectivity by altering the conformation of the polysaccharide selector.[5] Make small, incremental changes (e.g., ±1-2%).
-
-
Change the Alcohol Modifier: The choice between IPA and EtOH can be critical.
-
Causality: Ethanol is more polar and a better hydrogen bond donor/acceptor than isopropanol. Switching from IPA to EtOH (or vice-versa) can significantly alter the chiral recognition mechanism, sometimes dramatically improving selectivity where the other alcohol failed.[6]
-
-
-
Optimize Column Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.
-
Causality: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to greater selectivity and improved resolution.[7] Start at ambient temperature (e.g., 25°C) and systematically decrease it in 5-10°C increments. Be aware that lower temperatures will increase viscosity and backpressure.
-
-
Check Column Health: A loss of performance in a previously working column points to degradation.
Q2: My peaks are tailing (Asymmetry Factor, As > 1.2). How can I improve the peak shape?
A2: Peak tailing is a common problem that compromises quantification accuracy and can hide small impurities. It is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by system and method issues.[10]
Detailed Actions:
-
Rule Out Column Overload: This should always be the first check as it is simple to diagnose.
-
Causality: Chiral stationary phases have a finite number of stereoselective binding sites. Injecting too much sample mass saturates these sites, causing excess analyte molecules to interact with non-chiral sites (like the silica backbone), which leads to tailing.[11]
-
Protocol: Prepare a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly (becomes more symmetrical), you were overloading the column. Reduce your sample concentration accordingly.
-
-
Assess Secondary Interactions: Although 2-chloro-1-(3-chlorophenyl)ethanol is a neutral alcohol, its hydroxyl group can still engage in strong, undesirable interactions with active sites on the silica gel backbone of the CSP, especially if the column is aging.[12]
-
Causality: Residual, acidic silanol groups on the silica surface can interact strongly with polar functional groups on the analyte, creating a secondary retention mechanism that leads to peak tailing.[13] While acidic or basic additives are typically used for acidic or basic analytes, a very small amount of a polar additive can sometimes help.
-
Action: While not standard for neutral compounds, adding a very low concentration (e.g., 0.1%) of a competing alcohol like methanol to the mobile phase can sometimes help by masking these active sites. Caution: Always check for column compatibility before adding new solvents.[14]
-
-
Check for Sample Solvent Mismatch: The solvent used to dissolve your sample can dramatically affect peak shape.
-
Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the bolus of strong solvent travels with the sample onto the column, distorting the chromatography and causing peak distortion, including tailing or splitting.[8]
-
Action: Whenever possible, dissolve your sample directly in the mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase.
-
-
Investigate Extracolumn Dead Volume: Issues outside the column can contribute to poor peak shape.
-
Causality: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause peak broadening and tailing. A bad fitting can create a micro-void where the sample can dilute, leading to a tail.[15]
-
Action: Use connection tubing with the smallest possible internal diameter and length. Ensure all fittings are properly swaged and there are no gaps.
-
Q3: My retention times are drifting and inconsistent. What should I check?
A3: Unstable retention times make peak identification unreliable and are unacceptable in a validated method. The root cause is almost always related to a lack of equilibrium or instability in the system or mobile phase.[16]
Detailed Actions:
-
Ensure Proper Column Equilibration: This is the most common cause of drifting retention times, especially with polysaccharide CSPs.
-
Causality: The chiral selector on the CSP needs to fully equilibrate with the mobile phase to provide a consistent interaction environment. This process can be slow.
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 15-20 column volumes) at the analytical flow rate before the first injection.[7] If you see drift from run to run, increase the equilibration time.
-
-
Verify Mobile Phase Stability:
-
Causality: The components of a normal-phase mobile phase (like hexane and IPA) have very different volatilities. Selective evaporation of the more volatile component (hexane) will change the mobile phase composition over time, making it stronger and causing retention times to decrease.
-
Action: Prepare fresh mobile phase daily. Keep the reservoir bottle capped to minimize evaporation. Do not "top off" old mobile phase with new.[16]
-
-
Check for Temperature Fluctuations:
-
Causality: As discussed, temperature directly affects retention. If the column compartment is not thermostatically controlled, ambient lab temperature changes throughout the day will cause retention times to drift.
-
Action: Use a high-quality column oven and ensure it is set to a stable temperature (e.g., 25°C). This is critical for reproducible chromatography.[7]
-
-
Inspect for System Leaks or Pump Issues:
-
Causality: A leak in the system will cause a pressure drop and fluctuations in the flow rate, leading to erratic retention times. Worn pump seals can also deliver an inconsistent flow.
-
Action: Check for salt deposits (if using buffers) or solvent drips around all fittings. Run a system pressure test to check for leaks. If the pump pressure is fluctuating, there may be an air bubble or a check valve issue.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for 2-chloro-1-(3-chlorophenyl)ethanol?
A1: While no specific application notes for this exact compound were found, a robust starting method can be derived from the successful separation of the highly analogous compound, 1-(4-chlorophenyl)ethanol.[18] Polysaccharide-based CSPs are the most versatile and successful for this class of compounds.
Table 1: Recommended Starting Conditions for Method Screening
| Parameter | Condition 1: Cellulose-Based CSP | Condition 2: Amylose-Based CSP | Rationale & Comments |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)[18][19] | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)[20] | These two phases are complementary and represent the best starting point for screening most neutral chiral compounds.[2] |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (97:3, v/v)[18] | n-Hexane / Ethanol (EtOH) (90:10, v/v) | Start with low alcohol content to ensure retention. EtOH is screened on the second column to test for different selectivity. |
| Flow Rate | 0.5 - 1.0 mL/min[18] | 0.5 - 1.0 mL/min | Chiral separations often benefit from lower flow rates to maximize interaction time. Start at 1.0 mL/min and reduce if needed.[7] |
| Temperature | 25 °C (Ambient)[18] | 25 °C (Ambient) | A controlled, stable temperature is crucial. Optimize by decreasing if resolution is poor. |
| Detection | UV at 220 nm[18] | UV at 220 nm | Based on the phenyl and chloro-phenyl chromophores. A full UV scan of the analyte is recommended to confirm the optimal wavelength. |
| Injection Vol. | 10 µL | 10 µL | Adjust based on sample concentration to avoid overload. |
| Sample Prep. | Dissolve in mobile phase (~1 mg/mL)[18] | Dissolve in mobile phase (~1 mg/mL) | Ensures compatibility and good peak shape. |
Q2: Why are polysaccharide-based columns the primary choice? What is the mechanism?
A2: Polysaccharide-based CSPs, specifically derivatives of cellulose and amylose coated or immobilized on silica gel, are dominant in chiral separations due to their remarkable and broad enantiorecognition capabilities.[21]
-
Mechanism of Chiral Recognition: The polysaccharide polymers form a helical structure, creating chiral grooves or cavities. Separation is achieved because one enantiomer fits better or interacts more favorably within these grooves than the other. The primary forces governing this interaction are:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (like the hydroxyl group of the ethanol) and the carbamate linkages on the CSP.
-
π-π Interactions: Stacking between the aromatic rings of the analyte and the phenyl groups on the CSP.
-
Steric Interactions (Inclusion): The overall shape of the analyte and how well it physically fits into the chiral groove of the polymer.[21]
-
The combination of these interactions creates the energy difference required to retain one enantiomer longer than the other, resulting in separation.
Key Experimental Protocols
Protocol 1: Mobile Phase and Sample Preparation
This protocol ensures the preparation of stable, clean mobile phases and appropriate samples to prevent common issues like pressure buildup, baseline noise, and peak distortion.
Materials:
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA) or Ethanol (EtOH)
-
Analyte: 2-chloro-1-(3-chlorophenyl)ethanol
-
0.45 µm solvent filtration apparatus (for buffered or aqueous phases, not typically required for fresh normal phases)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with caps
Procedure:
-
Mobile Phase Preparation: a. Measure the required volumes of the alkane and alcohol components using separate graduated cylinders or volumetric flasks for accuracy. For a 97:3 (v/v) n-Hexane/IPA mobile phase in a 1 L volume, this would be 970 mL of n-Hexane and 30 mL of IPA. b. Combine the solvents in a clean, dry glass reservoir bottle. c. Mix thoroughly by swirling or inverting the bottle 15-20 times. d. Degas the mobile phase for 10-15 minutes using sonication or helium sparging to remove dissolved gases, which can cause pump and detector issues.[22] e. Cap the reservoir to prevent evaporation and contamination.
-
Sample Preparation: a. Prepare a stock solution of the analyte (e.g., 10 mg/mL) in the alcohol modifier (IPA or EtOH). b. From the stock solution, prepare a working sample solution by diluting it with the pre-mixed mobile phase to a final concentration of approximately 1 mg/mL. c. Crucial Step: Ensure the final sample solvent composition is as close to the mobile phase composition as possible.[22] d. Filter the final sample solution through a 0.22 or 0.45 µm syringe filter into an autosampler vial if any particulate matter is suspected.
Protocol 2: Column Care and Storage
Proper care is essential for maintaining the performance and extending the lifetime of expensive chiral columns. Polysaccharide-coated columns are particularly sensitive to certain solvents.[23]
Procedure:
-
Solvent Compatibility:
-
Coated Columns (e.g., Chiralcel OD-H): NEVER use "forbidden" solvents such as Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), Chloroform, or Ethyl Acetate. These solvents can dissolve the coated polysaccharide phase, irreversibly destroying the column.[24]
-
Immobilized Columns (e.g., Chiralpak IA, IB, etc.): These columns have the polysaccharide covalently bonded to the silica and are compatible with a much wider range of solvents, including those forbidden for coated columns.[23] Always confirm your column type.
-
-
Switching Between Mobile Phases:
-
When switching between immiscible solvent systems (e.g., normal phase to reversed phase), an intermediate solvent must be used.
-
Flush the column with at least 10-15 column volumes of 100% 2-Propanol (IPA) as a transition solvent.[14]
-
-
Column Washing/Regeneration:
-
If you experience high backpressure or poor peak shape due to contamination, flush the column. For a normal-phase column used with hexane/alcohol, flushing with 100% Ethanol or IPA for 2-3 hours at a reduced flow rate can remove strongly retained contaminants.[9]
-
-
Long-Term Storage:
-
For columns used in normal phase, store in n-Hexane/2-Propanol (90:10, v/v).[19]
-
Ensure the column is tightly capped at both ends to prevent the stationary phase from drying out.
-
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech.
-
Wang, T., & Wenslow, R. M. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1015(1-2), 99-110. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Restek Corporation. (2021). Chiral Separations 3: Overloading and Tailing. ChromaBLOGraphy.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
-
Ates, H., et al. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns. ResearchGate. [Link]
-
Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.
- CHROMSERVIS. (n.d.). Chiral column handling. CHROMSERVIS.EU.
-
Patel, B. K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- Shim-pol. (n.d.). COLUMN CARE GUIDE. Shim-pol.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia.
- Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases.
-
Nováková, L., & Havlík, M. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(65), 39656-39679. [Link]
-
Pstrągowski, A., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]
- BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
-
Reisman, S. E., et al. (n.d.). Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. AWS. [Link]
- Daicel Chemical Industries, Ltd. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
- Daicel Chemical Industries, Ltd. (2006). INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. MilliporeSigma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. shim-pol.pl [shim-pol.pl]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. restek.com [restek.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. Chiral column handling / CHROMSERVIS.EU [chromservis.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ct-k.com [ct-k.com]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 21. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chiraltech.com [chiraltech.com]
- 24. ct-k.com [ct-k.com]
Technical Support Center: Prevention of Racemization of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the prevention of racemization of this critical chiral intermediate. Our goal is to equip you with the knowledge to maintain the enantiomeric integrity of your material throughout your experimental workflows.
I. Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section addresses specific issues you might encounter during your experiments that can lead to a decrease in the enantiomeric excess (% ee) of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Scenario 1: Unexpected Decrease in % ee During Reaction Workup
Problem: You've performed a reaction with enantiomerically pure (R)-2-Chloro-1-(3-chlorophenyl)ethanol, but after aqueous workup and extraction, chiral HPLC analysis shows a significant drop in % ee.
Potential Causes & Troubleshooting Steps:
-
Acid-Catalyzed Racemization: The benzylic alcohol structure of (R)-2-Chloro-1-(3-chlorophenyl)ethanol makes it susceptible to racemization under acidic conditions. This can occur via an SN1-type mechanism where the protonated hydroxyl group leaves as water, forming a planar, achiral carbocation intermediate. Nucleophilic attack on this intermediate can occur from either face, leading to a racemic mixture.[1][2][3]
-
Troubleshooting:
-
Avoid Strong Acids: Do not use strong acidic solutions (e.g., HCl, H₂SO₄) during your aqueous workup.
-
Use a Mild Quench: If your reaction requires quenching of a reagent, use a neutral or slightly basic solution like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible to reduce the exposure time to potentially acidic conditions.
-
-
-
Base-Catalyzed Racemization: While less common for this specific structure compared to compounds with an adjacent carbonyl group, strong basic conditions should also be approached with caution.
-
Troubleshooting:
-
Avoid Strong Bases: Steer clear of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during workup if possible.
-
Alternative Bases: If a basic wash is necessary, consider using a milder base like potassium carbonate (K₂CO₃).
-
-
Experimental Protocol: Optimized Aqueous Workup to Minimize Racemization
-
Upon completion of your reaction, cool the reaction mixture to 0-5 °C.
-
Slowly add a pre-chilled, saturated solution of sodium bicarbonate (NaHCO₃) to quench any remaining reagents until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) promptly.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
Scenario 2: Gradual Racemization of the Purified Product During Storage
Problem: Your purified (R)-2-Chloro-1-(3-chlorophenyl)ethanol shows high enantiomeric purity initially, but over time, the % ee decreases upon re-analysis.
Potential Causes & Troubleshooting Steps:
-
Improper Storage Temperature: Racemization is a chemical process with a rate that is dependent on temperature.[4][5][6] Storing the compound at ambient or elevated temperatures can accelerate the rate of racemization.
-
Troubleshooting:
-
Low-Temperature Storage: Store the purified compound at low temperatures, ideally at -20°C or below, in a well-sealed container.
-
-
-
Inappropriate Solvent for Storage: The choice of solvent for storing your compound in solution can significantly impact its stability. Protic solvents can facilitate proton transfer, potentially leading to racemization.[7][8]
-
Troubleshooting:
-
Use Aprotic Solvents: If storage in solution is necessary, choose a non-polar, aprotic solvent such as hexane or toluene.
-
Store as a Solid: Whenever possible, store the compound as a neat, crystalline solid to minimize mobility and potential for intermolecular reactions that can lead to racemization.
-
-
-
Presence of Acidic or Basic Impurities: Trace amounts of acidic or basic impurities in the purified product can catalyze racemization over time.
-
Troubleshooting:
-
Thorough Purification: Ensure your purification method (e.g., column chromatography, recrystallization) effectively removes all acidic or basic residues.
-
Neutral Glassware: Use neutral glassware for storage to prevent leaching of acidic or basic substances.
-
-
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C | Reduces the kinetic rate of racemization.[4][5] |
| Storage State | Crystalline Solid | Minimizes molecular mobility and potential for intermolecular proton transfer. |
| Storage Solvent (if necessary) | Aprotic, Non-polar (e.g., Hexane, Toluene) | Reduces the likelihood of solvent-mediated proton transfer that can facilitate racemization.[7] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents potential oxidative degradation which might produce acidic byproducts. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (R)-2-Chloro-1-(3-chlorophenyl)ethanol?
A1: The most probable mechanism for the racemization of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, particularly under acidic conditions, is through an SN1-type pathway .[1][2][3] The benzylic position of the alcohol makes the formation of a carbocation intermediate relatively stable. The steps are as follows:
-
Protonation of the hydroxyl group by an acid catalyst.
-
Loss of a water molecule to form a planar, achiral carbocation.
-
Nucleophilic attack (e.g., by water or another nucleophile in the medium) on the carbocation, which can occur from either face with roughly equal probability. This leads to the formation of both (R) and (S) enantiomers, resulting in racemization.
Sources
- 1. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with impurities in the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Welcome to the technical support center for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical enantioselective synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthesis Impurities
The enantioselective reduction of 2-chloro-1-(3-chlorophenyl)ethanone is a precise reaction that can be susceptible to the formation of various impurities. This section addresses specific issues you might encounter, their root causes, and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) of the Desired (R)-enantiomer
Question: My final product shows a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity of my reaction?
Answer: Achieving high enantioselectivity is the primary goal of this synthesis. A low ee value points to issues with the chiral catalyst or the reaction conditions.
Probable Causes & Solutions:
-
Catalyst Inactivity or Degradation: The chiral catalyst, often an oxazaborolidine (like in a Corey-Bakshi-Shibata reduction), is sensitive to moisture and air.[1][2]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to use a freshly opened or properly stored catalyst.
-
-
Incorrect Catalyst Choice: For the synthesis of the (R)-enantiomer, the corresponding (S)-catalyst is typically required.[1][3]
-
Suboptimal Reaction Temperature: The enantioselectivity of many asymmetric reductions is highly temperature-dependent.
-
Stoichiometry of Reagents: The ratio of the reducing agent to the catalyst and substrate is critical.
-
Solution: Carefully control the stoichiometry. A slow, controlled addition of the reducing agent (e.g., borane-dimethyl sulfide) can maintain a low concentration and favor the desired chiral induction.[4]
-
Issue 2: Presence of Unreacted Starting Material (2-chloro-1-(3-chlorophenyl)ethanone)
Question: My post-reaction analysis (TLC, HPLC) shows a significant amount of unreacted ketone. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.
Probable Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the hydride source may be inadequate.
-
Solution: While avoiding large excesses, ensure at least a stoichiometric amount of the reducing agent is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Low Reaction Temperature or Short Reaction Time: While low temperatures favor enantioselectivity, they can also slow down the reaction rate.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction stalls, consider allowing it to stir for a longer period or slowly warming it to a slightly higher temperature (e.g., from -20°C to 0°C or room temperature) after the initial chiral induction phase.
-
-
Poor Quality of Reducing Agent: Borane complexes can degrade over time, leading to a lower effective concentration of the hydride.
-
Solution: Use a fresh bottle of the borane reagent or titrate an older bottle to determine its active concentration.
-
Issue 3: Formation of Achiral Diol Impurity (1-(3-chlorophenyl)ethane-1,2-diol)
Question: I have identified a diol impurity in my product mixture. What is the mechanism of its formation and how can I prevent it?
Answer: The formation of 1-(3-chlorophenyl)ethane-1,2-diol is a known side reaction, often resulting from over-reduction or subsequent reactions.
Probable Causes & Solutions:
-
Reductive Dehalogenation: The chloro group at the alpha position can be susceptible to reduction, especially if harsher reducing agents or prolonged reaction times at elevated temperatures are employed.[5]
-
Hydrolysis of the Starting Material or Product: The α-chloro ketone or the resulting chlorohydrin can undergo hydrolysis to form the corresponding α-hydroxy ketone or diol, respectively. This is more likely during the work-up phase.
-
Solution: Maintain a non-aqueous environment during the reaction. During the work-up, use a carefully controlled quench with a mild acid and avoid prolonged exposure to aqueous basic conditions.
-
Troubleshooting Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone
Answering the user's request.
Technical Support Center: Optimizing Asymmetric Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone
Welcome to the technical support center for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of the chiral alcohol, 2-chloro-1-(3-chlorophenyl)ethanol. This crucial intermediate is a building block for several pharmaceutical compounds, making its efficient and stereoselective synthesis a matter of significant interest.[1]
This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting guides and validated methodologies to ensure you can achieve high yield and enantioselectivity with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the planning and execution of the asymmetric reduction.
Q1: What are the primary catalytic systems for reducing 2-chloro-1-(3-chlorophenyl)ethanone, and how do I choose the best one?
There are three main classes of catalysts for this transformation: chemocatalysts (metal-based and organocatalysts) and biocatalysts. The optimal choice depends on factors like available equipment, scale, desired enantiomer, and cost.
-
Corey-Bakshi-Shibata (CBS) Reduction: This is an organocatalytic method using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[2][3][4] It is highly reliable, predictable, and excellent for producing high enantiomeric excess (ee), often >95%.[5] Both enantiomers of the catalyst are commercially available, providing access to either the (R) or (S) alcohol. It is particularly well-suited for aryl alkyl ketones.[4]
-
Noyori Asymmetric Hydrogenation: This method employs a Ruthenium(II) catalyst with a chiral diphosphine ligand, most famously BINAP.[6][7] It uses molecular hydrogen (H₂) as the reductant, making it highly atom-economical for large-scale synthesis. These catalysts are known for their broad substrate scope and high efficiency.[7][8]
-
Biocatalysis (Ketoreductases/Alcohol Dehydrogenases): This approach uses enzymes, either as isolated proteins or within whole cells, to perform the reduction.[1][9] Biocatalysis is renowned for its exceptional selectivity (chemo-, regio-, and stereo-) and operation under mild, environmentally friendly conditions (aqueous media, ambient temperature/pressure).[1][10] Many ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce α-haloacetophenones with excellent enantioselectivity.[1][11]
Catalyst Selection Decision Tree
Caption: Decision tree for selecting a catalytic system.
Comparison of Catalytic Systems
| Feature | CBS Reduction | Noyori Hydrogenation | Biocatalysis (KRED/ADH) |
| Catalyst Type | Chiral Oxazaborolidine | Ru-BINAP Complex | Enzyme (isolated or whole cell) |
| Reductant | Borane (BH₃) | H₂ Gas | NAD(P)H (requires regeneration) |
| Typical ee | >95%[5] | >97% | >99%[1][12] |
| Conditions | Anhydrous, often low temp.[3] | High pressure (4-100 atm H₂)[13] | Aqueous, mild pH, 25-40°C[9] |
| Key Advantage | High reliability, predictability | Atom economy, scalability | Unmatched selectivity, green |
| Key Challenge | Stoichiometric borane waste | Requires specialized pressure equipment | Enzyme screening may be needed |
Q2: What is the most common side reaction, and how can I prevent it?
The most significant side reaction is reductive dehalogenation . The α-chloro group can be reduced to a hydrogen, forming 1-(3-chlorophenyl)ethanone. This achiral ketone can then be reduced to 1-(3-chlorophenyl)ethanol, which is a difficult-to-remove impurity that lowers the overall yield of the desired chiral product.
Prevention Strategies:
-
Choose the Right Catalyst: Biocatalysts are often highly chemoselective and can reduce the carbonyl group without affecting the halogen.[1]
-
Milder Conditions: Overly harsh conditions (high temperature, aggressive reducing agents) can promote dehalogenation.[14]
-
Control Stoichiometry: In borane reductions, using a large excess of the hydride source can sometimes lead to more side reactions.
Q3: How do I accurately determine the enantiomeric excess (ee) of my product?
Accurate ee determination is critical. The most common and reliable methods are chromatographic.[15][16]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) column is used to separate the two enantiomers of the alcohol product. The relative peak areas, detected by UV absorbance, give a direct measure of the ee.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The chiral alcohol may need to be derivatized first to increase its volatility.
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for precise quantification, chiral lanthanide shift reagents can be used to resolve the signals of the two enantiomers in an ¹H NMR spectrum, allowing for an estimation of the ee.[17]
A detailed protocol for ee determination by Chiral HPLC is provided in Section 3 .
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem-Solving Workflow
Caption: A systematic workflow for troubleshooting common issues.
Scenario 1: Low Conversion or No Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a positive control reaction with a known, reactive substrate (e.g., acetophenone). | CBS: Use a fresh bottle of catalyst or prepare it in situ.[18][19] Noyori: Ensure the precatalyst was properly activated.[6][8] Biocatalyst: Verify enzyme activity with a standard assay; ensure cells were not denatured. |
| Poor Reagent Quality | Titrate the borane solution to confirm its concentration. Ensure H₂ gas is of high purity. Check the cofactor regeneration system for biocatalysis. | Use freshly purchased and properly stored reagents. Borane-THF can degrade over time. |
| Sub-optimal Conditions | Review literature for the specific catalyst system. Are your temperature, pressure, and solvent correct? | CBS: Ensure strict anhydrous conditions; water can inhibit the catalyst.[3] Noyori: Increase H₂ pressure or reaction time.[13] Biocatalyst: Optimize pH and temperature; check for substrate/product inhibition.[9] |
| Insufficient Mixing | Observe the reaction mixture. Is it homogenous? Is the stirring adequate for gas-liquid transfer (Noyori)? | Increase stirring speed. For heterogeneous biocatalyst reactions (whole cells), ensure cells are well-suspended. |
Scenario 2: Low Enantioselectivity (ee)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Background Reduction | Run the reaction without the chiral catalyst (e.g., substrate with only BH₃·THF). Does any reduction occur? | If background reduction is significant, lower the reaction temperature. This slows the uncatalyzed reaction more than the catalyzed one. |
| Incorrect Temperature | Is the reaction temperature too high? Higher temperatures can often erode enantioselectivity. | Lower the reaction temperature. CBS reductions are frequently run at -40°C to 0°C.[19] Biocatalytic reactions have an optimal temperature range beyond which selectivity may drop.[20] |
| Catalyst Degradation | Did the catalyst appear discolored or was it exposed to air/moisture for an extended period? | Use fresh catalyst and handle under an inert atmosphere (N₂ or Ar), especially for CBS and Noyori systems. |
| Incorrect Catalyst Enantiomer | Confirm the catalog number and label of the catalyst used. | Ensure you are using the correct catalyst enantiomer to produce the desired product enantiomer. For example, (S)-CBS catalyst typically yields the (R)-alcohol.[4] |
Scenario 3: Significant Side Product Formation (Dehalogenation)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction Too Forcing | Analyze reaction conditions. Is the temperature too high or the reductant too concentrated? | Lower the reaction temperature. Reduce the equivalents of borane or the H₂ pressure. |
| Catalyst Choice | Some catalysts may have a higher propensity for dehalogenation. | Switch to a more chemoselective catalyst system. Biocatalysts (KREDs) are often an excellent choice for reducing α-halo ketones with high fidelity.[1] |
| Extended Reaction Time | Has the reaction been running long after full conversion of the starting material was achieved? | Monitor the reaction by TLC or GC/HPLC and stop the reaction (quench) as soon as the starting material is consumed. |
Section 3: Protocols & Methods
Protocol 3.1: CBS-Catalyzed Asymmetric Reduction
This protocol provides a representative procedure for the reduction using an in-situ generated oxazaborolidine catalyst.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
2-chloro-1-(3-chlorophenyl)ethanone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Catalyst Formation: To a flame-dried, three-neck flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq). Add anhydrous THF, cool the solution to 0°C, and slowly add BH₃·SMe₂ (0.1 eq). Stir for 15 minutes at 0°C.
-
Borane Addition: Add additional BH₃·SMe₂ (1.0 eq) to the flask and stir for another 10 minutes.
-
Substrate Addition: Dissolve 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, slowly add methanol dropwise at 0°C to quench the excess borane until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
Protocol 3.2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation & Column:
-
HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm).
-
Chiral Stationary Phase Column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified alcohol product in HPLC-grade mobile phase (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Method Development:
-
Start with a mobile phase composition of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Inject a small volume (5-10 µL) of the sample.
-
If the enantiomers do not resolve, gradually increase the percentage of isopropanol or try a different chiral column.
-
-
Analysis: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
References
Sources
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uma.es [uma.es]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Enantioselective reduction of acetophenone analogues using carrot and celeriac enzymes system [ccspublishing.org.cn]
- 21. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Pathways of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This guide is designed to provide in-depth technical insights, field-proven troubleshooting protocols, and answers to frequently encountered questions during experimental studies. Our goal is to equip you with the necessary knowledge to navigate the complexities of its degradation, from pathway elucidation to analytical method optimization.
Overview of Degradation Pathways
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral molecule containing a secondary alcohol, a chlorine atom on an aliphatic carbon, and a chlorinated aromatic ring. Its degradation can proceed through both biotic (enzymatic) and abiotic pathways. Understanding these pathways is critical for predicting environmental fate, designing bioremediation strategies, and identifying potential metabolites in drug development.
Biotic Degradation
Microbial degradation is a key process for the environmental breakdown of chlorinated aromatic compounds.[1][2] For (R)-2-Chloro-1-(3-chlorophenyl)ethanol, the degradation is expected to be initiated by specific enzymatic actions on its functional groups.
Pathway A: Intramolecular Cyclization via Halohydrin Dehalogenase (HHDH)
The most probable initial enzymatic attack involves the vicinal chloro and hydroxyl groups. Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the intramolecular nucleophilic substitution of the halogen by the adjacent hydroxyl group, leading to the formation of an epoxide.[3][4] This is a reversible reaction, but the epoxide is often a reactive intermediate that is further metabolized.
-
Step 1: Epoxide Formation. An HHDH enzyme abstracts the proton from the hydroxyl group, which then attacks the carbon bearing the chlorine atom, displacing the chloride ion to form (R)-3-chlorostyrene oxide.[3][5]
-
Step 2: Epoxide Hydrolysis. The resulting epoxide is often hydrolyzed by an epoxide hydrolase to form the corresponding diol, (R)-1-(3-chlorophenyl)ethane-1,2-diol.
-
Step 3: Aromatic Ring Cleavage. The diol can then undergo further oxidation of the alcohol groups, followed by hydroxylation of the aromatic ring. This leads to the formation of a chlorinated catechol, a common intermediate in the degradation of aromatic compounds.[6] Dioxygenase enzymes then cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways (e.g., the 3-oxoadipate pathway).[6]
Pathway B: Oxidation of the Secondary Alcohol
Alternatively, degradation can be initiated by the oxidation of the secondary alcohol group.
-
Step 1: Oxidation to Ketone. An alcohol dehydrogenase can oxidize the secondary alcohol to form 2-chloro-1-(3-chlorophenyl)ethan-1-one.
-
Step 2: Dehalogenation. The resulting α-chloroketone can then be dehalogenated through various mechanisms, including hydrolytic or reductive dehalogenation, to form 1-(3-chlorophenyl)ethan-1-one.[7]
-
Step 3: Further Metabolism. The subsequent degradation would follow pathways for chlorinated aromatic ketones.
Abiotic Degradation
Abiotic degradation can also occur, particularly under specific chemical conditions.
-
Base-Catalyzed Epoxidation: In the presence of a base, deprotonation of the hydroxyl group can facilitate an intramolecular Williamson ether synthesis, leading to the formation of (R)-3-chlorostyrene oxide, similar to the HHDH-catalyzed reaction.[8]
-
Dehydrohalogenation: Under strongly basic conditions, an elimination reaction (dehydrohalogenation) could potentially occur, though this is less likely for this specific structure compared to alkyl halides with adjacent protons on a more accessible carbon.[9]
The following diagram illustrates the primary proposed biotic degradation pathways.
Caption: Proposed biotic degradation pathways of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: My microbial culture is not degrading (R)-2-Chloro-1-(3-chlorophenyl)ethanol. What could be the reason?
A1: Several factors could be at play:
-
Inappropriate Microbial Strain: Not all microorganisms can degrade chlorinated aromatic compounds. Consider using strains known for this capability, such as those from the Pseudomonas, Rhodococcus, or Sphingomonas genera.[10][11] A mixed microbial consortium from a contaminated site can also be effective.[12]
-
Substrate Toxicity: The concentration of the compound may be too high, leading to substrate inhibition or toxicity. Perform a dose-response experiment to find the optimal, non-toxic concentration for your chosen microorganisms.[12]
-
Lack of Enzyme Induction: The necessary catabolic enzymes, like halohydrin dehalogenase, may be inducible. Ensure your culture has been properly acclimated to the substrate, which might involve a gradual increase in its concentration.[12]
-
Sub-optimal Culture Conditions: Verify and optimize culture parameters such as pH, temperature, aeration, and nutrient composition. The degradation of some chlorinated compounds is more efficient under specific conditions (e.g., aerobic vs. anaerobic).[13]
Q2: I am observing the degradation of only one enantiomer. Is this normal?
A2: Yes, enantioselective degradation is a common phenomenon in microbial metabolism.[14] Microorganisms often produce stereospecific enzymes that preferentially bind to and transform one enantiomer over the other.[11][15] If your goal is the degradation of a racemic mixture, you may need a microbial strain or a consortium that produces enzymes capable of degrading both enantiomers.[11]
Q3: What are the expected final products of complete degradation?
A3: For complete mineralization under aerobic conditions, the final products are carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).[12] The release of stoichiometric amounts of chloride is a strong indicator of successful dehalogenation and degradation.
Q4: Can I use an abiotic process to degrade this compound?
A4: Abiotic degradation is possible but often requires specific chemical conditions. Base-catalyzed hydrolysis can convert the chlorohydrin to an epoxide.[8] However, for complete degradation, advanced oxidation processes (AOPs) like Fenton chemistry or ozonation would likely be necessary to break down the aromatic ring. These methods are generally less specific than microbial degradation.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the analysis and degradation studies of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Issue 1: Poor Resolution or Tailing Peaks in Chiral HPLC Analysis
Background: Chiral High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the enantiomers of the parent compound and its chiral metabolites. Peak tailing and poor resolution are common challenges.[16]
| Possible Cause | Troubleshooting Step | Explanation |
| Column Overload | Dilute the sample (e.g., 1:10 and 1:100) and reinject. | High sample concentration can saturate the stationary phase, leading to peak broadening and tailing. If peak shape improves with dilution, this was the likely cause.[16] |
| Inappropriate Mobile Phase | Adjust the mobile phase composition. For polysaccharide-based columns, typical mobile phases are hexane/isopropanol or ethanol. Small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) can improve peak shape by minimizing secondary interactions with the stationary phase.[16] | The polarity of the mobile phase and the presence of additives are critical for achieving good separation and symmetrical peaks. |
| Sub-optimal Temperature | Optimize the column temperature. Lower temperatures often improve resolution for chiral separations but can increase analysis time. Test in 5°C increments (e.g., 15°C, 20°C, 25°C).[16] | Temperature affects the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. |
| Column Contamination/Degradation | Wash the column according to the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement. | Contaminants from the sample matrix can accumulate on the column, leading to poor performance. A guard column can help extend the life of the analytical column.[17] |
Issue 2: Inconsistent or Slow Degradation Rates in Microbial Cultures
Background: Achieving consistent and efficient degradation in biological systems requires careful control of experimental variables.
| Possible Cause | Troubleshooting Step | Explanation |
| Variability in Inoculum | Standardize the inoculum preparation. Use cells from the same growth phase (e.g., mid-exponential) and at a consistent cell density (e.g., measured by OD₆₀₀) for each experiment.[12] | The physiological state and initial concentration of the microbial cells significantly impact their metabolic activity. |
| Nutrient Limitation | Ensure the minimal salts medium contains all necessary macro- and micronutrients. Check for potential precipitation of essential minerals. | Microbial growth and enzymatic activity depend on the availability of essential nutrients and co-factors. |
| Co-metabolism Requirement | Investigate the effect of adding a primary carbon source (e.g., glucose, succinate). | Some microorganisms can only degrade recalcitrant compounds in the presence of an easily metabolizable co-substrate. This is known as co-metabolism.[12] |
| Product Inhibition | Monitor for the accumulation of intermediate metabolites. If an intermediate is accumulating, it may be inhibitory to the metabolic pathway. | The buildup of certain metabolic intermediates can inhibit the activity of upstream enzymes, slowing or stopping the degradation process. |
Experimental Protocols
Protocol 1: Analysis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol and its Metabolites by HPLC-MS
Objective: To separate, identify, and quantify the parent compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) for general metabolite profiling. A chiral column (e.g., Chiralcel OD-H) for enantiomeric separation.
-
Mobile Phase (C18):
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient (C18): Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS Detection: Electrospray ionization (ESI) in both positive and negative modes. Scan from m/z 100 to 500. For targeted analysis, use Multiple Reaction Monitoring (MRM).[18]
Procedure:
-
Sample Preparation:
-
Collect 1 mL of the culture medium at various time points.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.[18]
-
-
Standard Preparation:
-
Prepare a stock solution of (R)-2-Chloro-1-(3-chlorophenyl)ethanol (1 mg/mL) in methanol.
-
Create a calibration curve by preparing serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in the culture medium.
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC-MS system.
-
Identify the parent compound and metabolites by their retention times and mass-to-charge ratios (m/z).
-
Quantify the concentrations using the calibration curve.
-
The following diagram illustrates the analytical workflow.
Caption: Workflow for HPLC-MS analysis of degradation samples.
References
-
Sahasrabudhe, S. R., & Modi, V. V. (1987). Microbial degradation of chlorinated aromatic compounds. Microbiological sciences, 4(10), 300–303. ([Link])[1]
-
Pandey, S., & Singh, S. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. In Environmental Microbiology and Biotechnology. Taylor & Francis. ([Link])[2]
-
Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(4), 641–685. ([Link])[5][13]
-
Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Genetics and biochemistry of 1,2-dichloroethane degradation. Biodegradation, 5(3-4), 249–257. ([Link])[10]
-
Schallmey, A., Schallmey, M., & Janssen, D. B. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(19), 8267–8280. ([Link])[3]
- Leisinger, T., & Bader, R. (1993). Microbial dehalogenation of synthetic organohalogen compounds. Chimia, 47(4), 115-119.
-
Fetzner, S. (1998). Bacterial dehalogenation. Applied Microbiology and Biotechnology, 50(6), 633–657. ([Link])
-
de Jong, R. M., et al. (2003). The crystal structure of halohydrin dehalogenase from Agrobacterium radiobacter AD1. Journal of Biological Chemistry, 278(32), 30151-30159. ([Link])[4]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. ([Link])[18]
-
The Organic Chemistry Tutor. (2020). Epoxide Formation Mechanism Using Cl2 And H2O | Organic Chemistry. YouTube. ([Link])[19]
-
Wever, R., & Krenn, B. E. (2018). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International journal of molecular sciences, 19(11), 3356. ([Link])
-
Liu, Z. Q., et al. (2018). Covalent immobilization of halohydrin dehalogenase for efficient synthesis of epichlorohydrin in an integrated bioreactor. Biotechnology progress, 34(3), 784–792. ([Link])
-
Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. ([Link])[8]
-
Kumar, S., & Kumar, A. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development, 9(3). ([Link])[17]
-
Pokorná, L., et al. (2019). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International journal of molecular sciences, 20(4), 897. ([Link])[7]
-
Schlebaum, W., et al. (1998). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and environmental microbiology, 64(7), 2315–2322. ([Link])[11]
-
Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution. ([Link])
-
Bhatt, P., et al. (2021). Marine-Derived Biocatalysts: Importance, Accessing, and Application in Aromatic Pollutant Bioremediation. Frontiers in Microbiology, 12, 668711. ([Link])
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. ([Link])
-
Kaschabek, S. R., & Reineke, W. (1992). Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase. Journal of bacteriology, 174(19), 6037–6044. ([Link])[6]
-
ResearchGate. (n.d.). Epoxidation through chlorohydrin intermediate. ([Link])
-
ResearchGate. (2014). Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop. ([Link])[15]
-
Tratnyek, P. G., et al. (2011). Novel Contaminant Transformation Pathways by Abiotic Reductants. Environmental Science & Technology Letters, 45(4), 1476–1484. ([Link])
-
Dijk, J. A., et al. (2004). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions. Archives of microbiology, 182(6), 514–519. ([Link])
-
Min, J., et al. (2014). A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil. Journal of bacteriology, 196(1), 78–85. ([Link])
-
Kasai, N., et al. (1998). Optically active chlorohydrins as chiral C3 and C4 building units: Microbial resolution and synthetic applications. Chirality, 10(1), 40–51. ([Link])
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. ([Link])
-
Castro, C. E., & Bartnicki, E. W. (1968). Biodehalogenation. Epoxidation of halohydrins, epoxide opening, and dehalogenation by a Flavobacterium sp. Biochemistry, 7(9), 3213–3218. ([Link])
-
Rajkumar, R., & Gunasekaran, P. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Journal of Microbiology and Biotechnology, 30(5), 734-741. ([Link])
-
ResearchGate. (2025). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ([Link])
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. ([Link])
-
Liu, W., et al. (2013). Different Degradation Patterns of Chiral Contaminant Enantiomers: Paclobutrazol as a Case Study. Journal of the Brazilian Chemical Society, 24(8), 1331-1338. ([Link])[14]
-
Bumpus, J. A., & Aust, S. D. (1987). Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. Applied and environmental microbiology, 53(9), 2001–2008. ([Link])
-
MDPI. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. ([Link])
-
Wang, Y., et al. (2018). Enantioselective degradation of the chiral alpha-cypermethrin and detection of its metabolites in five plants. Environmental science and pollution research international, 25(33), 33583–33591. ([Link])[20]
Sources
- 1. Microbial degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijnrd.org [ijnrd.org]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Enantioselective degradation of the chiral alpha-cypermethrin and detection of its metabolites in five plants - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low yields in the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Welcome to the technical support center for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, in this critical synthetic transformation. (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a valuable chiral building block in the pharmaceutical industry.[1] This guide provides in-depth, field-proven insights to help you navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce (R)-2-Chloro-1-(3-chlorophenyl)ethanol with high enantioselectivity?
There are two main strategies for achieving high enantiopurity in the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol:
-
Asymmetric Reduction of a Prochiral Ketone: This is the most direct and widely used approach. It involves the reduction of 2-chloro-1-(3-chlorophenyl)ethanone using a chiral reducing agent or catalyst.
-
Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[2][3] This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃•THF).[4][5]
-
Biocatalysis: The use of microorganisms or isolated enzymes (ketoreductases) offers an environmentally friendly and highly selective alternative.[6][7] Various yeast strains and genetically engineered enzymes have been shown to reduce α-chloro ketones with excellent yield and enantiomeric excess (>99% ee).[8][9]
-
-
Kinetic Resolution of a Racemic Mixture: This method involves the selective reaction of one enantiomer from a racemic mixture of 2-chloro-1-(3-chlorophenyl)ethanol, leaving the desired (R)-enantiomer unreacted. While effective, this method is inherently limited to a maximum theoretical yield of 50%.[6]
Q2: I am observing a low yield in my CBS reduction of 2-chloro-1-(3-chlorophenyl)ethanone. What are the likely causes and how can I improve it?
Low yields in a CBS reduction can stem from several factors. A systematic approach to troubleshooting is crucial.
First, consider the integrity of your reagents and the reaction conditions. The CBS catalyst is sensitive to moisture, and the presence of water can significantly decrease enantioselectivity and yield.[3][4]
Here is a logical workflow for troubleshooting low yields in your CBS reduction:
Sources
- 1. JP2003000290A - Method for producing optically active (r)-2-chloro-1-(3'- chlorophenyl)ethanol - Google Patents [patents.google.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess of (R)-2-Chloro-1-(3-chlorophenyl)ethanol by Chiral HPLC
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The tragic history of thalidomide serves as a stark reminder of this principle.[1] For a compound like (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a potential chiral building block or active pharmaceutical ingredient (API), quantifying its enantiomeric purity is a non-negotiable aspect of quality control.
The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, must be determined by a precise, accurate, and robust analytical method.[2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for this task, offering high resolution, sensitivity, and reliability.[2][3]
This guide provides an in-depth, experience-driven walkthrough for the validation of a chiral HPLC method to determine the enantiomeric excess of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, grounding the protocol in the authoritative framework of the International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2).[4][5][6]
Part 1: Strategic Method Development
Before validation can begin, a reliable and selective analytical method must be developed. This is not a matter of trial and error but of informed, rational choices based on the analyte's structure.[7]
Analyte Structure: 2-Chloro-1-(3-chlorophenyl)ethanol
-
Key Features: A secondary alcohol (chiral center), two chlorine-substituted phenyl rings.
-
Implications: The hydroxyl and phenyl groups are key interaction sites (hydrogen bonding, π-π stacking) for chiral recognition.
The Cornerstone: Chiral Stationary Phase (CSP) Selection
The CSP is the heart of the separation.[8] For an analyte like ours, polysaccharide-based CSPs are the most versatile and logical starting point.[8][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.[8]
-
Our Choice: An immobilized amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) .
-
Causality: Immobilized phases offer superior robustness and allow for a wider range of solvents compared to coated phases, which is advantageous during method development.[10] The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and π-π interactions with the analyte.[8] The presence of chlorine atoms on the analyte can further influence these interactions.[11]
Mobile Phase Optimization: Normal-Phase Chromatography
For polar analytes like alcohols, normal-phase chromatography often yields superior enantioselectivity compared to reversed-phase.[12]
-
Our System: A simple mobile phase of n-Hexane and 2-Propanol (IPA) .
-
Rationale: The non-polar n-Hexane serves as the weak solvent, while the polar IPA acts as the modulator. By carefully adjusting the percentage of IPA, we can control the retention time and optimize the resolution between the (R) and (S) enantiomers. A lower percentage of IPA generally leads to longer retention and better separation, but also broader peaks. The goal is to find the "sweet spot" that provides baseline resolution (Rs > 1.5) in a reasonable runtime.
Detection
-
Method: UV-Vis Detector.
-
Wavelength: The chlorophenyl group provides a strong chromophore. A detection wavelength of 220 nm is a suitable starting point to ensure high sensitivity for detecting trace enantiomeric impurities.
Optimized Chromatographic Conditions (Hypothetical)
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm | Proven CSP for a wide range of chiral compounds, including those with aromatic and alcohol functionalities.[1][8] |
| Mobile Phase | n-Hexane : 2-Propanol (95:5, v/v) | Balances retention time and resolution in normal-phase mode.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 25°C | Ensures consistent selectivity and retention. |
| Detection | UV at 220 nm | High absorbance for the chlorophenyl moiety, maximizing sensitivity. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Part 2: The Validation Protocol: A Self-Verifying System
Method validation demonstrates, through objective evidence, that an analytical procedure is fit for its intended purpose.[6][13] Our protocol is designed in accordance with ICH Q2(R2) guidelines.[4][14][15]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. hplc.today [hplc.today]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
comparative study of different catalysts for (R)-2-Chloro-1-(3-chlorophenyl)ethanol synthesis
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern medicinal chemistry. (R)-2-Chloro-1-(3-chlorophenyl)ethanol stands as a critical building block for several therapeutics, making its efficient and selective synthesis a subject of considerable interest. This guide provides an in-depth comparative analysis of the primary catalytic methodologies for producing this valuable chiral alcohol, offering experimental insights and data to inform researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chiral Purity
The pharmacological activity of many drugs is intrinsically linked to their stereochemistry. The (R)-enantiomer of 2-Chloro-1-(3-chlorophenyl)ethanol is a key precursor in the synthesis of various biologically active molecules. Consequently, the ability to selectively synthesize this enantiomer over its (S)-counterpart is not merely a matter of academic curiosity but a critical determinant of therapeutic efficacy and safety. This guide will explore and compare the two dominant catalytic strategies for achieving this stereoselectivity: biocatalysis and chemocatalysis.
Comparative Analysis of Catalytic Systems
The asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone, is the most direct route to (R)-2-Chloro-1-(3-chlorophenyl)ethanol. The success of this transformation hinges on the catalyst's ability to deliver a hydride to one specific face of the carbonyl group.
Biocatalysis: The Precision of Nature
Biocatalysis leverages the exquisite selectivity of enzymes, primarily ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to achieve high enantiomeric excess under mild reaction conditions.[1] These enzymes operate within a narrow window of temperature and pH, often in aqueous media, aligning with the principles of green chemistry.
Mechanism of Action: KREDs and ADHs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated counterpart (NADH), as the hydride source.[2] The enzyme's active site, with its unique three-dimensional architecture, binds the ketone substrate in a specific orientation, exposing one face of the carbonyl to the cofactor for hydride transfer.[3][4] This precise positioning is the basis for the high stereoselectivity observed. The catalytic cycle is completed by a cofactor regeneration system, which can be another enzyme (e.g., glucose dehydrogenase) or a sacrificial co-substrate (e.g., isopropanol).[3]
Performance: Biocatalytic methods have demonstrated exceptional performance in the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. For instance, the use of a co-expressed carbonyl reductase from Synechococcus sp. (SyS1) and a glucose dehydrogenase for cofactor regeneration in E. coli has been reported to achieve an enantiomeric excess (e.e.) of over 99.9% and a yield of 99.2%.[5] Another notable example is the use of an acetone powder of Geotrichum candidum, which furnished the desired product with 98% e.e. and 94% yield.[5]
Chemocatalysis: The Power of Human Design
Chemocatalysis offers a complementary approach, employing chiral metal complexes or organocatalysts to direct the stereochemical outcome of the reduction. Two of the most celebrated methods in this domain are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF).[6][7]
-
Mechanism of Action: The CBS catalyst acts as a chiral Lewis acid. It coordinates with the borane, enhancing its hydridic character.[8][9] The ketone substrate then coordinates to the boron of the catalyst in a sterically controlled manner, with the larger substituent oriented away from the chiral framework of the catalyst.[8] This ternary complex then undergoes an intramolecular hydride transfer from the borane to the ketone, delivering the hydride to a specific face of the carbonyl.[8]
Noyori Asymmetric Hydrogenation: This powerful technique employs ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[10][11]
-
Mechanism of Action: The Noyori catalyst operates through a "metal-ligand bifunctional" mechanism.[12] The ruthenium center, the chiral phosphine ligands, and the amine of the diamine ligand all play crucial roles. The ketone substrate coordinates to the ruthenium, and the hydride is transferred from the metal center. The amine ligand is believed to stabilize the transition state through hydrogen bonding with the carbonyl oxygen, further enhancing stereoselectivity.[12][13]
Quantitative Performance Comparison
| Catalyst System | Catalyst Type | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Considerations |
| E. coli co-expressing SyS1 and SyGDH[5] | Biocatalyst (Whole cell) | 99.2 | >99.9 (R) | Extremely high selectivity and yield, mild conditions, aqueous media. | Requires expertise in molecular biology and fermentation. |
| Geotrichum candidum (acetone powder)[5] | Biocatalyst (Whole cell prep) | 94 | 98 (R) | High selectivity and yield, readily prepared biocatalyst. | Batch-to-batch variability can be a concern. |
| Hansenula polymorpha ADH[1] | Biocatalyst (Isolated Enzyme) | 91 | >99 (S) | High selectivity and yield, well-defined catalyst. | Provides the opposite enantiomer; cofactor regeneration needed. |
| Corey-Bakshi-Shibata (CBS) Catalyst[6][7] | Chemocatalyst (Organoboron) | High (expected) | High (expected) | Broad substrate scope, predictable stereochemistry. | Requires strictly anhydrous conditions; borane reagents are pyrophoric. |
| Noyori Ru-BINAP/Diamine Catalyst[10][11] | Chemocatalyst (Organometallic) | High (expected) | High (expected) | Very high turnover numbers, applicable to a wide range of ketones. | Requires high-pressure hydrogen gas; catalyst can be expensive. |
Experimental Protocols
Representative Biocatalytic Protocol: Whole-Cell Reduction
This protocol is based on the principles described for whole-cell biocatalysis.
1. Catalyst Preparation:
- Cultivate E. coli cells co-expressing the desired ketoreductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) in a suitable growth medium.
- Induce protein expression and harvest the cells by centrifugation.
- Wash the cell pellet with a buffer (e.g., phosphate buffer, pH 7.0).
2. Asymmetric Reduction:
- Resuspend the cell pellet in the reaction buffer to a desired cell density.
- Add the substrate, 2-chloro-1-(3-chlorophenyl)ethanone, typically dissolved in a water-miscible organic solvent to aid solubility.
- Add the co-substrate for cofactor regeneration (e.g., glucose).
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
- Monitor the reaction progress by HPLC or GC analysis.
3. Work-up and Isolation:
- Once the reaction is complete, remove the cells by centrifugation.
- Extract the supernatant with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain pure (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Representative Chemocatalytic Protocol: CBS Reduction
This protocol is a generalized procedure for a CBS reduction.
1. Catalyst and Reagent Preparation:
- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-CBS catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF).
- Cool the solution to the desired temperature (e.g., 0°C or -20°C).
2. Asymmetric Reduction:
- Slowly add a solution of borane-THF complex (BH₃·THF) to the catalyst solution.
- To this mixture, add a solution of 2-chloro-1-(3-chlorophenyl)ethanone in anhydrous THF dropwise.
- Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).
3. Work-up and Isolation:
- Carefully quench the reaction by the slow addition of methanol.
- Allow the mixture to warm to room temperature and then add 1 M HCl.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield pure (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Visualizing the Synthetic Pathways
Caption: Catalytic routes to (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Conclusion and Future Outlook
Both biocatalysis and chemocatalysis offer highly effective strategies for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, available expertise, and desired environmental impact.
Biocatalysis stands out for its exceptional selectivity and mild, environmentally benign reaction conditions. The continued discovery and engineering of novel, robust ketoreductases will further expand the utility of this approach. Chemocatalysis, particularly the well-established CBS and Noyori reductions, provides a more traditional and often more readily scalable solution, with a high degree of predictability.
For drug development professionals, a thorough understanding of both approaches is invaluable. The ability to select the most appropriate catalytic system for a given synthetic challenge is a key driver of efficiency and innovation in the pharmaceutical industry. Future research will likely focus on the development of hybrid chemoenzymatic processes that harness the best of both worlds to achieve even greater synthetic efficiency and sustainability.
References
-
Corey–Itsuno reduction. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Accessed January 11, 2026. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
-
Noyori Hydrogenation. NROChemistry. Accessed January 11, 2026. [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Published October 16, 2014. Accessed January 11, 2026. [Link]
-
Classification, Catalytic Mechanism and Application Research of Ketoreductases. Oreate AI. Published January 7, 2026. Accessed January 11, 2026. [Link]
-
CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. Published September 15, 2021. Accessed January 11, 2026. [Link]
-
Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). Wordpress. Accessed January 11, 2026. [Link]
-
Asymmetric hydrogenation. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]
- Májek M, Reiser O. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. 2014;19(1):1588-1607. doi:10.3390/molecules19011588
- Qiao L, Zhang P, Xu Y, Zheng G. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chem Commun (Camb). 2023;59(40):5939-5953. doi:10.1039/d3cc01474f
- Ketoreductase polypeptides for the reduction of acetophenones.
- Hyndman D, Bauman DR, Heredia VV, Penning TM. The Aldo-Keto Reductases (AKRs): Overview. Expert Opin Drug Metab Toxicol. 2012;8(6):651-666. doi:10.1517/17425255.2012.680009
-
Immobilized and Free Cells of Geotrichum candidum for Asymmetric Reduction of Ketones: Stability and Recyclability. Sci-Hub. Accessed January 11, 2026. [Link]
-
Noyori Asymmetric Hydrogenation. SynArchive. Accessed January 11, 2026. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Accessed January 11, 2026. [Link]
- Immobilized and Free Cells of Geotrichum candidum for Asymmetric Reduction of Ketones: Stability and Recyclability. Molecules. 2018;23(9):2144. doi:10.3390/molecules23092144
-
The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. Accessed January 11, 2026. [Link]
-
Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. Accessed January 11, 2026. [Link]
-
Bioreduction of α-haloacetophenones by Rhodotorula glutinis and Geotrichum candidum. Accessed January 11, 2026. [Link]
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chem Rev. 2021;121(23):14479-14557. doi:10.1021/acs.chemrev.1c00408
-
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. Accessed January 11, 2026. [Link]
-
Noyori asymmetric hydrogenation. ResearchGate. Accessed January 11, 2026. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Published April 30, 2021. Accessed January 11, 2026. [Link]
-
Asymmetric Reduction of Ketones by Geotrichum candidum. Kyoto University Research Information Repository. Published March 23, 2000. Accessed January 11, 2026. [Link]
-
Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. Accessed January 11, 2026. [Link]
- Impact of the Inoculation Method of Geotrichum candidum, Used as Biocontrol Agent, on T-2 Toxin Produced by Fusarium sporotrichioides and F. langsethiae during the Malting Process. Toxins (Basel). 2022;14(4):239. doi:10.3390/toxins14040239
- Chemoenzymatic synthesis. Nat Commun. 2024;15(1):2131. doi:10.1038/s41467-024-46387-z
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Tale of Two Enantiomers: A Comparative Guide to the Biological Significance of (R)- and (S)-2-Chloro-1-(3-chlorophenyl)ethanol
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers – pairs of molecules that are identical in constitution but opposite in their spatial arrangement. This guide delves into the striking dichotomy of the biological relevance of the (R)- and (S)-enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol. While direct comparative biological data on these specific enantiomers is not extensively documented, their profound importance lies in their roles as key chiral precursors to vastly different classes of therapeutic agents. This comparison, therefore, will not be one of direct biological effect, but rather a testament to the remarkable stereoselectivity of biological systems, where one enantiomer is a building block for a treatment for overactive bladder, while its mirror image is crucial for combating fungal infections.
The importance of isolating and utilizing a single enantiomer in drug development cannot be overstated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of chiral drugs.[1][2] This is because the two enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[2][3][4] The case of (R)- and (S)-2-Chloro-1-(3-chlorophenyl)ethanol serves as a compelling example of this principle, where each enantiomer is specifically synthesized to produce a drug with a distinct and highly targeted biological function.
The (R)-Enantiomer: A Precursor to Modulators of the Adrenergic System
The (R)-enantiomer of 2-Chloro-1-(3-chlorophenyl)ethanol is a critical chiral building block in the synthesis of a class of drugs known as β3-adrenergic receptor agonists.[5][6] These agonists are designed to selectively activate the β3-adrenergic receptors, which are predominantly found in the detrusor muscle of the urinary bladder and in adipose tissue.[7][8]
Mechanism of Action of β3-Adrenergic Receptor Agonists
Activation of β3-adrenergic receptors in the bladder leads to the relaxation of the detrusor smooth muscle.[7][9] This relaxation increases the bladder's capacity to store urine, thereby reducing the symptoms of overactive bladder (OAB), such as urinary urgency and frequency.[7][8] The signaling pathway initiated by the binding of a β3-agonist involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[8][10] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which ultimately results in smooth muscle relaxation.[8]
Signaling Pathway of β3-Adrenergic Receptor Agonists
Caption: Signaling cascade initiated by a β3-adrenergic receptor agonist.
One notable example of a β3-adrenergic receptor agonist synthesized from the (R)-enantiomer is Solabegron.[6] The development of such selective agonists highlights the therapeutic potential of targeting the β3-receptor for conditions like OAB, and potentially for metabolic disorders such as obesity and type 2 diabetes due to its role in lipolysis and thermogenesis.[8][11]
The (S)-Enantiomer: A Key Intermediate for Antifungal Therapy
In stark contrast to its mirror image, the (S)-enantiomer of 2-Chloro-1-(3-chlorophenyl)ethanol is a pivotal intermediate in the synthesis of the potent antifungal drug, luliconazole.[12][13][14] Luliconazole is a topical imidazole antifungal agent used to treat a variety of fungal skin infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[15][16]
Mechanism of Action of Luliconazole
Luliconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[17][18] Specifically, luliconazole inhibits the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[17][18] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.[17][18] The high affinity and selectivity of luliconazole for the fungal lanosterol 14α-demethylase over its human counterpart is a crucial factor in its therapeutic efficacy and safety.[17]
Experimental Workflow for Luliconazole Synthesis from (S)-enantiomer
Caption: A simplified workflow for the synthesis of Luliconazole.
Comparative Summary of Enantiomer Utility
The distinct applications of the (R)- and (S)-enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol are summarized in the table below.
| Feature | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | (S)-2-Chloro-1-(3-chlorophenyl)ethanol |
| Therapeutic Class of Derived Drug | β3-Adrenergic Receptor Agonist | Azole Antifungal |
| Example Drug | Solabegron | Luliconazole |
| Biological Target | β3-Adrenergic Receptor | Fungal Lanosterol 14α-demethylase |
| Physiological Effect | Relaxation of detrusor smooth muscle | Inhibition of ergosterol synthesis |
| Therapeutic Application | Overactive Bladder (OAB) | Fungal Skin Infections |
Experimental Protocols: Chiral Separation
Given the critical importance of enantiomeric purity for the synthesis of the respective downstream drugs, the separation of the racemic mixture of 2-Chloro-1-(3-chlorophenyl)ethanol is a crucial step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.
Protocol: Chiral HPLC Separation of (R)- and (S)-2-Chloro-1-(3-chlorophenyl)ethanol
Objective: To separate the (R)- and (S)-enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol from a racemic mixture.
Materials:
-
Racemic 2-Chloro-1-(3-chlorophenyl)ethanol
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., a polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with UV detector
Method:
-
Sample Preparation: Dissolve a small amount of racemic 2-Chloro-1-(3-chlorophenyl)ethanol in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically to achieve baseline separation.
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol (e.g., 90:10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation into two distinct peaks in the chromatogram. The elution order of the (R)- and (S)-enantiomers will depend on the specific chiral stationary phase used and should be confirmed using enantiomerically pure standards if available.
Conclusion
The case of (R)- and (S)-2-Chloro-1-(3-chlorophenyl)ethanol is a powerful illustration of the principle of stereoselectivity in biological systems. While chemically very similar, these two enantiomers are directed towards entirely different therapeutic pathways. The (R)-enantiomer serves as a precursor for drugs that modulate the human adrenergic system, offering relief for conditions like overactive bladder. Conversely, the (S)-enantiomer is a vital component in the synthesis of an antifungal agent that targets a specific enzyme in fungi. This stark divergence in their ultimate biological application underscores the critical importance of chirality in modern drug design and development, where the precise three-dimensional structure of a molecule is paramount to its intended therapeutic effect. The ability to selectively synthesize or separate these enantiomers is a testament to the advancements in synthetic and analytical chemistry, which enable the development of safer and more effective medicines.
References
-
Luliconazole – Knowledge and References. Taylor & Francis. Available at: [Link].
-
The Significance of Chirality in Drug Design and Development. (2011). Available at: [Link].
-
What is the mechanism of Luliconazole? Patsnap Synapse. (2024). Available at: [Link].
-
The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Available at: [Link].
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link].
-
Luliconazole Action Pathway. PathWhiz. Available at: [Link].
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. (2024). Available at: [Link].
-
How do beta-3 (beta 3) adrenergic receptor agonists work? Dr.Oracle. (2025). Available at: [Link].
-
What are β3-adrenergic receptor agonists and how do they work? Patsnap Synapse. (2024). Available at: [Link].
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Available at: [Link].
-
Luzu (luliconazole) dosing, indications, interactions, adverse effects, and more. Available at: [Link].
-
Luliconazole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link].
-
On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. PMC. (2017). Available at: [Link].
-
Beta3-adrenergic agonist. Wikipedia. Available at: [Link].
-
Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC. Available at: [Link].
-
Chemoenzymatic synthesis of luliconazole mediated by lipases. AIR Unimi. Available at: [Link].
- CN103044192A - Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. Google Patents.
- WO2021019310A1 - Process for the preparation of luliconazole. Google Patents.
- US10703744B2 - Process for preparation of luliconazole. Google Patents.
- WO2016092478A1 - Process for preparation of luliconazole. Google Patents.
-
Chiral Drug Separation. Available at: [Link].
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Available at: [Link].
-
Chiral separations : methods and protocols. Semantic Scholar. Available at: [Link].
-
chiral-separation-techniques-a-practical-approach.pdf. ResearchGate. Available at: [Link].
- TW200408637A - β3- adrenergic receptor agonists. Google Patents.
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Available at: [Link].
-
Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists. Request PDF. Available at: [Link].
-
Discovery of Novel Thiourea Derivatives as Potent and Selective beta3-adrenergic Receptor Agonists. PubMed. (2009). Available at: [Link].
-
Clinical pharmacology of β-3 adrenergic receptor agonists for cardiovascular diseases. Available at: [Link].
-
Synthesis of the β 3 -Adrenergic Receptor Agonist Solabegron and Analogous N -(2-Ethylamino)-β-amino Alcohols from O -Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. Request PDF. (2025). Available at: [Link].
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. TW200408637A - β3- adrenergic receptor agonists - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. What are β3-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 9. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 11. Discovery of novel thiourea derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. CN103044192A - Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Google Patents [patents.google.com]
- 14. WO2021019310A1 - Process for the preparation of luliconazole - Google Patents [patents.google.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. reference.medscape.com [reference.medscape.com]
- 17. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 18. PathWhiz [smpdb.ca]
A Comparative Guide to the Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol: Chemical vs. Enzymatic Routes
The enantiomerically pure chlorohydrin, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, is a high-value chiral building block in the pharmaceutical industry. Its critical role as a precursor for several β3-adrenergic receptor agonists necessitates efficient and highly selective manufacturing processes. The synthesis of this key intermediate is dominated by the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone. This guide provides an in-depth comparison of the two primary methodologies employed for this transformation: asymmetric chemical catalysis and biocatalytic (enzymatic) reduction. We will delve into the mechanistic underpinnings, provide field-proven protocols, and present a direct comparison of their performance to guide researchers in selecting the optimal strategy for their specific needs.
Section 1: Asymmetric Chemical Synthesis via Transfer Hydrogenation
Chemical synthesis, particularly through asymmetric transfer hydrogenation (ATH), represents a well-established and powerful method for the enantioselective reduction of ketones.[1][2] This approach relies on a chiral transition metal catalyst, typically based on Ruthenium(II), to transfer hydrogen from a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone substrate.[1][3]
Principle of Asymmetric Transfer Hydrogenation
The cornerstone of this methodology is the chiral catalyst, often a Noyori-type catalyst, which consists of a Ru(II) center coordinated to an η6-arene ligand and a C2-symmetric chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[1][4][5] The mechanism involves the formation of a ruthenium hydride species, which is the active reducing agent. The chirality of the diamine ligand creates a chiral pocket around the metal center, forcing the ketone to coordinate in a specific orientation. This sterically controlled arrangement ensures that the hydride is delivered to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess.[1] The choice of the (R,R) or (S,S) enantiomer of the ligand dictates whether the (R) or (S) alcohol is produced.
Experimental Workflow: Chemical Synthesis
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established literature procedures.
-
Catalyst Preparation: In an inert atmosphere glovebox, a flask is charged with [RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Anhydrous, degassed solvent (e.g., a 5:2 mixture of formic acid and triethylamine) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction: To the catalyst solution, 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq) is added.
-
Incubation: The reaction flask is sealed and stirred at a controlled temperature (e.g., 28-40°C) for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous phase is extracted three times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.
-
Analysis: The product's identity and purity are confirmed by NMR and mass spectrometry. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Section 2: Biocatalytic Synthesis Using Ketoreductases
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[6] For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly effective enzymes.[7] These enzymes, belonging to the oxidoreductase class, catalyze the stereoselective reduction of ketones with exquisite precision, often yielding products with near-perfect enantiomeric excess.[8][9]
Principle of Enzymatic Reduction
KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of hydride for the reduction.[10] The enzyme's active site is a precisely shaped chiral environment that binds the ketone substrate in a specific orientation relative to the cofactor. This binding arrangement ensures that the hydride from the NAD(P)H is delivered to only one of the two prochiral faces of the carbonyl, leading to the formation of a single alcohol enantiomer.
A critical aspect of preparative-scale biocatalysis is cofactor regeneration. Since cofactors are expensive, they cannot be used in stoichiometric amounts.[11][12] Therefore, a secondary enzymatic system is employed to continuously regenerate the active, reduced form of the cofactor (NADPH) from its oxidized form (NADP+). A common and highly efficient method is the "coupled-enzyme" approach, using an enzyme like glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH.[13][14] Alternatively, a "coupled-substrate" approach can be used where a single enzyme uses a co-substrate like isopropanol to regenerate the cofactor.[14]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for Enzymatic Ketone Reduction.
Detailed Protocol: Enzymatic Reduction
This protocol is a representative example based on published biocatalytic methods.[15]
-
Reaction Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel, add the buffer, D-glucose (1.2 eq), and NADP+ (0.001 eq). Stir until all solids are dissolved.
-
Enzyme Addition: Add the glucose dehydrogenase (GDH) for cofactor regeneration and the appropriate (R)-selective ketoreductase. These can be added as purified enzymes or as whole-cell biocatalysts (e.g., recombinant E. coli).[16]
-
Substrate Addition: Dissolve the 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate or MTBE). The phases are separated, and the aqueous layer is extracted two more times.
-
Purification & Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. Typically, the purity of the crude product is very high, often negating the need for chromatographic purification. Product identity, purity, and enantiomeric excess are determined by NMR, MS, and chiral HPLC.
Section 3: Head-to-Head Performance Comparison
The choice between a chemical and an enzymatic route depends on a variety of factors, from enantioselectivity and yield to process conditions and environmental impact. The following table summarizes key performance indicators for both methods, based on data reported in the scientific literature.
| Parameter | Asymmetric Transfer Hydrogenation (Chemical) | Biocatalytic Reduction (Enzymatic) |
| Enantiomeric Excess (e.e.) | Typically 95-99%[1] | Often >99% to >99.9%[15][17] |
| Yield | Generally high, >90% | Variable, but often >95% with optimized systems[15] |
| Catalyst/Enzyme Loading | 0.5 - 2 mol% (Substrate:Catalyst ratio 200:1 to 50:1) | Typically 1-5% (w/w) for lyophilized enzyme powder |
| Reaction Temperature | 25 - 80 °C | 25 - 40 °C (Mild physiological conditions) |
| Reaction Pressure | Atmospheric | Atmospheric |
| Solvent System | Organic solvents or formic acid mixtures | Primarily aqueous buffer with minor co-solvent |
| Substrate Concentration | Can be high (e.g., >1 M) | Typically lower (50-200 g/L), limited by substrate/product inhibition or solubility |
| Contamination Risk | Potential for trace heavy metal (Ruthenium) contamination | Minimal; proteins are biodegradable |
| Purification | Often requires column chromatography to remove catalyst | Often simpler, extraction may be sufficient |
| Scalability | Well-established for large-scale industrial processes | Readily scalable; used in multi-ton processes[7] |
| Environmental Impact | Use of organic solvents and metal catalysts | Green and sustainable; uses water as primary solvent, biodegradable catalyst |
Conclusion and Scientific Recommendation
Both asymmetric transfer hydrogenation and enzymatic reduction are highly effective methods for producing (R)-2-Chloro-1-(3-chlorophenyl)ethanol with high enantiopurity. The choice between them is a strategic one, dictated by the specific priorities of the research or manufacturing campaign.
Asymmetric Transfer Hydrogenation is a robust and well-understood technology. Its primary advantages lie in its tolerance for high substrate concentrations and its broad applicability to a wide range of ketone substrates. However, the reliance on expensive and potentially toxic heavy metal catalysts, the need for organic solvents, and the frequent requirement for downstream chromatographic purification are significant drawbacks. The risk of trace metal contamination in the final active pharmaceutical ingredient (API) is a major regulatory concern that necessitates rigorous purification and analysis.
Biocatalytic Reduction with Ketoreductases , on the other hand, offers a compelling "green" alternative. It operates under mild, aqueous conditions, eliminating the need for harsh solvents and high temperatures. The enantioselectivity of KREDs is often superior to chemical catalysts, frequently exceeding 99.9% e.e., which can simplify downstream processing and improve the overall purity of the final product.[17] While historically limited by enzyme stability and lower substrate loading, modern protein engineering has produced highly robust and efficient ketoreductases suitable for industrial-scale production.[18][19]
Recommendation: For laboratory-scale synthesis and rapid exploration of analogs, the versatility of chemical ATH can be advantageous. However, for process development and large-scale manufacturing of a specific target like (R)-2-Chloro-1-(3-chlorophenyl)ethanol, the enzymatic approach is strongly recommended. The superior enantioselectivity, improved safety profile, reduced environmental impact, and often simpler purification workflows make biocatalysis the more sustainable and economically favorable option in the long term. The initial investment in enzyme screening and process optimization is frequently offset by the operational efficiencies and higher product quality achieved.
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
ResearchGate. Performance of closed‐loop continuous cofactor regeneration system. Available from: [Link]
- Google Patents. Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system (US9714439B2).
-
MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Available from: [Link]
-
ACS Publications. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Available from: [Link]
-
PubMed Central (PMC). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. Available from: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available from: [Link]
-
Center for Nonlinear Studies. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Available from: [Link]
-
ScienceDirect. Cofactor regeneration for sustainable enzymatic biosynthesis. Available from: [Link]
-
Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]
-
ResearchGate. Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Available from: [Link]
-
PubMed. Enzyme-catalyzed regio- and enantioselective ketone reductions. Available from: [Link]
-
ResearchGate. Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Available from: [Link]
-
SciSpace. Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols (2005). Available from: [Link]
-
Wikipedia. Enantioselective reduction of ketones. Available from: [Link]
-
ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Available from: [Link]
-
Royal Society of Chemistry. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Available from: [Link]
-
Royal Society of Chemistry. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. Available from: [Link]
-
ResearchGate. (PDF) Enzyme-Catalyzed Regio- and Enantioselective Ketone Reductions. Available from: [Link]
-
TU Wien's reposiTUm. ASYMMETRIC TRANSFER HYDROGENATION OF ENONES VIA COUNTERANION ENHANCED CATALYSIS. Available from: [Link]
-
PubMed Central (PMC). Origins of stereoselectivity in evolved ketoreductases. Available from: [Link]
-
PubMed Central (PMC). Enzymatic strategies for asymmetric synthesis. Available from: [Link]
-
Frontiers. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Available from: [Link]
-
Organic Chemistry Portal. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Available from: [Link]
-
Wiley Online Library. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available from: [Link]
Sources
- 1. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts | MDPI [mdpi.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. cnls.lanl.gov [cnls.lanl.gov]
- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
- 11. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cofactor regeneration for sustainable enzymatic biosynthesis - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 19. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
A Comparative Analysis of Precursors for the Synthesis of β3-Adrenergic Agonists
Introduction: The Therapeutic Promise of β3-Adrenergic Agonists
The β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor superfamily, has emerged as a compelling therapeutic target for a range of conditions, most notably overactive bladder (OAB), but also showing potential in metabolic disorders such as obesity and type 2 diabetes.[1] Unlike their β1 and β2 counterparts, which are primarily located in the heart and lungs, β3-ARs are predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder.[1] Their activation triggers a signaling cascade that leads to smooth muscle relaxation and metabolic regulation, making selective β3-AR agonists highly sought-after therapeutic agents.
This guide provides a comprehensive comparative analysis of the various precursors used in the synthesis of key β3-adrenergic agonists, including mirabegron, solabegron, ritobegron, and amibegron. We will delve into the synthetic strategies, supported by experimental data, to offer researchers, scientists, and drug development professionals a critical evaluation of the available options, focusing on efficiency, yield, stereochemical control, and industrial scalability.
The β3-Adrenergic Receptor Signaling Pathway: A Mechanistic Overview
Activation of the β3-AR by an agonist initiates a canonical signaling pathway mediated by the Gs alpha subunit of its associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the relaxation of the detrusor muscle in the bladder, a key mechanism in the treatment of OAB.
Caption: Canonical β3-adrenergic receptor signaling pathway.
Comparative Analysis of Precursors for Mirabegron Synthesis
Mirabegron is the first β3-AR agonist to receive regulatory approval for the treatment of OAB. Its synthesis has been approached from several angles, with the choice of chiral precursor being a critical determinant of the overall efficiency and stereochemical purity of the final product.
Key Precursors and Synthetic Strategies
The core structure of mirabegron features a chiral β-amino alcohol moiety. The stereospecific synthesis of this fragment is paramount, as the (R)-enantiomer is the pharmacologically active isomer. The two most prominent chiral precursors employed are (R)-styrene oxide and (R)-mandelic acid.
Caption: Overview of synthetic strategies for mirabegron.
Performance Comparison of Mirabegron Precursors
| Precursor | Synthetic Route Highlights | Overall Yield | Purity | Key Considerations & Rationale for Choice |
| (R)-Styrene Oxide | Direct epoxide ring-opening with 2-(4-nitrophenyl)ethylamine, followed by reduction of the nitro group.[2] | ~27% (in some reported routes)[2] | High chiral purity can be maintained. | Rationale: Atom-economical and direct introduction of the chiral center. Challenges: Potential for side reactions and difficult purification, which can lead to lower yields.[2] The regioselectivity of the epoxide opening needs to be carefully controlled. |
| (R)-Mandelic Acid | Amidation with 4-nitrophenethylamine, followed by stereoselective reduction of the amide carbonyl.[3] | ~61-80%[3][4] | High (e.g., 99.6%)[4] | Rationale: Readily available and cost-effective chiral precursor. The synthesis route can be designed to avoid certain byproducts, simplifying purification.[4] Challenges: Requires a highly selective and efficient reduction step to avoid racemization. |
| 2-Aminothiazole-4-ylacetic acid | Common final coupling partner for both routes. | N/A (final step reagent) | N/A | Rationale: This building block provides the thiazole moiety essential for the pharmacological activity of mirabegron. |
Expert Insights: The choice between (R)-styrene oxide and (R)-mandelic acid often comes down to a trade-off between the directness of the synthetic route and the overall process robustness and cost-effectiveness. While the (R)-styrene oxide route is more direct, the challenges associated with controlling side reactions and purification have led many industrial processes to favor the (R)-mandelic acid route. The latter, although involving more steps, offers higher overall yields and a more straightforward purification process, making it more amenable to large-scale production.[4]
Experimental Protocols: A Step-by-Step Guide
Synthesis of Mirabegron from (R)-2-[(2-(4-aminophenyl)ethyl)amino]-1-phenylethanol monohydrochloride and 2-aminothiazole-4-ylacetic acid
This protocol outlines the final amide coupling step, a common convergence point for various synthetic routes to mirabegron.
Materials:
-
(R)-2-[(2-(4-aminophenyl)ethyl)amino]-1-phenylethanol monohydrochloride
-
2-aminothiazole-4-ylacetic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Concentrated Hydrochloric Acid
-
Water
-
n-Butanol
-
Aqueous Ammonia
-
Toluene
-
Ethyl Acetate
Procedure:
-
To a stirred solution of (R)-2-[(2-(4-aminophenyl)ethyl)amino]-1-phenylethanol monohydrochloride (100 g) and 2-aminothiazole-4-ylacetic acid (55.10 g) in water (1500 mL), add concentrated hydrochloric acid (35.61 g).[5]
-
Add EDC·HCl (72.01 g) to the mixture at 28°C (±2°C) and stir for 1 hour.[5]
-
Add an additional portion of EDC·HCl (7.2 g) and continue stirring for 2 hours.[5]
-
Wash the reaction mixture with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).[5]
-
To the aqueous layer, add n-butanol (1000 mL) followed by an aqueous solution of ammonia (20%, 80 mL).[5]
-
Separate the organic layer and wash successively with aqueous ammonia (5%) and then water.[5]
-
Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (±2°C).[5]
-
Add toluene (1400 mL) and gradually cool to room temperature to induce crystallization.[5]
-
Filter the solid, wash with toluene, and dry under vacuum at 48°C (±2°C) to obtain mirabegron.[5]
Expected Yield: 84.5%[5] Purity (by HPLC): 99.80%[5]
Comparative Analysis of Precursors for Other β3-Adrenergic Agonists
Solabegron
The synthesis of solabegron, another promising β3-AR agonist, involves the construction of a biaryl structure. A key precursor strategy involves the Suzuki coupling of a boronic acid derivative with a halogenated aromatic compound.
-
Key Precursors: (3-Nitrophenyl)boronic acid and methyl 3-bromobenzoate are utilized to form the central biphenyl core. The synthesis of the chiral amino alcohol side chain can be achieved using O-acylated cyanohydrins.
Ritobegron
An efficient synthesis of ritobegron has been developed with a focus on scalability.
-
Key Precursors: The synthesis involves the coupling of 4-hydroxynorephedrine with a phenoxyacetate derivative. A key improvement in a scaled-up synthesis was the use of a stable aldehyde precursor derived from a hemiacetal, which overcame issues of exothermic reactions and the use of expensive reagents.[6] This strategic choice of precursor improved the overall yield from 27% to 43% and purity from 98.5% to 99.5% on a large scale.[6]
Amibegron
Amibegron (SR58611A) is another selective β3-AR agonist. Its structure features a tetraline core.
-
Key Precursors: The synthesis of amibegron involves the chiral amino alcohol side chain, (2R)-2-(3-chlorophenyl)-2-hydroxyethylamine, which is coupled to a functionalized (7S)-5,6,7,8-tetrahydronaphthalen-2-ol derivative.[7] The stereoselective synthesis of these precursors is crucial for the final product's activity.
Conclusion: Strategic Precursor Selection for Optimal Synthesis
The synthesis of β3-adrenergic agonists is a field marked by the pursuit of efficiency, stereochemical purity, and scalability. The comparative analysis of precursors reveals that while multiple synthetic routes are often viable, the optimal choice depends on a careful consideration of factors such as cost, availability of starting materials, robustness of the reaction sequence, and the ease of purification. For mirabegron, the (R)-mandelic acid route has emerged as a preferred industrial method due to its high yield and purity. For other agonists like ritobegron, strategic modifications to precursor design have led to significant improvements in large-scale production. As the therapeutic applications of β3-adrenergic agonists continue to expand, the development of novel and efficient synthetic strategies, underpinned by judicious precursor selection, will remain a critical area of research and development.
References
-
An Improved Process For The Preparation Of Mirabegron. Quick Company. Available from: [Link]
- CN109456277B - Preparation method of mirabegron - Google Patents.
- WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents.
-
Mirabegron - New Drug Approvals. Available from: [Link]
- Vedantham, R., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.
-
Practical synthesis of Mirabegron. JOCPR. Available from: [Link]
-
Development of an Efficient Scale-up Synthesis Method for β3-Adrenergic Receptor Agonist, Ritobegron Ethyl Hydrochloride | Request PDF. ResearchGate. Available from: [Link]
-
Practical synthesis of Mirabegron | Semantic Scholar. Available from: [Link]
-
Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids. PubMed. Available from: [Link]
-
Amibegron | C22H26ClNO4 | CID 3035442 - PubChem. Available from: [Link]
-
The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. International Research Journal on Advanced Engineering and Management. Available from: [Link]
-
Cost-effectiveness evaluation of mirabegron versus anti-muscarinics and third-line therapies: a systematic review. PubMed. Available from: [Link]
-
Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC. Available from: [Link]
-
Cost Analysis of Mirabegron Versus Solifenacin in Overactive Bladder Syndrome. Available from: [Link]
-
Study on a New Method for Synthesis of Mirabegron - ResearchGate. Available from: [Link]
-
Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC. Available from: [Link]
-
Efficient biosynthesis of (R)-mandelic acid from styrene oxide by an adaptive evolutionary Gluconobacter oxydans STA - PMC - NIH. Available from: [Link]
-
The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes. PubMed. Available from: [Link]
Sources
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109456277B - Preparation method of mirabegron - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Amibegron | C22H26ClNO4 | CID 3035442 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, including β3-adrenergic receptor agonists.[1][2] Its stereoisomeric composition is a critical quality attribute, as the pharmacological activity and potential side effects of a drug can be enantiomer-dependent. Therefore, robust and accurate analytical methods for assessing the chemical and enantiomeric purity of this compound are paramount in drug development and manufacturing.
This guide provides a comparative overview of the principal analytical techniques for determining the purity of synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol. We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for method selection.
Understanding Potential Impurities
The purity assessment of (R)-2-Chloro-1-(3-chlorophenyl)ethanol must consider both chemical and stereochemical impurities. Chemical impurities can arise from starting materials, intermediates, and by-products of the synthesis process.[3] The most critical impurity, however, is the undesired (S)-enantiomer. The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol often involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, which can lead to the formation of the (S)-enantiomer as a byproduct.[1]
Caption: Synthetic pathway and potential impurities.
Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[4] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method.[4]
Principle and Rationale: Chiral stationary phases create a chiral environment within the column. As the enantiomeric mixture passes through, one enantiomer interacts more strongly with the CSP than the other, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantiorecognition abilities.[4][5]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of complementary chiral columns. A good starting point for (R)-2-Chloro-1-(3-chlorophenyl)ethanol would be polysaccharide-based columns like Chiralcel® OD-H and Chiralpak® AD-H.[4]
-
Mobile Phase Screening:
-
Normal Phase: Screen with mobile phases consisting of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v).[4] For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape, while for acidic compounds, an acid like trifluoroacetic acid may be beneficial.[4]
-
Polar Organic Mode: If separation is not achieved in normal phase, explore polar organic mobile phases such as acetonitrile or methanol.
-
Reversed-Phase Mode: This is another alternative, particularly with certain immobilized CSPs.
-
-
Optimization: Once a promising column and mobile phase system are identified, optimize the separation by fine-tuning the mobile phase composition, flow rate, and column temperature. Lower flow rates often benefit chiral separations.[6]
-
System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters for chiral separations include resolution (Rs > 1.5), tailing factor, and repeatability of injections.[7]
-
Validation: The chosen method must be validated according to ICH Q2(R2) guidelines, which are adopted by the FDA and EMA.[7][8] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[7]
| Parameter | Typical Acceptance Criteria for Chiral Methods |
| Resolution (Rs) | > 1.5 between enantiomer peaks |
| Precision (RSD) | Repeatability: ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer at the specification limit.[7] |
| Accuracy (% Recovery) | 98.0% to 102.0% for the major enantiomer; 90.0% to 110.0% for the minor enantiomer at the specification limit.[7] |
| Limit of Quantitation (LOQ) | Sufficiently low to accurately measure the undesired enantiomer at its specification limit. |
Table 1: Key Validation Parameters for Chiral HPLC Methods.[7]
Orthogonal and Complementary Techniques
While chiral HPLC is the primary method, orthogonal techniques are essential for confirming purity and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric excess (% ee).[9]
Principle and Rationale: In a standard NMR experiment, enantiomers are indistinguishable. However, by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers can be converted into diastereomers or form diastereomeric complexes, which will have distinct signals in the NMR spectrum.[9] The ratio of the integrals of these distinct peaks directly corresponds to the enantiomeric ratio.[9]
Experimental Protocol: NMR for Enantiomeric Excess
-
Sample Preparation: Dissolve a known quantity of the synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Auxiliary: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent.
-
Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.[10]
-
Data Analysis: Identify the resolved signals corresponding to each enantiomer and calculate the enantiomeric excess by integrating the respective peaks.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for identifying and characterizing both chiral and achiral impurities.[11][12]
Principle and Rationale: MS separates ions based on their mass-to-charge ratio. While not inherently capable of distinguishing between enantiomers, when coupled with a separation technique like HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of impurities.[3][12] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown impurities with high accuracy.[13]
Application in Purity Assessment:
-
Impurity Identification: LC-MS can be used to identify and characterize byproducts and degradation products in the synthesized compound.[14]
-
Confirmation of Purity: By demonstrating the absence of unexpected masses, MS provides an orthogonal confirmation of the compound's chemical purity.
Comparative Analysis and Method Selection
The choice of analytical technique depends on the specific requirements of the analysis.
| Technique | Primary Use | Advantages | Disadvantages |
| Chiral HPLC | Enantiomeric purity, quantification | High resolution, sensitivity, well-established | Can be time-consuming to develop methods |
| NMR | Enantiomeric excess, structural elucidation | Rapid analysis, no separation required | Lower sensitivity than HPLC, requires chiral auxiliary |
| LC-MS | Impurity identification, structural elucidation | High sensitivity and specificity for mass | Not inherently chiral, more complex instrumentation |
Table 2: Comparison of Analytical Techniques.
Caption: Decision tree for analytical method selection.
Conclusion
The comprehensive assessment of the purity of synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol requires a multi-faceted analytical approach. Chiral HPLC remains the cornerstone for accurate determination of enantiomeric purity, and its method development should be approached systematically. NMR spectroscopy offers a rapid and complementary method for determining enantiomeric excess, while mass spectrometry is unparalleled in its ability to identify and characterize unknown chemical impurities. By employing these techniques in a logical and validated manner, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate.
References
-
Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available from: [Link]
-
ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. 2021-12-23. Available from: [Link]
-
Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. Available from: [Link]
-
ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. IMPURITY PROFILING OF PHARMACEUTICALS. 2020-11-15. Available from: [Link]
-
Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. 2025-02-11. Available from: [Link]
-
National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. 2021-04-06. Available from: [Link]
-
ResearchGate. NMR determination of enantiomeric excess. 2025-08-07. Available from: [Link]
- Google Patents. NMR method for determination of enantiomeric compositions with chiral shift reagents.
-
National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. 2020-09-29. Available from: [Link]
-
ResearchGate. Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. 2025-08-07. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
LookChem. 2-Chloro-1-(3-chloro-phenyl)-ethanol. Available from: [Link]
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]
-
Science.gov. validate analysis methods: Topics by Science.gov. Available from: [Link]
-
Parikh Industries. Manufacturing Process. Available from: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Available from: [Link]
-
Veeprho. 2-Chloro-1-(3-Hydroxyphenyl)-Ethanol | CAS 1378757-22-2. Available from: [Link]
-
PubChem. (R)-2-Chloro-1-(3-chlorophenyl)ethanol. Available from: [Link]
- Google Patents. Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Introduction
In the landscape of pharmaceutical development, the unambiguous structural confirmation of chiral intermediates is a cornerstone of quality control and regulatory compliance. (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key chiral building block whose precise molecular architecture is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Its structure presents multiple analytical challenges: a chiral center, two chlorine atoms at different positions (aromatic and aliphatic), and various functional groups.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify the structure of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. We move beyond simple data reporting to explain the causality behind experimental choices and interpretation strategies, reflecting a field-proven approach. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating analytical workflow that ensures the highest degree of confidence in structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For a molecule like (R)-2-Chloro-1-(3-chlorophenyl)ethanol, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: ¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are dictated by the proton's local electronic environment and its proximity to other protons.
-
Aromatic Protons (δ 7.2-7.4 ppm): The 3-chlorophenyl group gives rise to a complex multiplet pattern for the four aromatic protons. The chlorine substituent on the ring withdraws electron density, deshielding these protons and shifting them downfield. The meta-substitution pattern prevents simple doublet-of-doublets splitting, resulting in overlapping signals that require higher field strength for full resolution.
-
Benzylic Proton (-CH(OH)-, δ ~5.0 ppm): This proton is a crucial diagnostic signal. It is deshielded by both the adjacent hydroxyl group and the aromatic ring. It is coupled to the two diastereotopic protons of the chloromethyl group (-CH₂Cl), resulting in a doublet of doublets (dd).
-
Chloromethyl Protons (-CH₂Cl, δ ~3.7-3.9 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will appear as two separate signals, each coupled to the benzylic proton and to each other (geminal coupling), leading to complex multiplets (e.g., two distinct doublets of doublets).
-
Hydroxyl Proton (-OH, δ variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange with trace amounts of acid or water, which averages out any coupling to the benzylic proton.[3][4]
Expertise in Action: ¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For (R)-2-Chloro-1-(3-chlorophenyl)ethanol, eight distinct signals are expected.
-
Aromatic Carbons (δ 125-142 ppm): Six signals will appear in the aromatic region. The carbon directly attached to the chlorine atom (C-Cl) will be shifted downfield, while the ipso-carbon (attached to the ethanol side chain) and other ring carbons will have characteristic shifts based on substituent effects.[5]
-
Benzylic Carbon (-CH(OH)-, δ ~72 ppm): This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom.[4]
-
Chloromethyl Carbon (-CH₂Cl, δ ~48 ppm): This aliphatic carbon is also deshielded by the attached chlorine atom.[6]
Comparative Data: Isomer Differentiation
A common challenge is distinguishing between positional isomers. NMR spectroscopy excels at this task. The table below compares the expected ¹H NMR shifts for the target compound with its 2-chloro and 4-chloro substituted isomers, highlighting the diagnostic differences in the aromatic region.
| Proton Assignment | (R)-2-Chloro-1-(3-chlorophenyl )ethanol (Expected) | 2-Chloro-1-(2-chlorophenyl )ethanol (Reference)[7][8] | 2-Chloro-1-(4-chlorophenyl )ethanol (Reference)[9] |
| Aromatic Protons | Complex multiplet (4H, ~7.2-7.4 ppm) | Distinct multiplets, often more spread out (~7.2-7.6 ppm) | Two distinct doublets (AA'BB' system, ~7.3 ppm) |
| Benzylic Proton (-CHOH) | ~5.0 ppm (dd) | ~5.2-5.3 ppm (q or dd) | ~4.9 ppm (t) |
| Aliphatic Protons (-CH₂Cl) | ~3.7-3.9 ppm (m) | ~3.6-3.7 ppm (m) | ~3.6-3.7 ppm (m) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) inside a clean vial.[10]
-
Internal Standard: Use the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) as a secondary reference or use tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[9]
-
Transfer: Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.[9]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-12 ppm is typical.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is used, and a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[2]
Expertise in Action: Spectral Interpretation
The IR spectrum of (R)-2-Chloro-1-(3-chlorophenyl)ethanol will display several characteristic absorption bands.
-
O-H Stretch (Alcohol): A very strong and broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a direct result of intermolecular hydrogen bonding between alcohol molecules.[3][11] This is often the most prominent feature in the spectrum.
-
C-H Stretch (Aromatic): Multiple sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[12]
-
C-H Stretch (Aliphatic): Medium-to-strong intensity peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Two to three sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.[12]
-
C-O Stretch (Secondary Alcohol): A strong, distinct peak in the fingerprint region, typically around 1050-1100 cm⁻¹.
-
C-Cl Stretch: Absorptions for the C-Cl bond are found in the lower frequency region of the fingerprint region (700-800 cm⁻¹). These can sometimes be difficult to assign definitively without comparison to a reference spectrum.
Data Summary: Key IR Absorptions
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorption for Target (cm⁻¹) | Causality |
| O-H Stretch (Alcohol) | 3200-3600 (broad, strong) | ~3350 | Intermolecular Hydrogen Bonding[11] |
| C-H Stretch (Aromatic) | 3010-3100 (sharp, medium) | ~3060 | Vibration of sp² C-H bonds |
| C-H Stretch (Aliphatic) | 2850-2960 (medium) | ~2940 | Vibration of sp³ C-H bonds |
| C=C Stretch (Aromatic) | 1400-1600 (sharp, medium) | ~1590, ~1480 | Ring stretching vibrations |
| C-O Stretch (Alcohol) | 1000-1260 (strong) | ~1080 | Stretching of the C-O single bond |
| C-Cl Stretch | 700-800 (medium) | ~780 | Stretching of the C-Cl single bond |
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal. This is crucial for removing interference from atmospheric CO₂ and water vapor.[10]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum over the range of 4000-400 cm⁻¹. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[10]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[13] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.
Expertise in Action: Isotopic Pattern Analysis
Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), a ratio of approximately 3:1.[14][15] Since (R)-2-Chloro-1-(3-chlorophenyl)ethanol contains two chlorine atoms, its molecular ion region will exhibit a unique and diagnostic cluster of peaks:
-
M⁺ Peak: The peak corresponding to the molecule containing two ³⁵Cl isotopes.
-
M+2 Peak: The peak for molecules with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 65% of the intensity of the M⁺ peak.
-
M+4 Peak: The peak for molecules with two ³⁷Cl isotopes. This peak will be approximately 10% of the intensity of the M⁺ peak.
This characteristic 9:6:1 intensity ratio for a dichloro-compound is an unambiguous confirmation of the presence of two chlorine atoms.[14]
Expertise in Action: Fragmentation Pathways
Under ionization (e.g., Electron Ionization), the molecular ion can fragment in predictable ways:
-
Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of the ·CH₂Cl radical, leading to a resonance-stabilized cation.[3][4]
-
Dehydration: Elimination of a water molecule (H₂O) from the molecular ion to yield an alkene radical cation.[3][4]
-
Loss of Cl: Cleavage of a C-Cl bond.
Data Summary: Expected Mass Spectrum Fragments
| m/z Value | Identity | Significance |
| 190, 192, 194 | [M]⁺ | Molecular ion cluster, confirms molecular formula C₈H₈Cl₂O and presence of two Cl atoms. |
| 172, 174, 176 | [M - H₂O]⁺ | Dehydration fragment. |
| 141, 143 | [M - CH₂Cl]⁺ | Alpha-cleavage fragment. |
| 111, 113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[10]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for confirming the molecular ion, while Electron Ionization (EI) is a hard technique that provides rich fragmentation data for structural elucidation.[13]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion across a specified m/z range to generate the mass spectrum.
Integrated Analytical Workflow
No single technique provides absolute proof of structure. True confidence is achieved by integrating the orthogonal data from each method. NMR defines the connectivity, IR confirms the functional groups, and MS verifies the molecular weight and elemental composition (Cl). For chiral confirmation, a complementary technique like chiral chromatography is required.[16][17]
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural confirmation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR establish the definitive carbon-hydrogen framework and differentiate between isomers. FT-IR provides rapid confirmation of essential functional groups, particularly the hydroxyl moiety. Mass spectrometry confirms the molecular weight and, crucially, provides an unmistakable signature for the presence of two chlorine atoms through its isotopic pattern. When combined with chiral analysis, this integrated spectroscopic approach provides a robust, self-validating system for ensuring the identity, purity, and correct stereochemistry of this critical pharmaceutical intermediate, upholding the rigorous standards of scientific integrity and drug development.[18][19]
References
- Benchchem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols.
- Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Shimadzu Scientific Instruments. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis.
- The Royal Society of Chemistry. (n.d.). Supporting information for various chiral alcohols.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Benchchem. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
- Wikipedia. (n.d.). Chiral analysis.
- Pharma Knowledge Forum. (2024). Pharmaceuticals Structural Elucidation: How to Make Strategy.
- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
- ChemicalBook. (n.d.). 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR.
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
- National Institutes of Health (NIH). (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- University Handout. (n.d.). Table of Characteristic IR Absorptions.
- Bharati Vidyapeeth. (n.d.). Spectroscopic Methods - Introduction, Applications and Structure Elucidation.
- OUCI. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry.
- Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols.
- University Handout. (n.d.). Infrared Spectra Interpretation Guide.
- The Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand.
- Organic Chemistry: A Tenth Edition. (n.d.). Spectroscopy of Alcohols and Phenols.
- Benchchem. (n.d.). An In-depth Technical Guide to the 1H NMR Spectrum of 2-(4-Chlorophenyl)ethanol.
- J. Braz. Chem. Soc. (n.d.). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols.
- OpenStax. (2023). Spectroscopy of Alcohols and Phenols. Organic Chemistry.
- ChemicalBook. (n.d.). 2-Chloroethanol(107-07-3) 13C NMR spectrum.
- PubChem. (n.d.). (R)-2-Chloro-1-(3-chlorophenyl)ethanol. National Center for Biotechnology Information.
- LookChem. (n.d.). 2-Chloro-1-(3-chloro-phenyl)-ethanol.
- ChemicalBook. (n.d.). (R)-2-CHLORO-1-(3-CHLOROPHENYL)ETHANOL.
- CymitQuimica. (n.d.). (R)-2-chloro-1-(3-chlorophenyl)ethanol.
- Benchchem. (n.d.). Spectroscopic Data Analysis of 2-(4-Chlorophenyl)ethanol: An In-depth Technical Guide.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. Bio-Rad Laboratories, Inc.
- SpectraBase. (n.d.). 2-Chloroethanol - 13C NMR Chemical Shifts. John Wiley & Sons, Inc.
Sources
- 1. malvesfalcao.com [malvesfalcao.com]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 2-Chloroethanol(107-07-3) 13C NMR spectrum [chemicalbook.com]
- 7. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chiral analysis - Wikipedia [en.wikipedia.org]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]
- 19. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical d… [ouci.dntb.gov.ua]
A Comparative In Silico Analysis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol Interaction with the Human Beta-3 Adrenoceptor
A Technical Guide for Drug Discovery Professionals
Executive Summary
The beta-3 adrenergic receptor (β3-AR) represents a compelling therapeutic target for conditions including overactive bladder (OAB), type 2 diabetes, and obesity.[1][2][3] The development of selective agonists has been a significant focus of pharmaceutical research, with mirabegron being a notable clinical success.[4] This guide presents a detailed comparative docking study of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a known precursor for β3-AR agonists, against the human β3-AR.[5] By comparing its predicted binding affinity and molecular interactions with the established agonist mirabegron and the endogenous agonist epinephrine, we provide a computational framework to evaluate its potential as a foundational scaffold for novel β3-AR modulators. This document serves as a practical guide for researchers, outlining the rationale, methodology, and interpretation of in silico docking results in the context of G-protein coupled receptor (GPCR) drug design.
Introduction: The Therapeutic Promise and Structural Nuances of the Beta-3 Adrenoceptor
The β3-adrenoceptor is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the urinary bladder.[6][7] Unlike its β1 and β2 counterparts, which are critical regulators of cardiovascular function, the β3-AR is primarily involved in metabolic processes like lipolysis and thermogenesis, as well as the relaxation of detrusor smooth muscle in the bladder.[8][9] This distinct physiological profile makes it an attractive drug target with a potentially wider therapeutic window and fewer cardiovascular side effects.
Upon agonist binding, the β3-AR couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][8] This signaling cascade, detailed below, ultimately leads to the physiological response.
The challenge in developing β3-AR agonists lies in achieving high selectivity over β1 and β2 receptors to avoid off-target effects. Understanding the specific molecular interactions within the β3-AR binding pocket is therefore paramount. This study uses computational docking to explore the binding characteristics of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a molecule structurally related to the ethanolamine core of many adrenergic ligands.[10] By comparing it to known potent agonists, we aim to elucidate its potential contribution to receptor affinity and selectivity.
Methodology: A Validated Protocol for GPCR Docking
The credibility of any in silico study rests on a robust and reproducible methodology. The following protocol was designed to ensure scientific integrity by using widely accepted tools and a logical, self-validating workflow. The choice of a recent, high-resolution crystal structure and well-characterized comparative compounds is critical for grounding the predictive data.
Experimental Workflow: From Structure Preparation to Analysis
The entire computational workflow is a multi-step process that requires careful attention to detail at each stage to ensure the reliability of the final results.
Sources
- 1. β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of the beta 3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta3-adrenoceptor as a therapeutic target: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beta3 Adrenoceptors [user.medunigraz.at]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Beta3 Agonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. This guide provides a detailed protocol for the proper disposal of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.
Part 1: Hazard Identification and Chemical Profile
(R)-2-Chloro-1-(3-chlorophenyl)ethanol (CAS No. 142763-10-8) is a chlorinated organic compound that requires careful handling due to its specific toxicological profile.[1] Understanding its hazards is the foundational step in managing its waste stream effectively.
According to the Globally Harmonized System (GHS), this chemical is classified with several key hazards.[1][2][3][4] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Table 1: GHS Hazard Summary for (R)-2-Chloro-1-(3-chlorophenyl)ethanol
| Hazard Category | GHS Pictogram | Hazard Code | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation.[1][2][4] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation.[1][2][4] |
| Specific target organ toxicity — single exposure | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation.[1][3][4] |
These classifications dictate the necessity for stringent personal protective equipment (PPE) protocols during handling and disposal, including the use of chemical-resistant gloves, safety goggles or a face shield, and appropriate respiratory protection if ventilation is inadequate.[1][3]
Part 2: The Core Principle of Waste Segregation
The single most critical aspect of managing this waste stream is proper segregation. (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a halogenated organic compound .[5][6] Under guidelines from the Environmental Protection Agency (EPA), halogenated and non-halogenated organic wastes must be collected in separate containers.[5][7]
Causality: The reason for this strict segregation is rooted in both safety and disposal cost. Halogenated compounds, when incinerated, can produce acidic gases (like hydrogen chloride) that require specialized scrubbers in the incineration facility.[8] This makes their disposal significantly more complex and expensive than that of non-halogenated solvents.[5][7] Cross-contaminating a large volume of non-halogenated waste with even a small amount of a chlorinated compound like (R)-2-Chloro-1-(3-chlorophenyl)ethanol will force the entire container to be treated as the more hazardous and costly halogenated waste.[5]
Part 3: Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a self-validating system for the safe disposal of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
The container must be in good condition, with a secure, leak-proof screw cap.
-
Ensure the container is clearly and accurately labeled. Use an official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[7]
Step 2: Proper Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[7]
-
The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "(R)-2-Chloro-1-(3-chlorophenyl)ethanol". Avoid using abbreviations or formulas.
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The associated hazards (e.g., "Irritant").
-
Step 3: Waste Accumulation
-
Always wear appropriate PPE (gloves, eye protection) when handling the waste.
-
Add the waste to the designated container in a well-ventilated area, preferably inside a chemical fume hood.[1]
-
Keep the waste container closed at all times, except when actively adding waste.[7] This minimizes the release of vapors and prevents accidental spills.
-
Do not fill the container beyond 75-80% of its capacity to allow for vapor expansion.[6]
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, away from ignition sources, and incompatible materials.[9]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Arrange for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the waste container.
-
The final disposal method must be conducted at an approved and licensed waste disposal facility.[1] The most common and effective method for destroying chlorinated organic compounds is high-temperature incineration.[8][10]
-
Crucially, never dispose of (R)-2-Chloro-1-(3-chlorophenyl)ethanol down the drain. [1][7] This is a violation of environmental regulations and can harm aquatic life and interfere with wastewater treatment processes.[9]
Part 4: Emergency Spill Management
In the event of a spill, immediate and correct action is paramount.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the substance is mixed with a flammable solvent, remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If the spill is large, respiratory protection may be necessary.
-
Containment: Prevent the spill from spreading or entering drains.[1] Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with soap and water.[11]
-
Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste following the SOP outlined above.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Caption: Disposal workflow for (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
References
-
AK Scientific, Inc. (n.d.). (R)-2-Chloro-1-(3-chlorophenyl)ethanol Safety Data Sheet. Retrieved from .
-
TCI Chemicals. (2025, May 23). 2-(3-Chlorophenyl)ethanol Safety Data Sheet. Retrieved from .
-
SynQuest Laboratories, Inc. (2016, December 6). (R)-1-(3-Fluorophenyl)ethanol Safety Data Sheet. Retrieved from .
-
Sigma-Aldrich. (2024, September 7). 2-Chloroethanol Safety Data Sheet. Retrieved from .
-
Angene Chemical. (2025, March 12). 2-(4-Chlorophenyl)ethanol Safety Data Sheet. Retrieved from .
- Dunn, B. W. (1970). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 4(7), 602-603.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from .
-
Occupational Safety and Health Administration. (n.d.). Ethylene Chlorohydrin (2-Chloroethanol). Retrieved from .
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from .
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from .
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from .
-
Occupational Safety and Health Administration. (n.d.). Ethyl Alcohol (Ethanol). Retrieved from .
- MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals.
- National Oceanic and Atmospheric Administration. (n.d.). DDE - Report | CAMEO Chemicals.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. angenechemical.com [angenechemical.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Researcher's Guide to the Safe Handling of (R)-2-Chloro-1-(3-chlorophenyl)ethanol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (R)-2-Chloro-1-(3-chlorophenyl)ethanol (CAS#: 142763-10-8). The following guidelines are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards. The causality behind each procedural step is explained to foster a comprehensive understanding of the required safety measures.
Understanding the Hazard Profile
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chlorinated alcohol. While comprehensive toxicological data for this specific enantiomer is limited, the available Safety Data Sheet (SDS) and data for analogous chlorinated organic compounds indicate several key hazards that must be managed.
Primary Hazards:
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1]
As a halogenated hydrocarbon, it is also crucial to handle this compound with the understanding that many chemicals in this class can have broader systemic effects and are often treated with a high degree of caution in occupational settings.[3][4][5]
| Hazard Statement | GHS Code | Source |
| Causes skin irritation | H315 | AK Scientific, Inc.[1] |
| Causes serious eye irritation | H319 | AK Scientific, Inc.[1] |
| May cause respiratory irritation | H335 | AK Scientific, Inc.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following recommendations are based on a risk assessment for handling a solid, irritant chemical.
-
Minimum Requirement: Chemical splash goggles that comply with ANSI Z87.1 D3 standards are mandatory whenever handling the solid or solutions.[2] Safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against fine powders or splashes.[6]
-
Recommended for High-Risk Operations: When handling larger quantities (typically >10g), preparing solutions, or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[2][4][6] The face shield provides a secondary barrier, protecting the entire face from contact.[7]
-
Glove Selection: Nitrile gloves are the standard choice for handling many laboratory chemicals and provide adequate protection against chlorinated solvents and alcohols for short-duration tasks.[5] However, it is crucial to recognize that nitrile has poor resistance to some halogenated hydrocarbons and alcohols over prolonged contact.[1]
-
Best Practice: Always double-glove when handling the solid or concentrated solutions. This practice significantly reduces the risk of exposure in case the outer glove is compromised. Ensure the cuff of the outer glove is pulled over the sleeve of the lab coat.[8] Change gloves immediately if they become contaminated, and always wash hands thoroughly after removing gloves.[3]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure cuff is required. The lab coat should be fully buttoned to provide maximum coverage.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Figure 1. PPE Selection Workflow
Operational Plan: A Step-by-Step Guide
A systematic approach to handling (R)-2-Chloro-1-(3-chlorophenyl)ethanol is essential for safety and experimental integrity.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Pre-Experiment Checklist:
-
Verify the chemical fume hood is functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware) and PPE before handling the chemical.
-
Prepare a dedicated, labeled waste container for halogenated organic waste.[3][4]
-
The primary risk when handling the solid is the generation of airborne dust.
-
Weighing: Whenever possible, weigh the powder directly within the fume hood.[9][10] If a balance cannot be placed inside the hood, use the "tare method":
-
Place a lidded container on the balance and tare it.
-
Move the container to the fume hood, add the powder, and securely close the lid.
-
Return the lidded container to the balance to obtain the final weight.[8]
-
-
Transfers: Use spatulas and weigh paper to transfer the solid. Avoid any actions that could create dust clouds.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
Surface Decontamination: After completing the work, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a mild soap and water solution.[11][12]
-
Equipment Cleaning: All glassware and equipment should be thoroughly cleaned. A common procedure is a triple rinse with an appropriate solvent, which is then collected as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection. Wash hands and arms thoroughly with soap and water immediately after.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, (R)-2-Chloro-1-(3-chlorophenyl)ethanol and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation: All waste containing this compound (solid residue, solutions, contaminated consumables like gloves and weigh paper) must be collected in a dedicated "Halogenated Organic Waste" container.[3][4][7] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of its hazards (Irritant).[5]
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.[5]
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup.
Emergency Procedures: Spill and Exposure Response
-
Minor Spill (within fume hood):
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors to confine the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Inhalation:
By adhering to these detailed procedures, researchers can confidently and safely handle (R)-2-Chloro-1-(3-chlorophenyl)ethanol, ensuring personal safety and the integrity of their work.
References
-
Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Choosing The Correct PPE. University of California, Merced, Environmental Health & Safety. [Link]
-
Eye and Face Protection. Princeton University, Environmental Health and Safety. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
-
EHS-461, WEIGHING HAZARDOUS POWDERS. Emory University, Environmental Health and Safety Office. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]
-
Guide to Nitrile Gloves Chemical Resistance. [Link]
-
Lab Goggles, Safety Glasses, Face Shields: A Comparison. Eclipse Optics. [Link]
-
Selecting PPE for the Laboratory. West Chester University, Environmental Health and Safety. [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Nitrile Gloves and Their Chemical Resistance. SOSCleanroom. [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]
-
Decontamination Protocols for Lab Equipment. [Link]
-
Guide for Chemical Spill Response. [Link]
-
Decontamination. Stanford University, Environmental Health & Safety. [Link]
-
Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. wcupa.edu [wcupa.edu]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. eclipse23.com [eclipse23.com]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehso.emory.edu [ehso.emory.edu]
- 11. polarlabprojects.com [polarlabprojects.com]
- 12. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. acs.org [acs.org]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
